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MV1

Cat. No.: B1676875
M. Wt: 576.7 g/mol
InChI Key: UUPZYAHONNHULX-CJBSCAABSA-N
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Description

Methyl 1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninate is a tetrapeptide that is an IAP antagonist. It has a role as an IAP antagonist. It is a methyl ester and a tetrapeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H44N4O5 B1676875 MV1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N4O5/c1-22(34-2)30(38)35-28(25-18-11-6-12-19-25)32(40)37-21-13-20-26(37)31(39)36-29(33(41)42-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,38)(H,36,39)/t22-,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPZYAHONNHULX-CJBSCAABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The MV1 Subtype of Sporadic Creutzfeldt-Jakob Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporadic Creutzfeldt-Jakob disease (sCJD) is a fatal, transmissible neurodegenerative disorder characterized by the accumulation of a misfolded isoform (PrPSc) of the cellular prion protein (PrPC). The clinical and pathological heterogeneity of sCJD is largely determined by the genotype at the polymorphic codon 129 of the prion protein gene (PRNP)—encoding either methionine (M) or valine (V)—and the type of PrPSc (type 1 or type 2), classified by the molecular mass of its proteinase K-resistant core. The MV1 subtype, characterized by heterozygosity at codon 129 and the presence of type 1 PrPSc, represents a significant fraction of sCJD cases and is often phenotypically indistinguishable from the most common MM1 subtype. This guide provides an in-depth technical overview of the this compound subtype, including its molecular and clinical characteristics, detailed experimental protocols for its study, and an exploration of the key signaling pathways implicated in its pathogenesis.

Molecular and Clinical Characteristics of the this compound Subtype

The this compound subtype is most frequently associated with the "classic" CJD phenotype, which includes rapidly progressive dementia, myoclonus, and typical periodic sharp-wave complexes on electroencephalogram (EEG).[1] Together with the MM1 subtype, it accounts for approximately 70-75% of all sporadic CJD cases.[2][3]

Codon 129 Genotype and PrPSc Type

The defining molecular signature of the this compound subtype is the methionine/valine (MV) heterozygous genotype at codon 129 of the PRNP gene and the presence of type 1 PrPSc.[4] Type 1 PrPSc is distinguished from type 2 by a higher electrophoretic mobility of its unglycosylated core fragment (21 kDa) after proteinase K (PK) digestion, with the primary cleavage site at residue 82.[5] While type 1 PrPSc is the dominant species in this compound cases, the co-occurrence of type 2 PrPSc has been reported in a subset of patients, which can influence the clinical and pathological presentation.[5]

Neuropathology

The neuropathological hallmarks of the this compound subtype include widespread spongiform changes, significant neuronal loss, and reactive gliosis, predominantly affecting the cerebral cortex.[1] The pattern of PrPSc deposition is typically of the synaptic type.[1]

Clinical Features

Patients with the this compound subtype typically present with a rapid clinical course. The median age of onset is approximately 65.5 years, with a median disease duration of 3 to 5 months.[6][7] The primary clinical manifestation is a rapidly progressive dementia, often accompanied by myoclonus and ataxia.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the sCJD this compound subtype.

Parameter This compound Subtype Reference Subtypes
Codon 129 Genotype Methionine/Valine (MV)MM, VV
PrPSc Type Type 1Type 2
Prevalence Comprises a significant portion of the ~70% of sCJD cases that are MM1/MV1[3]MM1 is the most common; VV2 and MV2 are also frequent
Median Age of Onset 65.5 years[6][7]Varies by subtype (e.g., VV2 and MV2K have a younger onset)[6]
Median Disease Duration 3-5 months[6][7]Varies by subtype (e.g., MV2K has a longer duration of 6.5-17 months)[6]

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of the this compound subtype are provided below.

Western Blotting for PrPSc Typing

This protocol outlines the detection and typing of PK-resistant PrPSc from human brain tissue.

1. Brain Tissue Homogenization:

  • Homogenize a 10% (w/v) solution of brain tissue in a lysis buffer (e.g., 100 mM NaCl, 10 mM EDTA, 0.5% Nonidet P-40, 0.5% sodium deoxycholate, 10 mM Tris-HCl, pH 7.4).

  • Centrifuge at 1000 x g for 10 minutes to remove cellular debris.

2. Proteinase K Digestion:

  • Incubate the supernatant with 50-100 µg/mL of proteinase K at 37°C for 1 hour with agitation. The concentration of PK may need to be optimized depending on the sample.

  • Stop the reaction by adding Pefabloc SC or another serine protease inhibitor to a final concentration of 2 mM.

3. Protein Precipitation and Denaturation:

  • Precipitate proteins by adding 4 volumes of pre-chilled methanol and incubating at -20°C for at least 2 hours.

  • Centrifuge at 16,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in a denaturing sample buffer (e.g., Laemmli buffer).

  • Boil the samples for 10 minutes.

4. SDS-PAGE and Western Blotting:

  • Separate proteins on a 12% or 15% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary anti-PrP antibody (e.g., 3F4) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry for PrPSc Deposition

This protocol details the visualization of PrPSc deposits in formalin-fixed, paraffin-embedded brain tissue.

1. Tissue Preparation:

  • Fix brain tissue in 10% buffered formalin.

  • Process and embed the tissue in paraffin.

  • Cut 5-10 µm thick sections and mount them on charged slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize sections in xylene.

  • Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

3. Antigen Retrieval:

  • To enhance PrPSc detection, pretreat sections by autoclaving at 121°C for 10 minutes in distilled water, followed by immersion in 95-98% formic acid for 5 minutes.

  • Alternatively, use a combination of formic acid and guanidine thiocyanate treatment.[3]

  • Rinse thoroughly in distilled water.

4. Immunohistochemical Staining:

  • Inactivate endogenous peroxidases with 3% hydrogen peroxide in methanol for 30 minutes.

  • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

  • Incubate with a primary anti-PrP antibody (e.g., 3F4 or ICSM 35) overnight at 4°C.

  • Wash three times in PBS.

  • Incubate with a biotinylated secondary antibody for 1 hour.

  • Wash three times in PBS.

  • Apply an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour.

  • Wash three times in PBS.

  • Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections.

Signaling Pathways and Experimental Workflows

The pathogenesis of prion diseases involves the dysregulation of several key cellular signaling pathways, leading to synaptic dysfunction and neuronal death.

PrPSc-Induced Synaptotoxic Signaling Cascade

PrPSc accumulation at the synapse is an early event in CJD. This triggers a cascade of events leading to synaptic dysfunction and loss. The p38 MAPK pathway has been identified as a key player in this process.

PrPSc_Synaptotoxicity PrPSc PrPSc Oligomers PrPC Cellular PrPC PrPSc->PrPC NMDAR NMDA Receptor Activation PrPC->NMDAR Ca_Influx Calcium Influx NMDAR->Ca_Influx p38MAPK p38 MAPK Activation Ca_Influx->p38MAPK Downstream_Kinases Downstream Kinase Activation p38MAPK->Downstream_Kinases Actin_Collapse Actin Cytoskeleton Collapse Downstream_Kinases->Actin_Collapse Spine_Retraction Dendritic Spine Retraction Actin_Collapse->Spine_Retraction

Figure 1. PrPSc-induced p38 MAPK-mediated synaptotoxic signaling pathway.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded PrPSc in the endoplasmic reticulum (ER) can lead to ER stress and the activation of the Unfolded Protein Response (UPR). Chronic activation of the UPR can ultimately trigger apoptosis.

UPR_in_CJD cluster_UPR Unfolded Protein Response (UPR) PrPSc_ER PrPSc Accumulation in ER ER_Stress ER Stress PrPSc_ER->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a eIF2α Phosphorylation PERK->eIF2a XBP1 XBP1 Splicing IRE1->XBP1 ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage ATF4 ATF4 Translation eIF2a->ATF4 Adaptive_Response Adaptive Response (Chaperones, ERAD) ATF4->Adaptive_Response Apoptosis Apoptosis (CHOP) ATF4->Apoptosis XBP1->Adaptive_Response ATF6_cleavage->Adaptive_Response

Figure 2. The Unfolded Protein Response (UPR) in CJD.

Experimental Workflow for this compound Subtype Characterization

The following diagram illustrates a typical experimental workflow for the molecular and neuropathological characterization of a suspected sCJD this compound case.

CJD_Workflow cluster_Molecular Molecular Analysis cluster_Pathology Neuropathological Analysis Brain_Tissue Suspected CJD Brain Tissue PRNP_Sequencing PRNP Gene Sequencing Brain_Tissue->PRNP_Sequencing Western_Blot Western Blot for PrPSc Brain_Tissue->Western_Blot Histology Histology (H&E Staining) Brain_Tissue->Histology IHC Immunohistochemistry for PrPSc Brain_Tissue->IHC Codon129 Codon 129 Genotype (MV) PRNP_Sequencing->Codon129 PrPSc_Type PrPSc Type 1 Western_Blot->PrPSc_Type Spongiform Spongiform Changes Histology->Spongiform PrPSc_Deposition Synaptic PrPSc Deposition IHC->PrPSc_Deposition Diagnosis Diagnosis: sCJD this compound Subtype Codon129->Diagnosis PrPSc_Type->Diagnosis Spongiform->Diagnosis PrPSc_Deposition->Diagnosis

Figure 3. Experimental workflow for the diagnosis of sCJD this compound.

The Role of PrPSc-M129 and PrPSc-V129 in this compound Pathogenesis

In individuals heterozygous at codon 129, both PrPC-M129 and PrPC-V129 are expressed and can be converted to their respective PrPSc isoforms. The relative abundance of PrPSc-M129 and PrPSc-V129 can vary between individuals and even between different brain regions within the same individual, potentially contributing to the phenotypic heterogeneity observed in MV CJD cases.[8] In the classic this compound subtype, PrPSc type 1, which is associated with the M129 allele, predominates.[5] The precise mechanisms governing the preferential conversion of one allotype over the other and how their interaction influences the disease course are areas of active investigation.

Conclusion and Future Directions

The this compound subtype of sCJD, while often grouped with the MM1 subtype, presents a unique molecular background due to the heterozygosity at codon 129. A thorough understanding of its distinct characteristics is crucial for accurate diagnosis, patient stratification in clinical trials, and the development of targeted therapeutics. Future research should focus on elucidating the precise molecular mechanisms that dictate the preferential propagation of PrPSc type 1 in this compound individuals and how the presence of the V129 allele influences the disease phenotype. Further investigation into the specific signaling pathways dysregulated in the this compound subtype may reveal novel therapeutic targets for this devastating disease.

References

The Cellular Prion Protein (PrPC): Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Human Prion Protein and the MV1 Subtype of Sporadic Creutzfeldt-Jakob Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human prion protein (PrP), with a specific focus on the structural and functional characteristics relevant to the this compound subtype of sporadic Creutzfeldt-Jakob disease (sCJD). The this compound classification refers to sCJD patients who are heterozygous for methionine (M) and valine (V) at codon 129 of the prion protein gene (PRNP) and are associated with the type 1 protease-resistant scrapie isoform of the prion protein (PrPSc).

The cellular prion protein (PrPC) is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein found on the surface of various cells, with the highest expression levels in the central nervous system.[1][2] Its misfolding is the central event in the pathogenesis of prion diseases.

Structure of PrPC

The mature human PrPC consists of 209 amino acids and is characterized by a largely unstructured N-terminal domain and a globular C-terminal domain.[3] The C-terminal domain is well-structured and contains three α-helices and a small, two-stranded antiparallel β-sheet.[4][5][6]

Table 1: Structural Properties of Human PrPC

PropertyDescriptionReference
Secondary Structure Primarily α-helical (approx. 43%) with a small β-sheet component (approx. 3%).[5]
Molecular Mass 35-36 kDa.[3]
Key Structural Features - Flexible N-terminal tail (residues 23-125) - Globular C-terminal domain (residues 126-231) - A single disulfide bond connecting α-helices 2 and 3. - Two N-linked glycosylation sites.[5]
The Codon 129 Polymorphism (M/V)

A common and critical polymorphism in the human PRNP gene occurs at codon 129, which can encode either methionine (M) or valine (V).[4] This polymorphism is a major determinant of susceptibility to prion diseases and can influence the disease phenotype.[3][7] Individuals who are homozygous (MM or VV) are more susceptible to sporadic CJD compared to heterozygous (MV) individuals.[3][8] While the M/V polymorphism is crucial for disease susceptibility, studies have shown that it does not significantly alter the overall structure or stability of the native PrPC protein.[9]

Function of PrPC

The precise physiological function of PrPC is still under investigation, but it is believed to be involved in a variety of cellular processes. It is implicated in signal transduction, neuritogenesis, neuroprotection, and the regulation of ion channels.[2][10][11] PrPC is known to interact with a number of other proteins to mediate its functions.

PrPC Signaling Pathway

PrPC can initiate intracellular signaling cascades upon ligand binding or antibody-mediated cross-linking. One such pathway involves the activation of the Src-family kinase Fyn, leading to the activation of downstream effectors.

PrPC_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PrPC PrPC Caveolin1 Caveolin-1 PrPC->Caveolin1 associates with Fyn Fyn (Src Kinase) Caveolin1->Fyn activates ERK ERK Fyn->ERK phosphorylates & activates CREB CREB ERK->CREB translocates to nucleus & phosphorylates Gene_Expression Gene Expression (Neurite Outgrowth, Survival) CREB->Gene_Expression promotes

Caption: PrPC-mediated Fyn-ERK signaling pathway.

The Scrapie Prion Protein (PrPSc): Structure and Pathophysiology

PrPSc is the misfolded, pathogenic isoform of PrPC that is the causative agent of prion diseases. It propagates by acting as a template to convert native PrPC molecules into the PrPSc conformation.

Structure of PrPSc

The conversion of PrPC to PrPSc involves a major conformational change, resulting in a significant increase in β-sheet content and a decrease in α-helical structure.[3][12] This structural transition renders PrPSc prone to aggregation and highly resistant to degradation by proteases. The current model for the structure of PrPSc is a four-rung β-solenoid.[1][13]

Table 2: Comparison of PrPC and PrPSc Structural Properties

PropertyPrPCPrPScReference
α-helix content ~43%~20%[5]
β-sheet content ~3%~34%[5]
Solubility SolubleInsoluble[1]
Protease Resistance SensitivePartially Resistant[14]
PrPSc Types

In sporadic CJD, different subtypes are characterized by the molecular weight of the unglycosylated protease-resistant core of PrPSc, as determined by Western blot analysis. There are two main types:

  • Type 1 PrPSc: The proteinase K (PK) cleavage site is at residue 82, resulting in a fragment with a molecular mass of approximately 21 kDa.[15] The this compound subtype of sCJD is associated with Type 1 PrPSc.

  • Type 2 PrPSc: The primary PK cleavage site is at residue 97, yielding a fragment with a molecular mass of about 19 kDa.[15]

Pathophysiology of PrPSc

The accumulation of PrPSc in the brain leads to synaptic dysfunction, neuronal loss, and spongiform degeneration, which are the classic neuropathological hallmarks of CJD.[16][17] The aggregated PrPSc forms amyloid plaques that disrupt the normal tissue architecture of the brain.[3]

Experimental Protocols

A variety of experimental techniques are employed to study prion proteins. Below are outlines of two key methodologies.

Western Blotting for PrPSc Typing

This method is used to differentiate between PrPSc types based on their migration pattern after digestion with proteinase K.

WB_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Blotting cluster_detection Detection Brain_Homogenate Brain Homogenate PK_Digestion Proteinase K (PK) Digestion Brain_Homogenate->PK_Digestion Denaturation Denaturation (SDS, Heat) PK_Digestion->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., 3F4) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Chemiluminescence Chemiluminescent Detection Secondary_Ab->Chemiluminescence Imaging Imaging Chemiluminescence->Imaging

Caption: Workflow for Western Blotting of PrPSc.

Methodology:

  • Brain Homogenization: A brain tissue sample is homogenized in a lysis buffer.

  • Proteinase K Digestion: The homogenate is treated with proteinase K to digest PrPC and other proteins, leaving the resistant core of PrPSc.

  • Denaturation: The sample is boiled in a loading buffer containing SDS to denature the proteins.

  • SDS-PAGE: The proteins are separated by size using polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody that recognizes PrP (e.g., 3F4), followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection: A chemiluminescent substrate is added, which reacts with HRP to produce light. The light is captured on X-ray film or with a digital imager.

Protein Misfolding Cyclic Amplification (PMCA)

PMCA is an in vitro technique that mimics the prion replication process to amplify minute quantities of PrPSc.[18]

Methodology:

  • Substrate Preparation: A brain homogenate from a healthy animal (e.g., transgenic mice overexpressing human PrPC) is prepared to serve as the substrate containing PrPC.

  • Seeding: A small amount of the sample suspected to contain PrPSc (the "seed") is added to the PrPC substrate.

  • Amplification Cycles: The mixture is subjected to repeated cycles of incubation and sonication.

    • Incubation: During this step, the PrPSc seed recruits and converts PrPC molecules into the misfolded form, causing the aggregates to grow.

    • Sonication: High-frequency sound waves are used to break down the growing PrPSc aggregates into smaller seeds, which can then each act as a template for further conversion.

  • Serial Amplification: The amplified material can be diluted into fresh substrate for further rounds of PMCA to achieve extremely high levels of amplification.

  • Detection: The amplified PrPSc is typically detected by Western blotting after proteinase K digestion.

Conclusion

The human prion protein is central to a group of fatal neurodegenerative diseases. The this compound subtype of sCJD highlights the critical interplay between the primary sequence of the PrP gene, specifically the codon 129 polymorphism, and the conformational state of the protein. Understanding the structural differences between PrPC and Type 1 PrPSc, as well as the cellular pathways in which PrPC is involved, is crucial for the development of effective diagnostic tools and therapeutic interventions for these devastating disorders.

References

The Discovery of the Mv1 Gene: A Cornerstone of Maize Mosaic Virus Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Maize (Zea mays L.) is a global staple crop, and its production is perennially threatened by a variety of pathogens. Among these, the Maize Mosaic Virus (MMV) can cause significant yield losses. The discovery of the Mv1 gene represents a pivotal moment in understanding and combating this viral threat. This technical guide provides a comprehensive overview of the discovery of the this compound gene, a major dominant gene conferring resistance to MMV. We will delve into the genetic mapping studies that pinpointed its location, the experimental methodologies employed, and the current understanding of its role in the plant's defense signaling. This document is intended to be a resource for researchers in plant pathology, genetics, and crop improvement, providing both historical context and technical details to inform future research and breeding strategies.

Introduction

Maize Mosaic Virus (MMV), a member of the Rhabdoviridae family, is a significant pathogen in many maize-growing regions worldwide. The virus is transmitted by the corn planthopper (Peregrinus maidis) and can lead to symptoms ranging from mosaic and striping on leaves to stunting and reduced ear development, culminating in substantial economic losses. Genetic resistance is the most effective and sustainable strategy for managing MMV. The identification and characterization of resistance genes are therefore of paramount importance.

The this compound gene was identified as a major locus responsible for resistance to MMV. Its discovery has been instrumental in breeding programs aimed at developing MMV-resistant maize varieties. This guide will provide a detailed account of the seminal work that led to the mapping of this crucial gene.

Genetic Mapping of the this compound Gene

The initial breakthrough in understanding the genetic basis of MMV resistance came from classical genetic studies and subsequent molecular mapping efforts. A key study utilized a population of 91 recombinant inbred lines (RILs) to map the resistance gene.[1]

Mapping Population

The mapping population was developed from a cross between the MMV-resistant maize inbred line 'Hi31' and the susceptible inbred line 'Ki14'.[1] Recombinant inbred lines were developed by single-seed descent for multiple generations, resulting in a population of largely homozygous lines with a mosaic of genomic regions from the two parents.

Phenotypic Evaluation

The 91 RILs were evaluated for their resistance to MMV in disease nurseries located in Hawaii during the winter of 1993 and the summer of 1994.[1] This location was likely chosen due to the high and consistent disease pressure, which is essential for accurate phenotypic scoring. Lines were classified as either resistant or susceptible based on the presence and severity of MMV symptoms.

Molecular Mapping

The genetic location of the resistance gene was determined using Restriction Fragment Length Polymorphism (RFLP) markers. A pooled-sampling approach was employed to efficiently screen for markers linked to the resistance trait.[1]

  • Pooled-Sampling Analysis: DNA from 28 of the most susceptible RILs was pooled.[1] This susceptible bulk was then compared to the DNA of the resistant parent ('Hi31'). The underlying principle is that RFLP markers closely linked to the susceptibility allele will be overrepresented in the susceptible bulk, while markers linked to the resistance allele will be absent or underrepresented.

  • RFLP Analysis: The pooled DNA, along with the parental DNA, was subjected to RFLP analysis. This technique involves digesting the DNA with restriction enzymes, separating the resulting fragments by gel electrophoresis, transferring them to a membrane (Southern blotting), and hybridizing with labeled DNA probes. Polymorphisms (differences in fragment lengths) between the parental lines that are linked to the trait of interest can then be identified.

Initial results from the pooled DNA analysis indicated that RFLP probes on chromosome 3, near the centromere, were biased towards the susceptible parent's allele.[1] Subsequent analysis of all 91 RILs with 103 RFLP loci confirmed the presence of a major gene for MMV resistance on chromosome 3.[1] This gene was named this compound and was mapped to a region between the RFLP markers umc102 and php20508 .[1]

Quantitative Data

The following table summarizes the key quantitative data from the initial mapping study of the this compound gene.

ParameterValueReference
Number of Recombinant Inbred Lines (RILs)91[1]
Number of Susceptible RILs in DNA Pool28[1]
Number of RFLP Loci Screened103[1]
Chromosomal Location of this compoundChromosome 3[1]
Flanking RFLP Markersumc102, php20508[1]

Experimental Protocols

While the precise, detailed protocols from the original 1997 study are not publicly available, this section outlines the general methodologies for the key experiments performed in the discovery of the this compound gene.

Protocol for MMV Resistance Screening
  • Planting: The 91 RILs, along with the resistant ('Hi31') and susceptible ('Ki14') parental lines, are planted in a randomized block design in a disease nursery with a known high incidence of MMV and its vector, Peregrinus maidis.

  • Inoculation: Natural inoculation by the insect vector is the primary method. To ensure uniform disease pressure, infector rows of highly susceptible maize varieties can be planted around and within the experimental plots.

  • Phenotypic Scoring: At regular intervals throughout the growing season, each plant is visually assessed for MMV symptoms. Symptoms can include mosaic, stunting, and leaf deformities. A disease severity scale (e.g., 1-5, where 1 is no symptoms and 5 is severe symptoms and plant death) is typically used.

  • Data Analysis: The phenotypic data is collected and analyzed to classify each RIL as either resistant or susceptible.

Protocol for RFLP Mapping
  • DNA Extraction: High-quality genomic DNA is extracted from the leaf tissue of each of the 91 RILs and the two parental lines.

  • Restriction Digestion: The DNA from each sample is digested with one or more restriction enzymes. The choice of enzyme is critical for generating polymorphic fragments.

  • Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.

  • Southern Blotting: The DNA fragments are transferred from the agarose gel to a nylon or nitrocellulose membrane.

  • Probe Labeling: RFLP probes (cloned DNA fragments) are labeled with a radioactive or non-radioactive tag.

  • Hybridization: The labeled probe is incubated with the membrane, allowing it to anneal to its complementary DNA fragments.

  • Visualization: The membrane is washed to remove any unbound probe, and the hybridized fragments are visualized (e.g., by autoradiography for radioactive probes).

  • Data Analysis: The banding patterns of the RILs are scored and compared to the parental patterns. This data is then used in linkage analysis software to construct a genetic map and identify the location of the this compound gene relative to the RFLP markers.

Protocol for Pooled-Sampling Analysis
  • DNA Quantification and Pooling: DNA is extracted from the 28 most susceptible RILs. The concentration of each DNA sample is accurately determined, and equal amounts of DNA from each of the 28 lines are combined to create a "susceptible bulk" DNA pool.

  • RFLP Analysis of the Pool: The pooled DNA is then subjected to the RFLP analysis protocol described above. The banding pattern of the susceptible bulk is compared to the patterns of the resistant and susceptible parents.

  • Marker Identification: Markers for which the susceptible bulk shows only the band from the susceptible parent are considered to be putatively linked to the susceptibility allele (and therefore to the this compound locus).

Signaling Pathways and Logical Relationships

As of the current date, the specific signaling pathway initiated by the this compound gene product upon recognition of MMV has not been elucidated. However, this compound is a dominant resistance gene, which suggests it likely functions as a typical Resistance (R) gene. R genes in plants often encode for proteins with nucleotide-binding site (NBS) and leucine-rich repeat (LRR) domains. These proteins are involved in the recognition of specific pathogen-derived molecules, known as avirulence (Avr) effectors. This recognition triggers a downstream signaling cascade that leads to a defense response.

Generalized R Gene-Mediated Resistance Pathway (Illustrative)

The following diagram illustrates a generalized model of a dominant R gene-mediated signaling pathway in response to a viral pathogen. It is important to note that this is a general model and has not been specifically confirmed for the this compound gene.

G cluster_cell Maize Cell MMV Maize Mosaic Virus (MMV) Avr Avirulence (Avr) Effector MMV->Avr produces This compound This compound (R-protein) (Hypothetical) Avr->this compound recognized by Signaling_Cascade Downstream Signaling Cascade This compound->Signaling_Cascade activates Defense_Response Defense Response: - Hypersensitive Response - Systemic Acquired Resistance - Antiviral Gene Expression Signaling_Cascade->Defense_Response leads to G A Cross Resistant (Hi31) and Susceptible (Ki14) Maize Lines B Develop 91 Recombinant Inbred Lines (RILs) A->B C Phenotypic Evaluation in MMV Disease Nursery B->C D Classify RILs as Resistant or Susceptible C->D E Select 28 Most Susceptible RILs D->E I RFLP Analysis of all 91 RILs D->I F Create Susceptible DNA Pool E->F G RFLP Analysis of Parents and Pool F->G H Identify Linked Markers on Chromosome 3 G->H H->I informs J Map this compound Gene Between umc102 and php20508 I->J

References

An In-depth Technical Guide to the MV1 Stalagmite: Composition and Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Paleoenvironmental Professionals

This technical guide provides a comprehensive overview of the MV1 stalagmite, a key paleoenvironmental archive from Mata Virgem cave in the eastern Brazilian tropical Savannah. The following sections detail its isotopic and elemental composition, formation processes, and the advanced analytical techniques employed in its study. This document is intended to serve as a core resource for researchers and scientists engaged in paleoclimatology, geochemistry, and related fields. The audience of drug development professionals is noted; however, the direct applications of this specific paleoclimate research to the pharmaceutical sciences are not immediately apparent in the reviewed literature.

Introduction: The this compound Stalagmite as a Paleoenvironmental Archive

The this compound stalagmite was collected from Mata Virgem cave (11°37′27.07′′S, 47°29′19.04′′W), located in the 'Cerrado' region of Brazil.[1] Speleothems, such as stalagmites, are valuable recorders of past climate conditions. They form from dripping mineral-rich water, and their chemical composition can reflect changes in temperature, rainfall, and vegetation over long timescales. The this compound stalagmite, in particular, has been instrumental in reconstructing the variability of the South American Summer Monsoon (SASM) over the last millennium.[2][3][4]

Geochemical Composition of the this compound Stalagmite

The primary geochemical data available for the this compound stalagmite are its stable isotope ratios of oxygen (δ¹⁸O) and carbon (δ¹³C), and its uranium-thorium (U-Th) radioisotope concentrations for dating purposes.

Stable Isotope Composition (δ¹⁸O and δ¹³C)

The stable isotope data for the this compound stalagmite provides a detailed record spanning from approximately 1170 CE to 1834 CE.[1] Samples for this analysis were taken at approximately 0.04 cm intervals along the stalagmite's growth axis.[1]

Table 1: Summary of Stable Isotope Data for this compound Stalagmite

IsotopeRange of Values (‰ vs. VPDB)Temporal Resolution (approximate)
δ¹⁸O-6.5 to -3.5Sub-decadal
δ¹³C-9.0 to -5.0Sub-decadal

Note: The full dataset is available on the PANGAEA data repository (Orrison et al., 2022). The values presented here are approximate ranges for illustrative purposes.

Elemental Composition

As of the latest review of published literature, detailed quantitative data on the elemental composition (e.g., concentrations of Magnesium, Strontium, Barium) of the this compound stalagmite are not publicly available. This type of analysis is crucial for understanding past changes in drip rates, water-rock interactions, and prior calcite precipitation, which can provide additional context to the stable isotope records.

Formation of the this compound Stalagmite

The formation of the this compound stalagmite is a result of a series of interconnected processes, from the infiltration of rainwater into the soil above the cave to the precipitation of calcium carbonate on the cave floor.

Rainwater, enriched with soil CO₂, becomes a weak carbonic acid that dissolves the limestone bedrock as it percolates downwards. This process enriches the water with calcium and bicarbonate ions. Upon reaching the cave, the water drips from the ceiling. Due to the lower partial pressure of CO₂ in the cave atmosphere compared to the soil, the dissolved CO₂ degasses from the dripwater. This shift in equilibrium causes the precipitation of calcium carbonate (CaCO₃), which accumulates over time to form a stalagmite.

The following diagram illustrates the key processes involved in the formation of a stalagmite like this compound and the incorporation of paleoenvironmental proxies.

Stalagmite_Formation_Pathway cluster_Surface Surface Environment cluster_Cave Cave Environment Rain Rainwater (H₂O + CO₂) Soil Soil Zone (Biogenic CO₂) Rain->Soil Infiltration Proxy_O δ¹⁸O (Rainfall Amount/Source, Temperature) Rain->Proxy_O Bedrock Limestone Bedrock (CaCO₃) Soil->Bedrock Percolation & Dissolution Proxy_C δ¹³C (Vegetation Type/Density, Soil Activity) Soil->Proxy_C Dripwater Dripwater (Ca²⁺ + 2HCO₃⁻) Bedrock->Dripwater Transport Proxy_TE Trace Elements (Mg, Sr) (Drip Rate, Water-Rock Interaction) Bedrock->Proxy_TE Stalagmite Stalagmite (CaCO₃) Proxy Record Dripwater->Stalagmite Degassing CO₂ Degassing Dripwater->Degassing Degassing->Stalagmite Precipitation Proxy_O->Stalagmite Proxy_C->Stalagmite Proxy_TE->Stalagmite

Stalagmite formation and proxy incorporation pathway.

Experimental Protocols

The study of the this compound stalagmite involved precise and established analytical techniques for dating and stable isotope analysis.

U-Th Dating and Age Model Construction

The chronology of the this compound stalagmite was established using Uranium-Thorium (U-Th) dating. This radiometric dating technique is based on the radioactive decay of ²³⁸U to ²³⁰Th.

Experimental Workflow for U-Th Dating and Age Modeling

UTh_Dating_Workflow cluster_Sampling Sampling & Preparation cluster_Analysis Mass Spectrometry cluster_Modeling Age Model Construction Sample Stalagmite Sub-sampling (drilling powder) Dissolution Sample Dissolution (Nitric Acid) Sample->Dissolution Spiking Isotope Spiking (²²⁹Th, ²³³U, ²³⁶U) Dissolution->Spiking Separation U & Th Separation (Ion-exchange Chromatography) Spiking->Separation MC_ICP_MS Multi-Collector ICP-MS Analysis (e.g., Cheng et al., 2013) Separation->MC_ICP_MS Age_Calc Age Calculation (Isotope Ratios) MC_ICP_MS->Age_Calc StalAge StalAge Algorithm (Scholz & Hoffmann, 2011) Age_Calc->StalAge Age_Model Final Age-Depth Model StalAge->Age_Model

Workflow for U-Th dating and age model construction.

The U-Th dating of the this compound stalagmite was performed using multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS), following established protocols that ensure high precision. The resulting age-depth data points were then used to construct a continuous age model using the StalAge algorithm .[1] This algorithm utilizes a Monte Carlo simulation to fit straight lines to subsets of the age data, effectively handling outliers and age inversions to produce a robust chronology with confidence limits.[2][3]

Stable Isotope Analysis

The δ¹⁸O and δ¹³C values were measured using a gas-source isotope ratio mass spectrometer (IRMS).

Protocol for Stable Isotope Analysis:

  • Sampling: A high-resolution powder sample is drilled along the central growth axis of the stalagmite.

  • Reaction: The calcium carbonate powder is reacted with 100% phosphoric acid in a vacuum to produce CO₂ gas.

  • Gas Purification: The generated CO₂ is cryogenically purified to remove any water or other contaminants.

  • Mass Spectrometry: The purified CO₂ is introduced into the IRMS, where the ratios of ¹⁸O/¹⁶O and ¹³C/¹²C are measured relative to a standard.

  • Data Correction: The raw data is corrected for instrumental fractionation and reported in delta notation (δ) in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

Conclusion

The this compound stalagmite from Mata Virgem cave stands as a significant archive for understanding past climate dynamics in tropical South America. The high-resolution stable isotope data, underpinned by a robust U-Th chronology, has provided critical insights into the variability of the South American Summer Monsoon over the last millennium. While elemental composition data for this compound is not currently available, future research in this area would undoubtedly enhance the paleoenvironmental reconstructions. The detailed methodologies outlined in this guide provide a framework for the interpretation of the existing data and for the design of future studies on this and other similar speleothem archives.

References

An In-depth Technical Guide to the Molecular Characteristics of MV1 Prions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting humans and other mammals. The causative agent is a misfolded isoform (PrPSc) of the host-encoded cellular prion protein (PrPC). In humans, sporadic Creutzfeldt-Jakob disease (sCJD) is the most common form of prion disease. The clinical and pathological heterogeneity of sCJD is, in part, determined by a polymorphism at codon 129 of the prion protein gene (PRNP)—encoding either methionine (M) or valine (V)—and the type of PrPSc (Type 1 or Type 2) found in the brain.[1] The MV1 subtype of sCJD is characterized by the heterozygous MV genotype at codon 129 and the presence of Type 1 PrPSc.[1] This guide provides a detailed overview of the molecular characteristics of this compound prions, including their biochemical properties, conformational stability, and replication kinetics, along with detailed experimental protocols and an examination of implicated signaling pathways.

Molecular Characteristics of this compound Prions

The defining molecular signature of this compound prions is the presence of Type 1 PrPSc in individuals with an MV genotype at codon 129 of the PRNP gene. Type 1 PrPSc is distinguished from Type 2 by the migration pattern of its unglycosylated fragment on a Western blot following proteinase K (PK) digestion.

Biochemical Properties

The proteinase K-resistant core of Type 1 PrPSc has a characteristic molecular weight of approximately 21 kDa for the unglycosylated isoform.[1] The protein can also be monoglycosylated or diglycosylated, leading to bands of higher molecular weight. The glycoform ratio, or the relative abundance of the di-, mono-, and unglycosylated isoforms, is a key characteristic of prion strains. In this compound sCJD, the PrPSc typically exhibits a predominance of the monoglycosylated fragment.

PropertyDescriptionSource
Codon 129 Genotype Methionine/Valine (MV)[1]
PrPSc Type Type 1[1]
Unglycosylated PrPSc Molecular Weight ~21 kDa[1][2]
Glycosylation Pattern Predominantly monoglycosylated[1]
Conformational Stability

The conformational stability of PrPSc aggregates is a measure of their resistance to denaturation by chemical agents like guanidine hydrochloride (GdnHCl). This property is thought to be related to the prion strain's replication rate and incubation period. While extensive data for the this compound subtype is limited, studies on sCJD prions have shown that Type 1 PrPSc generally exhibits high conformational stability. The concentration of GdnHCl required to denature 50% of the PrPSc aggregates ([GdnHCl]1/2) is a key quantitative measure. For sCJD prions, these values can vary, but generally fall within a specific range.

Prion Subtype[GdnHCl]1/2 (M)Source
sCJD MM1~0.86 - 1.03[3]
sCJD (general)Varies by subtype[3]

Note: Specific [GdnHCl]1/2 values for the this compound subtype are not consistently reported in the literature, but are expected to be within the range of other Type 1 sCJD prions.

Prion Seeding Activity

Experimental Protocols

Western Blotting for PrPSc Typing

This protocol outlines the standard procedure for the detection and typing of PrPSc in brain tissue.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection BrainHomogenate 10% Brain Homogenate in Lysis Buffer PKDigestion Proteinase K Digestion (e.g., 50 µg/mL, 1h, 37°C) BrainHomogenate->PKDigestion StopReaction Stop Digestion (e.g., Pefabloc or boiling in sample buffer) PKDigestion->StopReaction SDSPAGE SDS-PAGE (e.g., 12-15% acrylamide gel) StopReaction->SDSPAGE Transfer Electrotransfer to PVDF or Nitrocellulose Membrane SDSPAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-PrP 3F4) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Methodology:

  • Homogenization: Prepare a 10% (w/v) brain homogenate in a suitable lysis buffer.

  • Proteinase K Digestion: Treat the homogenate with proteinase K (PK) to digest PrPC. A typical concentration is 50 µg/mL for 1 hour at 37°C.

  • Stopping the Reaction: Stop the PK digestion by adding a protease inhibitor (e.g., Pefabloc) or by boiling the sample in SDS-PAGE loading buffer.

  • Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes PrP (e.g., 3F4).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The molecular weight of the unglycosylated band will determine the PrPSc type (Type 1: ~21 kDa; Type 2: ~19 kDa).

Conformational Stability Assay

This assay measures the resistance of PrPSc to denaturation by GdnHCl.

Conformational_Stability_Assay cluster_denaturation Denaturation cluster_digestion_detection Digestion and Detection cluster_analysis Data Analysis BrainHomogenate Brain Homogenate Aliquots GdnHCl_Incubation Incubate with increasing concentrations of GdnHCl (e.g., 0-4 M) BrainHomogenate->GdnHCl_Incubation PK_Digestion Proteinase K Digestion GdnHCl_Incubation->PK_Digestion WesternBlot Western Blot Analysis PK_Digestion->WesternBlot Quantification Densitometric Quantification of PrPSc Bands WesternBlot->Quantification CurveFitting Plot % remaining PrPSc vs. [GdnHCl] and fit to a sigmoid curve Quantification->CurveFitting GdnHCl_Half Determine [GdnHCl]1/2 CurveFitting->GdnHCl_Half

Methodology:

  • Aliquoting and Denaturation: Aliquot the brain homogenate and incubate each aliquot with a different concentration of GdnHCl (typically ranging from 0 to 4 M) for a set time (e.g., 1-2 hours) at room temperature.

  • Proteinase K Digestion: Digest all samples with PK under standard conditions.

  • Western Blotting: Analyze the samples by Western blotting as described above.

  • Quantification and Analysis: Quantify the intensity of the PrPSc bands for each GdnHCl concentration. Plot the percentage of remaining PrPSc signal against the GdnHCl concentration and fit the data to a sigmoidal curve to determine the [GdnHCl]1/2 value.[3]

Protein Misfolding Cyclic Amplification (PMCA)

PMCA is a technique for amplifying minute quantities of PrPScin vitro.

PMCA_Workflow cluster_reaction_setup Reaction Setup cluster_amplification_cycle Amplification Cycle cluster_detection Detection Seed PrPSc Seed (e.g., this compound brain homogenate) Mix Mix Seed and Substrate Seed->Mix Substrate PrPC Substrate (e.g., normal brain homogenate) Substrate->Mix Incubation Incubation (allows for PrPSc elongation) Mix->Incubation Sonication Sonication (fragments PrPSc aggregates) Incubation->Sonication Repeat Repeat Cycles Sonication->Repeat Multiple Rounds Repeat->Incubation AmplifiedProduct Amplified Product Repeat->AmplifiedProduct WesternBlot Western Blot for PrPSc AmplifiedProduct->WesternBlot

Methodology:

  • Substrate Preparation: Prepare a 10% homogenate from the brain of a healthy animal (e.g., transgenic mice overexpressing human PrPC).

  • Seeding: Add a small amount of the PrPSc-containing sample (the "seed") to the PrPC substrate.

  • Amplification Cycles: Subject the mixture to cycles of incubation and sonication. During incubation, the PrPSc seed templates the conversion of PrPC. The sonication step breaks down the newly formed PrPSc aggregates, creating more seeds for the next cycle.

  • Detection: After a set number of cycles, the amplified product can be detected by Western blotting.

Implicated Signaling Pathways

The precise signaling pathways disrupted by this compound prions are still under investigation. However, research has implicated the cellular prion protein (PrPC) in various signal transduction processes, and its conversion to PrPSc is thought to subvert these normal functions, leading to neurotoxicity. One of the key signaling molecules that interacts with PrPC is the non-receptor tyrosine kinase, Fyn.

Prion_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PrPSc This compound PrPSc PrPC PrPC PrPSc->PrPC Conversion/Interaction Fyn Fyn Kinase PrPC->Fyn Activation Downstream Downstream Effectors (e.g., NMDA receptor modulation, ERK1/2 signaling) Fyn->Downstream Neurotoxicity Neurotoxicity Downstream->Neurotoxicity

PrPC is localized in lipid rafts and can interact with and activate Fyn kinase.[5][6] This interaction is thought to be important for normal neuronal function, including neurite outgrowth and cell survival. The conversion of PrPC to the pathological this compound PrPSc isoform is hypothesized to lead to a dysregulation of this signaling pathway.[5] This could occur through a loss of the normal function of PrPC as it is depleted, or through a toxic gain of function of PrPSc, leading to aberrant Fyn kinase activation and downstream signaling cascades that ultimately contribute to synaptic dysfunction and neuronal death.[5][6]

Conclusion

The this compound subtype of sCJD is defined by a specific molecular profile that dictates its clinicopathological features. A thorough understanding of its biochemical and biophysical properties, as well as the experimental methods used for its characterization, is crucial for the development of diagnostic tools and therapeutic interventions. Further research into the specific signaling pathways disrupted by this compound prions will provide valuable insights into the mechanisms of neurodegeneration in prion diseases.

References

Unveiling the Catalytic Potential: A Technical Guide to Streptomyces pratensis MV1 Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the functional characteristics of the lipase produced by Streptomyces pratensis MV1. Geared towards researchers, scientists, and professionals in drug development, this document outlines the enzyme's biochemical properties, substrate specificity, and stability, offering a comprehensive resource for harnessing its catalytic capabilities. The information presented is derived from peer-reviewed scientific literature, with a focus on quantitative data and detailed experimental methodologies.

Core Functional Properties

The lipase from Streptomyces pratensis this compound is an organic solvent-tolerant enzyme with significant potential for various biotechnological applications. Its robust nature and specific catalytic activities make it a subject of interest for enzymatic synthesis and modification of lipids.

Biochemical Characterization

The enzyme exhibits distinct optimal conditions for its activity and stability. The lipase demonstrates maximum activity at a temperature of 45°C and a pH of 8.0. It maintains 65% of its maximum activity at pH 9.0. In terms of stability, the lipase is most stable at pH 8.0 and retains 80% of its activity within a pH range of 5.0 to 9.0 at 25°C. Thermostability assays show that the enzyme retains approximately 50% of its activity after one hour of incubation at 55°C and pH 7.0, and about 40% of its total activity at 55°C and pH 8.0.[1]

Purification and Yield

The purification of the S. pratensis this compound lipase has been achieved through a single-step process utilizing a hydrophobic support. This method resulted in a 14.7-fold purification of the enzyme. The purified lipase exhibited a specific activity of 445.45 ± 8.4 U/mg and represented approximately 58.0 ± 0.5% of the total initial activity.[1]

Purification Parameter Value
Purification Fold14.7
Specific Activity (U/mg)445.45 ± 8.4
Yield of Total Activity (%)58.0 ± 0.5

Key Application: Modulation of Polyunsaturated Fatty Acids

A notable function of the S. pratensis this compound lipase is its application in the enzymatic improvement of the n-6/n-3 fatty acid ratio in oils. In a study involving fenugreek seed oil, the immobilized lipase was used to catalyze the synthesis of acylglycerols. This enzymatic process selectively enriched the concentration of α-linolenic acid (an n-3 fatty acid) while reducing the proportion of linoleic acid (an n-6 fatty acid).

The lipase-catalyzed esterification resulted in an increase of α-linolenic acid from 30% to 45% (w/w) in the final product. Conversely, the concentration of linoleic acid decreased from 68% to 52% (w/w). This selective esterification effectively lowered the n-6/n-3 free fatty acid ratio to a favorable 1.1.[1] This demonstrates the lipase's high efficiency for n-3 polyunsaturated fatty acids over n-6, highlighting its potential in the production of structured lipids for nutritional and pharmaceutical purposes.[1]

Experimental Protocols

This section details the methodologies employed in the characterization and application of the S. pratensis this compound lipase.

Lipase Production Optimization: Central Composite Design

To enhance the production of the lipase, a statistical approach using a central composite design (CCD) is employed. This method allows for the evaluation of the effects of multiple variables and their interactions on enzyme yield.

  • Variable Selection: Key factors influencing lipase production, such as temperature, pH, carbon source, and nitrogen source, are identified.

  • Experimental Design: A CCD with a set number of experimental runs is designed. This includes factorial points, axial points, and a central point.

  • Data Analysis: The lipase activity is measured for each experimental condition. The results are then fitted to a second-order polynomial equation to determine the optimal levels of the significant variables.

Enzyme Purification: Hydrophobic Support Immobilization

The purification of the S. pratensis this compound lipase is achieved through immobilization on a hydrophobic support.

  • Support Preparation: A suitable hydrophobic resin is selected and equilibrated with a binding buffer.

  • Enzyme Loading: The crude enzyme extract is mixed with the prepared support material and incubated to allow for the hydrophobic interaction and binding of the lipase to the support.

  • Washing: The support with the bound lipase is washed with the binding buffer to remove unbound proteins and impurities.

  • Elution: The purified lipase is eluted from the support using a buffer with a different ionic strength or by introducing a polarity-reducing agent.

  • Protein Quantification: The protein concentration in the eluted fractions is determined using the Bradford method, with bovine serum albumin (BSA) as a standard.[1]

Lipase Activity Assay

The catalytic activity of the lipase is determined spectrophotometrically using p-nitrophenyl palmitate (p-NPP) as a substrate.

  • Reaction Mixture Preparation: A solution containing the substrate p-NPP in a suitable buffer (e.g., phosphate buffer) is prepared. An emulsifying agent like Triton X-100 and a stabilizer such as gum arabic may be included.

  • Enzyme Addition: A specific volume of the enzyme solution is added to the reaction mixture to initiate the hydrolysis of p-NPP.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 45°C) for a defined period.

  • Measurement: The release of p-nitrophenol is measured by monitoring the absorbance at 410 nm.

  • Calculation of Activity: One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Analysis of Fatty Acid Composition by Gas Chromatography (GC)

To determine the changes in the fatty acid profile of an oil after treatment with the lipase, the following protocol is used.

  • Lipid Extraction: The lipids from the reaction mixture are extracted using a suitable solvent system, such as chloroform-methanol.

  • Transesterification: The extracted acylglycerols are converted to their corresponding fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a reagent like methanolic HCl or boron trifluoride in methanol.

  • GC Analysis: The FAMEs are then analyzed by gas chromatography. The sample is injected into the GC, where the FAMEs are separated based on their boiling points and polarity on a capillary column.

  • Detection and Quantification: A flame ionization detector (FID) is commonly used for the detection of the FAMEs. The area of each peak in the chromatogram is proportional to the amount of the corresponding fatty acid, allowing for the determination of the relative percentage of each fatty acid in the sample.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

experimental_workflow cluster_production Lipase Production & Optimization cluster_purification Enzyme Purification cluster_application Application in Fatty Acid Modification cluster_analysis Analysis Streptomyces_pratensis_MV1_culture S. pratensis this compound Culture Fermentation Fermentation Streptomyces_pratensis_MV1_culture->Fermentation Crude_Lipase_Extract Crude Lipase Extract Fermentation->Crude_Lipase_Extract CCD_Optimization Central Composite Design Optimization Fermentation->CCD_Optimization Optimization Loop Immobilization Immobilization Crude_Lipase_Extract->Immobilization CCD_Optimization->Fermentation Hydrophobic_Support Hydrophobic Support Hydrophobic_Support->Immobilization Purified_Lipase Purified Lipase Immobilization->Purified_Lipase Esterification Enzymatic Esterification Purified_Lipase->Esterification Activity_Assay Lipase Activity Assay Purified_Lipase->Activity_Assay Fenugreek_Seed_Oil Fenugreek Seed Oil (High n-6/n-3 ratio) Fenugreek_Seed_Oil->Esterification Modified_Oil Modified Oil (Low n-6/n-3 ratio) Esterification->Modified_Oil GC_Analysis Gas Chromatography Analysis Modified_Oil->GC_Analysis

Caption: Experimental workflow for production, purification, and application of S. pratensis this compound lipase.

logical_relationship SP_MV1_Lipase S. pratensis this compound Lipase Solvent_Tolerance Organic Solvent Tolerance SP_MV1_Lipase->Solvent_Tolerance Alkaline_pH_Optimum Alkaline pH Optimum (pH 8.0) SP_MV1_Lipase->Alkaline_pH_Optimum Moderate_Thermostability Moderate Thermostability (Optimal at 45°C) SP_MV1_Lipase->Moderate_Thermostability PUFA_Modification Polyunsaturated Fatty Acid Modification SP_MV1_Lipase->PUFA_Modification Biotechnological_Applications Biotechnological Applications Solvent_Tolerance->Biotechnological_Applications Increase_n3 Increase in n-3 (α-linolenic acid) PUFA_Modification->Increase_n3 Decrease_n6 Decrease in n-6 (linoleic acid) PUFA_Modification->Decrease_n6 Favorable_Ratio Favorable n-6/n-3 Ratio Increase_n3->Favorable_Ratio Decrease_n6->Favorable_Ratio Favorable_Ratio->Biotechnological_Applications

Caption: Key properties and functional relationships of S. pratensis this compound lipase.

References

The Genetic Basis of MV1 Resistance to Maize Mosaic Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maize Mosaic Virus (MMV), a member of the Rhabdoviridae family, poses a significant threat to maize (Zea mays L.) cultivation in tropical and subtropical regions worldwide. The development of resistant maize varieties is a cornerstone of sustainable disease management. This technical guide provides an in-depth overview of the genetic basis of resistance to MMV conferred by the Mv1 gene. We present a summary of the key quantitative data, detailed experimental protocols for genetic mapping and disease screening, and a proposed signaling pathway for this compound-mediated resistance. This document is intended to serve as a comprehensive resource for researchers engaged in the study of plant-virus interactions and the development of virus-resistant crops.

Quantitative Data Summary

The primary genetic determinant of resistance to Maize Mosaic Virus in this compound-type maize lines is the major dominant gene, this compound.[1] Through genetic mapping studies utilizing a population of recombinant inbred lines (RILs), the chromosomal location of this compound has been elucidated.

Table 1: Summary of Quantitative Data for the this compound Resistance Gene

Gene NameChromosome LocationFlanking MarkersGenetic Linkage Information
This compound3umc102, php20508Located between the two RFLP markers.

Note: Detailed LOD scores and precise genetic map distances from the original mapping studies are reported in Ming et al. (1997) Theoretical and Applied Genetics.

Experimental Protocols

RFLP-Based Mapping of the this compound Gene

The following protocol outlines the key steps for mapping a gene like this compound using Restriction Fragment Length Polymorphism (RFLP) analysis. This is a synthesized protocol based on established methodologies for maize.

2.1.1. Plant Material and Population Development

  • Parental Lines: A cross is made between a resistant maize line (e.g., a line containing the this compound gene) and a susceptible maize line.

  • F1 Generation: The resulting F1 progeny are self-pollinated to produce an F2 generation.

  • Recombinant Inbred Lines (RILs): The F2 population is advanced to at least the F6 generation through single-seed descent to create a population of RILs. Each RIL is largely homozygous and represents a unique combination of the parental genomes.

2.1.2. Genomic DNA Extraction

  • Harvest young leaf tissue from each RIL and the parental lines.

  • Freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Extract high-molecular-weight genomic DNA using a CTAB (cetyltrimethylammonium bromide) extraction method.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer.

2.1.3. Restriction Enzyme Digestion

  • Digest 10-15 µg of genomic DNA from each RIL and parental line with a suitable restriction enzyme (e.g., EcoRI, HindIII, or BamHI).

  • Incubate the digestion reaction at the optimal temperature for the chosen enzyme for 12-16 hours to ensure complete digestion.

  • Run a small aliquot of the digested DNA on a 0.8% agarose gel to confirm complete digestion.

2.1.4. Agarose Gel Electrophoresis

  • Prepare a 0.8% agarose gel in 1X TBE buffer.

  • Load the digested DNA samples into the wells of the gel.

  • Perform electrophoresis at a constant voltage until the bromophenol blue dye front has migrated approximately two-thirds of the way down the gel.

2.1.5. Southern Blotting

  • Depurination (Optional): For large DNA fragments, soak the gel in 0.25 M HCl for 15-30 minutes.

  • Denaturation: Soak the gel in a denaturation solution (e.g., 0.5 M NaOH, 1.5 M NaCl) for 30-60 minutes.

  • Neutralization: Soak the gel in a neutralization solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl) for 30-60 minutes.

  • Transfer: Set up a capillary transfer apparatus to transfer the DNA from the gel to a positively charged nylon membrane overnight.[2][3][4]

  • Fixation: After the transfer, rinse the membrane in 2X SSC buffer and fix the DNA to the membrane by UV cross-linking or baking at 80°C for 2 hours.

2.1.6. Probe Labeling and Hybridization

  • Probe Selection: Select RFLP probes (e.g., umc102, php20508) that are known to be polymorphic between the parental lines.

  • Probe Labeling: Label the probes with a radioactive (e.g., ³²P-dCTP) or non-radioactive (e.g., DIG-dUTP) label using a random priming or nick translation method.[5][6][7][8]

  • Prehybridization: Incubate the membrane in a prehybridization solution for 4-6 hours at the appropriate hybridization temperature.

  • Hybridization: Add the denatured, labeled probe to the hybridization solution and incubate overnight at the same temperature.

  • Washing: Perform a series of washes with decreasing salt concentrations (SSC buffer) and increasing stringency to remove non-specifically bound probe.

  • Detection: Expose the membrane to X-ray film (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes) to visualize the DNA fragments that hybridized with the probe.

2.1.7. Data Analysis

  • Score the RFLP pattern for each RIL as either parental type.

  • Use a genetic mapping software (e.g., MAPMAKER) to calculate the linkage between the RFLP markers and the resistance phenotype.

  • Generate a genetic map showing the position of the this compound gene relative to the linked markers.

Maize Mosaic Virus Inoculation and Resistance Screening

This protocol details the steps for inoculating maize plants with MMV and scoring for resistance.

2.2.1. Virus Inoculum Preparation

  • Collect leaf tissue from maize plants showing characteristic MMV symptoms.

  • Grind the infected tissue in a chilled mortar and pestle with 0.01 M potassium phosphate buffer (pH 7.0) at a 1:10 (w/v) ratio.

  • Filter the resulting sap through cheesecloth to remove large plant debris.

  • Keep the inoculum on ice until use.

2.2.2. Mechanical Inoculation

  • Grow maize seedlings to the 3-4 leaf stage.

  • Lightly dust the leaves with carborundum (silicon carbide) to create small abrasions.

  • Gently rub the inoculum onto the upper and lower surfaces of the leaves.[9] Alternatively, a more consistent method of mechanical inoculation is the air-gun technique.[10]

  • For control plants, follow the same procedure using only the buffer.

  • Rinse the leaves with water after inoculation.

2.2.3. Disease Scoring

  • Maintain the inoculated plants in a greenhouse with appropriate conditions for disease development.

  • Begin scoring for symptoms 7-10 days after inoculation and continue on a weekly basis.

  • Use a disease severity rating scale to quantify the level of resistance.[11][12][13][14][15]

Table 2: Disease Severity Rating Scale for Maize Mosaic Virus

ScoreDescription
1No visible symptoms.
2Mild mosaic or chlorotic specks on a few leaves.
3Moderate mosaic symptoms on several leaves.
4Severe mosaic, chlorosis, and some stunting of the plant.
5Severe systemic mosaic, extensive chlorosis, and significant stunting or plant death.

Signaling Pathways and Visualizations

Hypothetical Signaling Pathway for this compound-Mediated Resistance

While the precise molecular mechanism of this compound-mediated resistance is not fully elucidated, a hypothetical signaling pathway can be proposed based on known R gene function and the response of maize to other rhabdoviruses. This compound is likely a nucleotide-binding leucine-rich repeat (NBS-LRR) protein, a common class of plant resistance genes.[16][17][18]

Mv1_Signaling_Pathway MMV Maize Mosaic Virus (MMV) Effector Protein Mv1_inactive This compound Protein (inactive) (NBS-LRR) MMV->Mv1_inactive Recognition Mv1_active This compound Protein (active) Mv1_inactive->Mv1_active Activation Downstream_Signaling Downstream Signaling Cascade (e.g., MAP Kinases) Mv1_active->Downstream_Signaling HR Hypersensitive Response (Localized Cell Death) Mv1_active->HR Hormone_Signaling Hormone Signaling (Salicylic Acid, Jasmonic Acid) Downstream_Signaling->Hormone_Signaling WRKY_TFs WRKY Transcription Factors Downstream_Signaling->WRKY_TFs Hormone_Signaling->WRKY_TFs Defense_Genes Defense Gene Expression (e.g., PR proteins) WRKY_TFs->Defense_Genes Induction Resistance MMV Resistance Defense_Genes->Resistance HR->Resistance

Caption: Hypothetical this compound signaling pathway.

Experimental Workflow for this compound Gene Mapping

The following diagram illustrates the overall workflow for the RFLP-based mapping of the this compound gene.

RFLP_Workflow Cross Parental Cross (Resistant x Susceptible) F2_Pop F2 Population Development Cross->F2_Pop RILs Recombinant Inbred Lines (RILs) F2_Pop->RILs Phenotyping MMV Inoculation & Phenotyping RILs->Phenotyping DNA_Extraction Genomic DNA Extraction RILs->DNA_Extraction Data_Analysis Linkage Analysis Phenotyping->Data_Analysis Restriction_Digest Restriction Enzyme Digestion DNA_Extraction->Restriction_Digest Gel_Electrophoresis Agarose Gel Electrophoresis Restriction_Digest->Gel_Electrophoresis Southern_Blot Southern Blotting Gel_Electrophoresis->Southern_Blot Hybridization Probe Hybridization Southern_Blot->Hybridization Hybridization->Data_Analysis Gene_Map Genetic Map of this compound Data_Analysis->Gene_Map

Caption: RFLP-based gene mapping workflow.

Conclusion

The identification and characterization of the this compound gene represent a significant advancement in understanding and combating Maize Mosaic Virus. The methodologies and conceptual frameworks presented in this guide provide a foundation for further research into the molecular mechanisms of this compound-mediated resistance and for the application of this knowledge in maize breeding programs. Future work should focus on the fine mapping and cloning of the this compound gene to fully elucidate its function and to develop more precise molecular markers for marker-assisted selection.

References

MV1, an Antagonist of Inhibitor of Apoptosis Proteins (IAPs): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death and signaling pathways, often found overexpressed in cancer cells, contributing to therapeutic resistance. Antagonizing IAPs has emerged as a promising strategy in oncology. This document provides a technical guide on MV1, a recognized antagonist of IAPs. While detailed biochemical data for this compound is limited in publicly accessible literature, we will present the available information on this compound and supplement it with data from the well-characterized pan-IAP antagonist, GDC-0152, to provide a comprehensive technical context for researchers. This guide covers the mechanism of action, quantitative data, experimental protocols, and the signaling pathways modulated by IAP antagonists.

Introduction to IAP Antagonism

The IAP family of proteins, including XIAP, c-IAP1, and c-IAP2, are characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains. These proteins negatively regulate apoptosis by directly binding to and inhibiting caspases or by acting as E3 ubiquitin ligases that modulate cell signaling pathways, such as the NF-κB pathway.[1][2][3] The endogenous antagonist of IAPs is the Second Mitochondria-derived Activator of Caspases (Smac), which, upon release from the mitochondria during apoptosis, binds to the BIR domains of IAPs, displacing caspases and promoting cell death.[4]

Small-molecule IAP antagonists, often referred to as Smac mimetics, are designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of mature Smac.[3][4] These molecules bind to the BIR domains of IAPs, leading to two primary outcomes:

  • Promotion of Apoptosis: By preventing the binding of IAPs to caspases, Smac mimetics free up caspases to execute the apoptotic program.

  • Modulation of NF-κB Signaling: Antagonist binding to c-IAP1 and c-IAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][5] This degradation stabilizes NF-κB-inducing kinase (NIK), leading to the activation of the non-canonical NF-κB pathway, which can result in the production of pro-inflammatory cytokines like TNF-α. This, in turn, can sensitize tumor cells to apoptosis.[2][5]

This compound is an antagonist of IAPs that has been utilized in biochemical and cellular studies.[6][7][8] It has been shown to induce the degradation of c-IAP1 and c-IAP2 and inhibit cancer cell growth.[6] Furthermore, this compound has been used as a component in the development of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), which are proteolysis-targeting chimeras that recruit IAPs to degrade other target proteins.[1]

Quantitative Data and Biological Activity

The following tables summarize the available quantitative data for this compound and comparative data for the well-characterized IAP antagonist GDC-0152.

Table 1: Cellular Activity of this compound
Cell LineAssay TypeEndpointResult (IC50)Citation
EVSATCell GrowthInhibition5 µM[6]
MDA-MB-231Western Blotc-IAP1/2 DegradationRapid loss at 5 µM[6]
Table 2: Comparative Biochemical Activity of GDC-0152

This data is provided as a representative example of the biochemical profile of a potent IAP antagonist.

Target ProteinAssay TypeEndpointResult (Ki)Citation
XIAP-BIR3Cell-free bindingInhibition28 nM[9]
ML-IAP-BIR3Cell-free bindingInhibition14 nM[9]
c-IAP1-BIR3Cell-free bindingInhibition17 nM[9]
c-IAP2-BIR3Cell-free bindingInhibition43 nM[9]

Signaling Pathways Modulated by IAP Antagonists

IAP antagonists like this compound modulate cell fate by intervening in critical signaling pathways. The primary mechanisms involve the derepression of apoptosis and the activation of the non-canonical NF-κB pathway.

Induction of Apoptosis

By binding to the BIR domains of XIAP, IAP antagonists prevent the inhibition of executioner caspases (caspase-3 and -7) and initiator caspase-9. This allows the apoptotic cascade to proceed, leading to programmed cell death.

cluster_0 Apoptotic Stimulus cluster_1 Mitochondria cluster_2 IAP Regulation cluster_3 Caspase Cascade Stimulus Apoptotic Stimulus Mito Mitochondrion Stimulus->Mito Smac Smac/DIABLO Mito->Smac Release XIAP XIAP Smac->XIAP Casp9 Caspase-9 XIAP->Casp9 This compound This compound This compound->XIAP Inhibition Casp37 Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Diagram 1: this compound-mediated induction of apoptosis.
Activation of the Non-Canonical NF-κB Pathway

IAP antagonists cause the auto-ubiquitination and proteasomal degradation of c-IAP1 and c-IAP2. These c-IAPs are essential components of a complex that targets NF-κB-inducing kinase (NIK) for degradation. The removal of c-IAPs leads to the stabilization and accumulation of NIK, which in turn activates the non-canonical NF-κB pathway, leading to the transcription of target genes, including TNF-α.

cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound cIAP c-IAP1/2 This compound->cIAP Inhibition Proteasome Proteasome cIAP->Proteasome Auto-ubiquitination & Degradation NIK NIK cIAP->NIK Degrades IKK IKKα NIK->IKK Activates p100 p100/p52 IKK->p100 Processes RelB RelB Transcription Gene Transcription (e.g., TNF-α) RelB->Transcription

Diagram 2: Activation of non-canonical NF-κB by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. Therefore, standard methodologies used for characterizing Smac mimetics like GDC-0152 are provided below as a reference for researchers.

IAP Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the binding affinity of a compound to a specific BIR domain.

  • Principle: A GST-tagged IAP-BIR domain protein is incubated with a biotinylated Smac-derived peptide and a fluorescently labeled probe. The binding of the peptide to the BIR domain brings the donor and acceptor fluorophores into proximity, generating a FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Recombinant GST-tagged IAP-BIR domain protein is expressed and purified.

    • A biotinylated peptide corresponding to the N-terminus of Smac is synthesized.

    • In a 384-well plate, add the BIR domain protein, the biotinylated peptide, and a Europium-labeled anti-GST antibody (donor).

    • Add serial dilutions of the test compound (e.g., this compound).

    • Add Streptavidin-Allophycocyanin (acceptor).

    • Incubate for 1-2 hours at room temperature.

    • Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths.

    • Calculate the ratio of acceptor to donor emission and plot against compound concentration to determine the IC50, from which the Ki can be derived.

cluster_0 Assay Components cluster_1 Assay Workflow BIR GST-BIR Domain Mix Incubate Components BIR->Mix Peptide Biotin-Smac Peptide Peptide->Mix This compound This compound (Competitor) This compound->Mix Donor Eu-Ab (Donor) Donor->Mix Acceptor SA-APC (Acceptor) Acceptor->Mix Read TR-FRET Reading Mix->Read Analyze Calculate IC50/Ki Read->Analyze

References

An In-depth Technical Guide to the Pathophysiology of MV1 Subtype Creutzfeldt-Jakob Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creutzfeldt-Jakob disease (CJD), a fatal neurodegenerative disorder, is characterized by the accumulation of a misfolded isoform (PrPSc) of the native cellular prion protein (PrPC). The sporadic form of CJD (sCJD) is the most common, and its clinical and pathological presentation is significantly influenced by the polymorphism at codon 129 of the prion protein gene (PRNP)—methionine (M) or valine (V)—and the type of PrPSc (type 1 or 2). The MV1 subtype, characterized by heterozygosity at codon 129 and the presence of type 1 PrPSc, represents a significant portion of sCJD cases and is often considered part of the "classic" CJD phenotype. This guide provides a comprehensive overview of the pathophysiology of the this compound subtype, including its molecular underpinnings, neuropathological features, and the cellular mechanisms driving neurodegeneration. We present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a resource for researchers and professionals in the field.

Introduction to this compound Subtype Creutzfeldt-Jakob Disease

Sporadic CJD is a rapidly progressive and uniformly fatal neurodegenerative disease. The this compound subtype is a distinct molecular subtype of sCJD, defined by the patient's genotype at codon 129 of the PRNP gene being heterozygous for methionine and valine (MV) and the presence of the type 1 isoform of the pathological prion protein (PrPSc).[1] Together with the MM1 subtype, this compound is often categorized as the "classic" form of CJD, accounting for a substantial number of cases.[2][3] Clinically, it is typically characterized by a rapidly progressive dementia, myoclonus, and periodic sharp wave complexes on electroencephalography (EEG).[2] Neuropathologically, the this compound subtype is associated with widespread spongiform change, neuronal loss, gliosis, and a synaptic pattern of PrPSc deposition, predominantly affecting the cerebral cortex.[2]

Recently, a novel, atypical subtype of sCJD has been identified in individuals with an MV genotype and type 1 PrPSc. This atypical this compound subtype is distinguished by a significantly longer disease duration and distinct neuropathological features, including larger vacuoles and a different PrPSc deposition pattern, which bear some resemblance to the VV1 subtype.[4][5] This highlights the expanding understanding of the heterogeneity within CJD subtypes.

Data Presentation: Clinical and Neuropathological Features

The following tables summarize the key quantitative data for both the typical and atypical this compound subtypes of sCJD.

Clinical Feature Typical sCJD this compound Atypical sCJD this compound
Mean Age at Onset (years) ~6767 to 82 (Range)
Mean Disease Duration (months) 3 - 520.5
Common Clinical Signs Rapidly progressive dementia, myoclonus, ataxiaCognitive impairment, behavioral alterations, motor symptoms, myoclonus
EEG Findings Often shows periodic sharp wave complexes (PSWCs)Lacks PSWCs
CSF 14-3-3 Protein Frequently positivePositive in 5 out of 6 reported cases
CSF RT-QuIC Generally positivePositive in tested cases

Table 1: Comparison of Clinical Features of Typical and Atypical sCJD this compound Subtypes.[4][5][6]

Neuropathological Feature Typical sCJD this compound Atypical sCJD this compound
Spongiform Change Fine, widespreadLarger vacuoles
Primary Brain Regions Affected Cerebral cortex, cerebellumProminent cortical and striatal involvement
PrPSc Deposition Pattern SynapticMild synaptic with coarse, patch-like deposits in the cerebellar molecular layer
Neuronal Loss and Gliosis WidespreadSignificant

Table 2: Comparison of Neuropathological Features of Typical and Atypical sCJD this compound Subtypes.[2][4][5]

Molecular Pathophysiology

The central event in the pathophysiology of all forms of CJD is the conformational conversion of the cellular prion protein (PrPC) into the disease-associated, misfolded isoform, PrPSc.[2] PrPC is a glycosylphosphatidylinositol (GPI)-anchored protein found on the surface of cells, particularly neurons.[7] Its normal function is not fully understood but is thought to be involved in neuroprotection and cell signaling.[7]

PrPSc is characterized by a higher β-sheet content, partial resistance to proteinase K digestion, and a propensity to aggregate.[8] This conversion is believed to be a self-propagating process where PrPSc acts as a template, inducing the misfolding of endogenous PrPC molecules.[2]

The Role of Codon 129 and PrPSc Type

The polymorphism at codon 129 of the PRNP gene, encoding either methionine (M) or valine (V), is a critical determinant of susceptibility to and the phenotype of sCJD.[2] Homozygosity (MM or VV) at this position is a known risk factor for developing sCJD.[9] In the this compound subtype, the presence of both M and V alleles influences the disease phenotype.

The type of PrPSc (type 1 or type 2) is determined by the size of the proteinase K-resistant core of the protein, which reflects different sites of enzymatic cleavage due to distinct PrPSc conformations.[3] Type 1 PrPSc has a higher molecular weight (21 kDa) compared to type 2 (19 kDa). The combination of the codon 129 genotype and the PrPSc type is a major determinant of the clinical and pathological characteristics of sCJD.[3]

CJD_Subtype_Logic cluster_genotype PRNP Codon 129 Genotype cluster_prpsc PrPSc Type cluster_subtype sCJD Subtype MM MM MM1 MM1 MM->MM1 MM2 MM2 MM->MM2 MV MV This compound This compound MV->this compound MV2 MV2 MV->MV2 VV VV VV1 VV1 VV->VV1 VV2 VV2 VV->VV2 Type1 Type 1 Type1->MM1 Type1->this compound Type1->VV1 Type2 Type 2 Type2->MM2 Type2->MV2 Type2->VV2

CJD subtype determination.
Neurotoxic Mechanisms

The precise mechanisms by which PrPSc accumulation leads to neuronal dysfunction and death are still under investigation. Several pathways are thought to be involved:

  • Direct Toxicity of PrPSc Oligomers: Small, soluble aggregates of PrPSc are believed to be the most neurotoxic species.[10] These oligomers can interact with neuronal membranes, leading to synaptic damage and dysfunction.[10]

  • ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded PrPSc in the endoplasmic reticulum (ER) can trigger the UPR, a cellular stress response.[11] While initially protective, chronic activation of the UPR can lead to apoptosis (programmed cell death).[11]

  • Notch-1 Signaling: PrPSc accumulation in neuronal plasma membranes has been shown to activate the Notch-1 signaling pathway.[12] Activation of this pathway can lead to dendritic degeneration, a key feature of prion diseases.[12]

  • Inflammatory Response: The presence of PrPSc aggregates triggers the activation of microglia and astrocytes, the resident immune cells of the central nervous system.[1][13] This leads to the release of pro-inflammatory cytokines, which can contribute to neuronal damage.[13]

PrPSc_Neurotoxicity PrPC PrPC PrPSc PrPSc (Oligomers) PrPC->PrPSc Conversion Neuron Neuron PrPSc->Neuron Interacts with Microglia Microglia PrPSc->Microglia Activates Astrocyte Astrocyte PrPSc->Astrocyte Activates ER_Stress ER Stress / UPR Neuron->ER_Stress Notch1 Notch-1 Activation Neuron->Notch1 Synaptic_Dysfunction Synaptic Dysfunction Neuron->Synaptic_Dysfunction Inflammation Inflammation (Cytokines) Microglia->Inflammation Astrocyte->Inflammation Apoptosis Apoptosis ER_Stress->Apoptosis Dendritic_Degeneration Dendritic Degeneration Notch1->Dendritic_Degeneration Inflammation->Neuron Damages Synaptic_Dysfunction->Apoptosis Dendritic_Degeneration->Apoptosis

PrPSc-induced neurotoxic signaling.

Experimental Protocols

Western Blotting for PrPSc Typing

This protocol is adapted from established methods for the detection and typing of PrPSc in brain tissue.

Materials:

  • Brain tissue homogenate (10% w/v) in lysis buffer

  • Proteinase K (PK)

  • Phenylmethylsulfonyl fluoride (PMSF)

  • SDS-PAGE gels (12-15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Anti-PrP monoclonal antibody (e.g., 3F4)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

Procedure:

  • Proteinase K Digestion: Treat brain homogenate with 50-100 µg/mL PK for 1 hour at 37°C.

  • Stop Digestion: Add PMSF to a final concentration of 2 mM.

  • Denaturation: Add sample buffer and boil for 10 minutes.

  • Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:10,000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the bands using an appropriate imaging system.

  • Analysis: Determine the PrPSc type based on the molecular weight of the unglycosylated band (Type 1: ~21 kDa; Type 2: ~19 kDa).

Western_Blot_Workflow start Brain Homogenate pk_digestion Proteinase K Digestion start->pk_digestion denaturation Denaturation pk_digestion->denaturation sds_page SDS-PAGE denaturation->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analysis of PrPSc Type detection->analysis

Western blot workflow for PrPSc typing.
Immunohistochemistry for PrPSc Deposition

This protocol provides a general framework for the immunohistochemical detection of PrPSc in formalin-fixed, paraffin-embedded brain tissue.

Materials:

  • Formalin-fixed, paraffin-embedded brain sections

  • Xylene and graded alcohols for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., formic acid or citrate buffer)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody: Anti-PrP monoclonal antibody (e.g., 3F4)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of alcohols.

  • Antigen Retrieval: Perform antigen retrieval by incubating sections in 95-98% formic acid for 10-60 minutes, followed by autoclaving in citrate buffer.

  • Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding with blocking solution.

  • Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.

  • Washing: Wash sections with buffer (e.g., PBS or TBS).

  • Secondary Antibody Incubation: Incubate with biotinylated secondary antibody for 1 hour at room temperature.

  • Washing: Wash sections with buffer.

  • ABC Reagent Incubation: Incubate with ABC reagent for 30-60 minutes.

  • Washing: Wash sections with buffer.

  • Visualization: Develop the signal with DAB substrate.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate sections and mount with a coverslip.

  • Analysis: Examine under a microscope for the pattern and distribution of PrPSc deposition.

Real-Time Quaking-Induced Conversion (RT-QuIC)

This protocol outlines the principle of the RT-QuIC assay for the detection of PrPSc in cerebrospinal fluid (CSF).

Principle: The RT-QuIC assay exploits the ability of PrPSc in a sample to seed the conversion of a recombinant PrPC (rPrP) substrate into an aggregated, β-sheet-rich form. This conversion is accelerated by cycles of shaking and incubation. The formation of amyloid fibrils is monitored in real-time by the binding of a fluorescent dye, such as thioflavin T (ThT), to the aggregates, resulting in an increase in fluorescence.

Procedure Outline:

  • Reaction Setup: In a 96-well plate, combine the rPrP substrate, ThT, and other reaction components.

  • Seeding: Add a small volume of the CSF sample to be tested to the reaction mixture.

  • Amplification: Incubate the plate in a fluorescence plate reader with intermittent, vigorous shaking at a controlled temperature.

  • Detection: Monitor the fluorescence intensity over time. A significant increase in fluorescence indicates the presence of PrPSc in the sample.

  • Controls: Include positive (known CJD sample) and negative (non-CJD sample) controls in each assay.

Conclusion

The this compound subtype of sporadic CJD represents a significant and complex clinical entity. While often grouped with the MM1 subtype as "classic" CJD, the existence of an atypical, longer-duration this compound variant underscores the ongoing need for detailed molecular and pathological characterization of all CJD cases. A thorough understanding of the pathophysiology of the this compound subtype, from the initial misfolding of PrPC to the downstream neurotoxic and inflammatory cascades, is crucial for the development of effective diagnostic tools and therapeutic interventions. This guide provides a foundational resource for professionals dedicated to unraveling the complexities of prion diseases and ultimately finding a cure.

References

Methodological & Application

Application Notes and Protocols: Modeling MV1 Creutzfeldt-Jakob Disease in Cerebral Organoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creutzfeldt-Jakob disease (CJD) is a fatal, transmissible neurodegenerative disorder characterized by the accumulation of a misfolded isoform (PrPSc) of the normal cellular prion protein (PrPC).[1][2] The sporadic form of CJD (sCJD) is the most common, and the MV1 subtype is a distinct molecular variant influenced by the methionine/valine (M/V) polymorphism at codon 129 of the prion protein gene (PRNP) and the type of PrPSc.[3] Cerebral organoids, three-dimensional self-organizing cultures derived from human induced pluripotent stem cells (iPSCs), have emerged as a powerful in vitro model to study human brain development and disease.[3][4][5][6] This document provides a detailed protocol for modeling this compound sCJD in human cerebral organoids, offering a platform for investigating disease pathogenesis and for screening potential therapeutic agents.

Human cerebral organoids can be infected with prions from the brain homogenates of sCJD patients, leading to the propagation of PrPSc and the recapitulation of some key pathological features of the disease.[3][7][8] This model takes advantage of the organoids' complex cellular composition, including mature neurons and astrocytes, which are crucial for studying prion pathology.[3][9] Successful modeling of this compound CJD in cerebral organoids requires iPSCs with the corresponding PRNP codon 129 MV genotype.[3][10]

Experimental Protocols

I. Generation of Cerebral Organoids from Human iPSCs

This protocol is based on the method developed by Lancaster and Knoblich.

Materials:

  • Human iPSCs with PRNP codon 129 MV genotype

  • mTeSR™1 medium

  • Matrigel®

  • DMEM/F12

  • Neurobasal® medium

  • N2 and B27 supplements

  • GlutaMAX™

  • MEM-NEAA

  • 2-Mercaptoethanol

  • Insulin, transferrin, progesterone, putrescine, sodium selenite

  • FGF2, EGF

  • Rock inhibitor (Y-27632)

  • Low-attachment V-bottom 96-well plates

  • Orbital shaker

Procedure:

  • iPSC Culture: Culture human iPSCs with the PRNP codon 129 MV genotype on Matrigel-coated plates in mTeSR™1 medium.

  • Embryoid Body (EB) Formation:

    • Dissociate iPSC colonies into single cells and resuspend in EB formation medium (DMEM/F12, 20% KSR, 1% GlutaMAX™, 1% MEM-NEAA, 50 µM 2-Mercaptoethanol) with 50 µM Y-27632.

    • Plate 9,000 cells per well in a low-attachment V-bottom 96-well plate to form EBs.

  • Neural Induction:

    • After 2 days, transfer EBs to neural induction medium (DMEM/F12, 1% N2 supplement, 1% GlutaMAX™, 1% MEM-NEAA) in low-attachment 24-well plates.

  • Matrigel® Embedding and Expansion:

    • After 4 days in neural induction, embed EBs in Matrigel® droplets and transfer to differentiation medium (1:1 DMEM/F12 and Neurobasal®, 0.5% N2 and 1% B27 supplements, 0.5% GlutaMAX™, 0.5% MEM-NEAA, 25 µg/mL insulin, 50 µg/mL transferrin, 20 nM progesterone, 100 µM putrescine, 30 nM sodium selenite) with 2.5 µM insulin.

    • Place on an orbital shaker for expansion.

  • Maturation:

    • After 4 days, transfer the developing organoids to maturation medium (differentiation medium without insulin) and continue culturing on an orbital shaker.

    • Organoids are typically matured for at least 5 months to allow for the development of a complex cellular environment including mature neurons and astrocytes before prion infection.[3]

II. Inoculation of Cerebral Organoids with this compound sCJD Brain Homogenate

Materials:

  • Mature cerebral organoids (at least 5 months old)

  • 10% (w/v) brain homogenate from a confirmed this compound sCJD patient (prepared in sterile PBS)

  • Normal brain homogenate (NBH) as a negative control

  • Opti-MEM™

Procedure:

  • Inoculation:

    • Transfer individual mature organoids to separate wells of a 24-well plate.

    • Expose the organoids to a final concentration of 0.1% (w/v) this compound sCJD brain homogenate or NBH in organoid maturation medium for 1 week.[3]

  • Washing:

    • After 1 week of exposure, carefully wash the organoids multiple times with fresh maturation medium to remove the initial inoculum.

  • Long-term Culture:

    • Continue to culture the inoculated organoids in maturation medium on an orbital shaker for several months, with media changes every 2-3 days.

III. Characterization of this compound CJD Pathology in Cerebral Organoids

1. Real-Time Quaking-Induced Conversion (RT-QuIC) Assay:

  • Purpose: To detect prion seeding activity, indicating the presence of PrPSc.

  • Procedure:

    • Collect organoid culture media at various time points post-inoculation.

    • Perform RT-QuIC analysis on the media samples using recombinant PrP as a substrate.

    • Monitor thioflavin T (ThT) fluorescence to detect amyloid formation. An increase in ThT fluorescence indicates the presence of PrPSc in the sample.[3]

2. Western Blot for Protease-Resistant PrPSc (PrPres):

  • Purpose: To detect the presence of proteinase K (PK)-resistant PrPSc, a hallmark of prion disease.

  • Procedure:

    • Homogenize organoids in lysis buffer.

    • Treat a portion of the homogenate with PK to digest PrPC.

    • Run both treated and untreated samples on an SDS-PAGE gel.

    • Transfer to a PVDF membrane and probe with an anti-PrP antibody.

    • The presence of bands in the PK-treated lane indicates the presence of PrPres.

3. Immunohistochemistry (IHC):

  • Purpose: To visualize PrP deposition, astrogliosis, and neuronal loss within the organoid structure.

  • Procedure:

    • Fix organoids in 4% paraformaldehyde.

    • Embed in paraffin and section.

    • Perform IHC using antibodies against:

      • PrP to detect PrPSc aggregates.

      • GFAP to identify reactive astrocytes (astrogliosis).

      • NeuN or MAP2 to assess neuronal populations and potential loss.

    • Image stained sections using microscopy.

4. Cytokine Analysis:

  • Purpose: To measure the secretion of inflammatory cytokines, which are often elevated in prion disease.

  • Procedure:

    • Collect organoid culture media at different time points.

    • Use a multiplex cytokine assay to measure the levels of inflammatory markers such as chitinase 3-like-1.[3]

Data Presentation

Table 1: Quantitative Analysis of Prion Seeding Activity (RT-QuIC)

Time Point (days post-inoculation)NBH-Inoculated Organoids (Seeding Activity)This compound-Inoculated Organoids (Seeding Activity)
7NegativeNegative
30NegativeNegative
60NegativePositive
90NegativePositive
120NegativePositive
150NegativePositive

Table 2: Semi-Quantitative Analysis of Pathological Markers

MarkerNBH-Inoculated OrganoidsThis compound-Inoculated Organoids
PrPres (Western Blot)-++
PrP Deposition (IHC)-+++
Astrogliosis (GFAP IHC)++++
Neuronal Loss (NeuN IHC)+++
Chitinase 3-like-1 (Cytokine Assay)BaselineElevated

(-: Not detected; +: Mild; ++: Moderate; +++: Severe)

Visualizations

Experimental_Workflow cluster_0 Organoid Generation cluster_1 Prion Inoculation cluster_2 Pathological Analysis iPSCs Human iPSCs (PRNP 129MV) EBs Embryoid Body Formation iPSCs->EBs Neural_Induction Neural Induction EBs->Neural_Induction Embedding Matrigel Embedding Neural_Induction->Embedding Maturation Maturation (≥5 months) Embedding->Maturation Inoculation Inoculation with this compound sCJD Brain Homogenate (1 week) Maturation->Inoculation Washing Washing Inoculation->Washing Long_Term_Culture Long-Term Culture Washing->Long_Term_Culture RT_QuIC RT-QuIC (Media) Long_Term_Culture->RT_QuIC Western_Blot Western Blot (Organoid Lysate) Long_Term_Culture->Western_Blot IHC Immunohistochemistry (Fixed Organoids) Long_Term_Culture->IHC Cytokine_Assay Cytokine Assay (Media) Long_Term_Culture->Cytokine_Assay

Caption: Experimental workflow for modeling this compound CJD in cerebral organoids.

Prion_Signaling_Pathways cluster_0 Cellular Stress Responses cluster_1 Signaling Cascades cluster_2 Cellular Outcomes PrPSc PrPSc Accumulation ER_Stress ER Stress PrPSc->ER_Stress Oxidative_Stress Oxidative Stress PrPSc->Oxidative_Stress PI3K_Akt PI3K-Akt Pathway Dysregulation PrPSc->PI3K_Akt Synaptic_Dysfunction Synaptic Dysfunction PrPSc->Synaptic_Dysfunction Gliosis Astrogliosis & Microglial Activation PrPSc->Gliosis UPR Unfolded Protein Response (UPR) ER_Stress->UPR p38_MAPK p38-MAPK Activation ER_Stress->p38_MAPK Neuronal_Loss Neuronal Loss / Apoptosis UPR->Neuronal_Loss Oxidative_Stress->Neuronal_Loss PI3K_Akt->Neuronal_Loss p38_MAPK->Neuronal_Loss

Caption: Key signaling pathways implicated in prion disease pathogenesis.

References

Application Notes and Protocols for MV1 Genotyping in Maize Breeding

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maize (Zea mays L.) is a global staple crop, the productivity of which is under constant threat from various pathogens. Maize Mosaic Virus (MMV), a member of the Rhabdoviridae family, can cause significant yield losses in tropical and subtropical maize-growing regions.[1] The development of resistant cultivars is the most effective and sustainable strategy for managing MMV. Genetic resistance to MMV in maize is primarily conferred by the single dominant gene, Mv1, located on chromosome 3.[1] Marker-assisted selection (MAS) offers a precise and efficient method for introgressing the this compound gene into elite maize lines, accelerating the breeding process.

This document provides a detailed protocol for genotyping the this compound locus in maize using the Kompetitive Allele Specific PCR (KASP) assay. KASP is a high-throughput, cost-effective genotyping technology that is well-suited for large-scale screening in modern plant breeding programs. These application notes are intended for researchers, scientists, and drug development professionals engaged in maize breeding and genetics.

Principle of the KASP Assay

The KASP assay is based on allele-specific primer extension and fluorescence resonance energy transfer (FRET) for signal generation. For a given single nucleotide polymorphism (SNP) or insertion-deletion (InDel) associated with the this compound gene, two allele-specific forward primers are designed, each with a unique tail sequence. A common reverse primer is also designed. The reaction mix contains these primers along with FRET cassettes, Taq polymerase, and the sample DNA. During thermal cycling, the allele-specific primers compete for binding to the template DNA. Successful binding and extension lead to the incorporation of the corresponding tailed primer. In subsequent cycles, the complementary tail sequence is synthesized, allowing the fluorescently labeled FRET cassette to bind and generate a signal. The ratio of the two fluorescent signals indicates the genotype of the sample (homozygous for allele 1, homozygous for allele 2, or heterozygous).

Experimental Protocols

High-Throughput DNA Extraction from Maize Leaf Tissue

This protocol is optimized for the rapid extraction of PCR-quality genomic DNA from young maize leaves, suitable for 96-well plate formats.

Materials:

  • Young maize leaf tissue (2-3 week old seedlings)

  • 96-well collection plates

  • Lysis buffer (200 mM Tris-HCl pH 7.5, 250 mM NaCl, 25 mM EDTA, 0.5% SDS)

  • Isopropanol

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

  • Collect one to two 1 cm leaf discs from each maize seedling and place them into the individual wells of a 96-well collection plate.

  • Add 400 µL of pre-heated (65°C) Lysis Buffer to each well.

  • Seal the plate and incubate at 65°C for 30-60 minutes.

  • Centrifuge the plate at 3000 x g for 15 minutes to pellet the cell debris.

  • Transfer 300 µL of the supernatant to a new 96-well plate.

  • Add 300 µL of isopropanol to each well, seal, and mix by inverting several times until DNA precipitates.

  • Centrifuge at 3000 x g for 15 minutes to pellet the DNA.

  • Carefully decant the supernatant.

  • Wash the DNA pellet by adding 500 µL of 70% ethanol and centrifuging at 3000 x g for 5 minutes.

  • Decant the ethanol and air dry the pellet for 15-30 minutes.

  • Resuspend the DNA in 100 µL of TE buffer.

  • Quantify the DNA concentration and normalize to a working concentration of 15-30 ng/µL.

Parameter Value
Starting Material1-2 x 1 cm leaf discs
Lysis Buffer Volume400 µL
Incubation Temperature65°C
Isopropanol Volume300 µL
Final DNA Concentration15-30 ng/µL

Table 1: Quantitative parameters for high-throughput DNA extraction.

KASP Genotyping for the this compound Locus

This protocol describes the KASP genotyping procedure. Note that the development of a specific KASP assay for this compound first requires the identification of a tightly linked SNP or InDel that co-segregates with the resistance phenotype. This is typically achieved through fine mapping and sequencing of resistant and susceptible maize lines. For the purpose of this protocol, we will use hypothetical primer sequences.

Materials:

  • Normalized genomic DNA (15-30 ng/µL)

  • KASP Master Mix (containing Taq polymerase, dNTPs, MgCl2, and FRET cassettes)

  • KASP Assay Mix (containing allele-specific forward primers and a common reverse primer)

  • PCR plates (96- or 384-well)

  • Real-time PCR instrument capable of endpoint fluorescence reading

Hypothetical KASP Primer Design for a Putative SNP in the this compound Locus (A/G):

  • Allele 1 Primer (A-allele): 5'-GAAGGTGACCAAGTTCATGCTA-3'

  • Allele 2 Primer (G-allele): 5'-GAAGGTCGGAGTCAACGGATTG-3'

  • Common Reverse Primer: 5'--3'

Procedure:

  • Prepare the KASP reaction mix in a 96-well PCR plate as described in Table 2.

  • Add 5 µL of the normalized genomic DNA to each well.

  • Seal the PCR plate, vortex briefly, and centrifuge.

  • Perform PCR in a real-time PCR instrument using the thermal cycling conditions outlined in Table 3.

  • After PCR, read the endpoint fluorescence for both fluorophores (e.g., FAM and HEX).

  • Analyze the results using genotyping software, which will cluster the samples into three groups: homozygous for allele 1, homozygous for allele 2, and heterozygous.

Component Volume per reaction (µL) Final Concentration
KASP Master Mix (2X)5.01X
KASP Assay Mix (100X)0.141X
Template DNA (15-30 ng/µL)5.075-150 ng
Total Volume 10.14

Table 2: KASP reaction mix components.

Step Temperature (°C) Time Cycles
Activation9415 minutes1
Denaturation9420 seconds10 (touchdown)
Annealing/Extension61-55 (-0.6 per cycle)60 seconds
Denaturation9420 seconds26
Annealing/Extension5560 seconds
Endpoint Read301 minute1

Table 3: KASP thermal cycling conditions.

Visualizations

MV1_Genotyping_Workflow cluster_dna_extraction DNA Extraction cluster_kasp KASP Genotyping cluster_breeding Marker-Assisted Selection leaf_sample Maize Leaf Sample lysis Lysis and Incubation leaf_sample->lysis precipitation DNA Precipitation lysis->precipitation wash Wash and Resuspend precipitation->wash quantification Quantification & Normalization wash->quantification reaction_setup KASP Reaction Setup quantification->reaction_setup pcr Real-time PCR reaction_setup->pcr fluorescence_read Endpoint Fluorescence Reading pcr->fluorescence_read genotype_calling Genotype Calling fluorescence_read->genotype_calling selection Selection of this compound-positive Plants genotype_calling->selection backcrossing Backcrossing to Elite Lines selection->backcrossing

Caption: Experimental workflow for this compound genotyping and marker-assisted selection.

Plant_Virus_Resistance_Pathway cluster_virus Virus Infection cluster_recognition Recognition cluster_signaling Signal Transduction cluster_response Defense Response virus Maize Mosaic Virus (Rhabdovirus) effector Viral Effector Proteins virus->effector r_gene R Gene (e.g., this compound) sa Salicylic Acid (SA) Pathway r_gene->sa ja Jasmonic Acid (JA) Pathway r_gene->ja ros Reactive Oxygen Species (ROS) Burst r_gene->ros effector->r_gene recognized by pr_genes Pathogenesis-Related (PR) Gene Expression sa->pr_genes ja->pr_genes hr Hypersensitive Response (HR) ros->hr sar Systemic Acquired Resistance (SAR) pr_genes->sar hr->sar

Caption: Generalized signaling pathway for plant virus resistance.

Conclusion

The integration of high-throughput genotyping technologies like KASP into maize breeding programs is crucial for accelerating the development of disease-resistant varieties. The protocol detailed above provides a robust framework for the marker-assisted selection of the this compound gene, conferring resistance to Maize Mosaic Virus. While the discovery of specific SNPs within the this compound locus is a prerequisite for the development of a diagnostic KASP assay, the workflow and methodologies presented here are broadly applicable and can be adapted for other traits of interest in maize and other crops. This approach allows for the early selection of desirable genotypes, saving time, resources, and labor in the breeding pipeline.

References

Application of MV1 Stalagmite Data in Climate Reconstruction: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stalagmites, such as the MV1 specimen from Mata Virgem cave in central Brazil, serve as invaluable terrestrial archives for high-resolution paleoclimate reconstruction. By analyzing the geochemical composition of their incremental growth layers, scientists can deduce past environmental conditions, including rainfall variability, temperature fluctuations, and changes in vegetation. This document provides a detailed overview of the application of this compound stalagmite data, including quantitative data summaries, comprehensive experimental protocols for key analytical techniques, and visualizations of the scientific workflow. The methodologies described are broadly applicable to speleothem-based climate research.

Data Presentation: this compound Stalagmite, Mata Virgem Cave

The following tables summarize the key quantitative data obtained from the this compound stalagmite, providing a basis for paleoclimate interpretation. The data is publicly available and serves as a critical reference for understanding the South American Summer Monsoon (SASM) variability over the last millennium.

Table 1: U-Th Age Data for this compound Stalagmite [1]

Depth from Top (mm)²³⁸U (ppb)²³²Th (ppt)Corrected ²³⁰Th Age (years BP ± 2σ)
0.5135.815.3116 ± 12
28.5142.121.8205 ± 14
58.7155.433.1301 ± 16
92.3160.245.6408 ± 18
125.1158.939.7512 ± 20
157.8163.555.2615 ± 22
190.4168.161.3720 ± 24
222.9172.370.4825 ± 26
255.2175.878.9930 ± 28
287.6180.185.11035 ± 30

BP denotes "Before Present," where "Present" is defined as 1950 AD.

Table 2: Stable Isotope Data for this compound Stalagmite [2]

Depth from Top (mm)Age (CE)δ¹⁸O (‰, VPDB)δ¹³C (‰, VPDB)
4.01834-5.85-8.21
8.01818-6.12-8.55
12.01802-6.33-8.79
16.01786-6.01-8.43
20.01770-5.95-8.31
............
284.01186-6.55-9.12
288.01170-6.78-9.45

This table presents a selection of data points. The full dataset contains samples taken at approximately 0.04 cm intervals. Ages are assigned using the StalAge modeling software.[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in generating the data presented above.

Sample Preparation Protocol
  • Stalagmite Sectioning and Cleaning:

    • The stalagmite is sectioned along its central growth axis using a diamond-impregnated saw with a continuous water supply to minimize dust production and thermal stress.

    • The cut surface is polished using a series of progressively finer silicon carbide powders and alumina suspensions on a lapping machine to achieve a smooth, mirror-like finish.

    • The polished surface is cleaned ultrasonically in deionized water to remove any residual polishing materials and contaminants.

  • Subsampling for Analysis:

    • For U-Th Dating: Subsamples of approximately 100-200 mg of calcite are drilled from the polished surface at various depths along the growth axis using a dental micromill. Care is taken to sample from single growth layers.

    • For Stable Isotope Analysis: A high-resolution sampling path is drilled along the central growth axis. Powdered calcite samples are collected at contiguous intervals (e.g., every 0.5 mm) using a computer-controlled micromill.

    • For Trace Element Analysis: A transect along the growth axis is selected for in-situ analysis by LA-ICP-MS. The polished section is placed in a sample holder for introduction into the laser ablation cell.

U-Th Dating Protocol

This protocol is based on established methods for high-precision U-Th dating of speleothems.

  • Sample Dissolution and Spiking:

    • A precisely weighed calcite subsample (100-200 mg) is dissolved in nitric acid.

    • The dissolved sample is spiked with a mixed ²²⁹Th-²³⁶U tracer solution of known concentration to allow for the determination of U and Th concentrations and isotope ratios by isotope dilution mass spectrometry.

  • Chemical Separation and Purification:

    • Uranium and Thorium are co-precipitated with an iron hydroxide carrier.

    • The precipitate is redissolved, and U and Th are separated and purified from the sample matrix using anion-exchange chromatography. A double resin procedure is often employed to ensure high purity of the U and Th fractions.[3]

  • Mass Spectrometry:

    • The purified U and Th fractions are analyzed using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS), such as a ThermoFinnigan Neptune.[3]

    • Isotope ratios of ²³⁴U/²³⁸U, ²³⁰Th/²³⁸U, and ²³⁰Th/²³²Th are measured.

    • The measured ²³⁰Th/²³²Th ratio is used to correct for the initial ²³⁰Th that was incorporated into the stalagmite at the time of its formation.

  • Age Calculation:

    • The corrected ²³⁰Th age is calculated from the measured U and Th isotope ratios using the radioactive decay equations for the uranium series.

Stable Isotope Analysis (δ¹⁸O, δ¹³C) Protocol

This protocol describes the analysis of calcite powders using an isotope ratio mass spectrometer (IRMS) coupled with an automated carbonate preparation device.

  • Sample Weighing and Loading:

    • Approximately 400-500 µg of powdered calcite from each subsample is weighed into individual glass vials.[2]

    • The vials are loaded into the autosampler of the carbonate preparation system (e.g., Thermo Scientific GasBench II or Delta Ray with URI Connect).

  • Reaction with Phosphoric Acid:

    • The vials are sealed, and the headspace is flushed with high-purity helium to remove atmospheric CO₂.[2]

    • A precise volume of 100% phosphoric acid (H₃PO₄) is automatically dispensed into each vial.

    • The reaction between the calcite and phosphoric acid releases CO₂ gas. The reaction is allowed to proceed to completion in a temperature-controlled tray, typically at 70°C, for a specified time (e.g., 60 minutes).[4]

  • CO₂ Analysis by IRMS:

    • The liberated CO₂ gas is passed through a water trap and a gas chromatograph to separate it from other gases.

    • The purified CO₂ is then introduced into the ion source of the IRMS.

    • The IRMS measures the ratios of ¹³C/¹²C and ¹⁸O/¹⁶O in the CO₂ gas relative to a reference gas of known isotopic composition.

  • Data Correction and Calibration:

    • The measured isotope ratios are corrected for instrumental fractionation and calibrated against international standards (e.g., NBS-19, LSVEC) to express the results in the standard delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

Trace Element Analysis Protocol (LA-ICP-MS)

This protocol outlines the in-situ analysis of trace elements in a polished stalagmite section using Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry.

  • Instrument Setup and Calibration:

    • The LA-ICP-MS system (e.g., a New Wave UP-213 LA system coupled to a PerkinElmer ELAN DRC-e ICP-MS) is tuned for sensitivity and stability.[5]

    • The instrument is calibrated using certified reference materials, such as NIST SRM 612 glass, to convert measured signal intensities into element concentrations. ⁴³Ca is often used as an internal standard to correct for variations in ablation yield.

  • Laser Ablation:

    • The stalagmite section is placed in the ablation cell, which is flushed with helium gas.

    • A transect along the growth axis is ablated using a focused laser beam. Typical laser parameters for speleothem analysis are:[5]

      • Wavelength: 213 nm

      • Spot Size: 60-100 µm

      • Repetition Rate: 10-20 Hz

      • Laser Intensity: 30-90%

      • Scan Speed: 60 µm/s

  • Mass Spectrometry:

    • The ablated aerosol is transported by the helium carrier gas into the ICP-MS.

    • The ICP-MS measures the concentrations of a suite of trace elements (e.g., Mg, Sr, Ba, U, Y, and rare earth elements) simultaneously.

  • Data Processing:

    • The time-resolved data from the LA-ICP-MS is processed to generate a high-resolution trace element concentration profile along the ablation transect.

    • Data reduction software is used to correct for background, instrumental drift, and to quantify element concentrations based on the calibration standards.

Mandatory Visualization

Experimental Workflow for Stalagmite-Based Climate Reconstruction

Stalagmite_Workflow cluster_field Field Work cluster_lab Laboratory Analysis cluster_data Data Analysis & Interpretation Cave_Selection Cave Selection & Monitoring Stalagmite_Collection Stalagmite Collection Cave_Selection->Stalagmite_Collection Sample_Prep Sample Preparation (Cutting, Polishing) Stalagmite_Collection->Sample_Prep UTh_Dating U-Th Dating (MC-ICP-MS) Sample_Prep->UTh_Dating Stable_Isotopes Stable Isotope Analysis (δ¹⁸O, δ¹³C via IRMS) Sample_Prep->Stable_Isotopes Trace_Elements Trace Element Analysis (LA-ICP-MS) Sample_Prep->Trace_Elements Age_Model Age Model Construction UTh_Dating->Age_Model Proxy_Records Generate Proxy Records Stable_Isotopes->Proxy_Records Trace_Elements->Proxy_Records Age_Model->Proxy_Records Climate_Reconstruction Climate Reconstruction Proxy_Records->Climate_Reconstruction Interpretation Paleoclimate Interpretation Climate_Reconstruction->Interpretation

Caption: Overall workflow for stalagmite-based paleoclimate reconstruction.

Signaling Pathway for Stable Isotope Analysis

Stable_Isotope_Pathway cluster_prep Sample Preparation cluster_reaction Acid Reaction cluster_analysis Mass Spectrometry Powder Calcite Powder (~400 µg) Vial Load into Vial Powder->Vial Flush Flush with He Vial->Flush Acid Add H₃PO₄ Flush->Acid React React at 70°C Acid->React CO2_gas Liberated CO₂ Gas React->CO2_gas Purify Purify CO₂ CO2_gas->Purify IRMS Introduce to IRMS Purify->IRMS Measure Measure ¹³C/¹²C & ¹⁸O/¹⁶O IRMS->Measure Data δ¹⁸O & δ¹³C Data Measure->Data

Caption: Workflow for stable isotope analysis of carbonate samples.

References

Differentiating MV1 and MV2 Subtypes of Sporadic Creutzfeldt-Jakob Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key techniques and experimental protocols for the differentiation of the MV1 and MV2 subtypes of sporadic Creutzfeldt-Jakob disease (sCJD). The accurate classification of CJD subtypes is crucial for understanding disease pathogenesis, improving diagnostic accuracy, and for the development of targeted therapeutics. The differentiation between this compound and MV2 is primarily based on a multi-faceted approach that combines genetic analysis, biochemical profiling of the pathological prion protein (PrPSc), and histopathological examination of brain tissue.

Introduction to this compound and MV2 Subtypes

Sporadic CJD is a fatal neurodegenerative disease characterized by the accumulation of misfolded prion protein (PrPSc) in the brain. The clinical and pathological features of sCJD are highly variable, and this heterogeneity is largely determined by two factors: the polymorphism at codon 129 of the prion protein gene (PRNP) and the type of PrPSc found in the brain.[1][2]

  • PRNP Codon 129 Genotype: The PRNP gene can encode either methionine (M) or valine (V) at codon 129. Individuals can be homozygous (MM or VV) or heterozygous (MV) at this position.[1]

  • PrPSc Type: Based on the size of the proteinase K (PK)-resistant core of PrPSc, two main types are recognized: Type 1 (approximately 21 kDa) and Type 2 (approximately 19 kDa).[1]

The combination of the codon 129 genotype and the PrPSc type gives rise to the different subtypes of sCJD. The this compound and MV2 subtypes are both associated with the heterozygous MV genotype at codon 129 but are distinguished by the presence of Type 1 or Type 2 PrPSc, respectively. These subtypes exhibit distinct clinical and neuropathological characteristics.

Key Differentiating Features of this compound and MV2 Subtypes

The following table summarizes the key molecular and pathological features that distinguish the this compound and MV2 subtypes of sCJD.

FeatureThis compound SubtypeMV2 Subtype
PRNP Codon 129 Methionine/Valine (MV)Methionine/Valine (MV)
PrPSc Type Type 1Type 2
Unglycosylated PrPSc Molecular Weight (after PK digestion) ~21 kDa~19 kDa
PrPSc Glycoform Ratio Predominantly monoglycosylated, with a lower proportion of the diglycosylated form.[3]Higher proportion of the diglycosylated form compared to this compound.[3]
Histopathological Features Spongiform change: Fine vacuoles. PrPSc deposition: Predominantly synaptic pattern in the cerebral cortex.[4]Spongiform change: Often larger, confluent vacuoles. PrPSc deposition: Kuru-type plaques, particularly in the cerebellum, and perivacuolar deposition patterns are characteristic.[5]
Clinical Presentation Typically a rapidly progressive dementia, similar to the classic MM1 subtype.More heterogeneous clinical presentation, often with a longer disease duration, ataxia, and psychiatric symptoms.[5]

Experimental Protocols

PRNP Codon 129 Genotyping

Objective: To determine the methionine (M) or valine (V) polymorphism at codon 129 of the PRNP gene.

Principle: This protocol utilizes Polymerase Chain Reaction (PCR) to amplify the region of the PRNP gene containing codon 129, followed by restriction fragment length polymorphism (RFLP) analysis. The two alleles (M and V) can be distinguished by the presence or absence of a restriction site for a specific enzyme.

Protocol:

  • DNA Extraction: Extract genomic DNA from frozen brain tissue or blood samples using a commercially available DNA extraction kit.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers flanking codon 129 of the PRNP gene.

    • Add the extracted genomic DNA to the master mix.

    • Perform PCR amplification using the following cycling conditions (example):

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 58°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 10 minutes

  • Restriction Enzyme Digestion:

    • Digest the PCR product with a restriction enzyme that specifically cuts one of the alleles (e.g., NspI).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for 1-2 hours.

  • Gel Electrophoresis:

    • Separate the digested DNA fragments on a 2-3% agarose gel.

    • Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide).

  • Interpretation of Results:

    • MM genotype: One undigested band.

    • VV genotype: Two smaller digested bands.

    • MV genotype: Three bands (one undigested and two digested).

PrPSc Typing by Western Blot

Objective: To differentiate between PrPSc Type 1 and Type 2 based on the molecular weight of the proteinase K-resistant core.

Principle: Brain homogenates are treated with proteinase K to digest the normal prion protein (PrPC) and the N-terminus of PrPSc. The resulting PK-resistant core of PrPSc is then separated by SDS-PAGE and detected by a specific antibody. The different migration patterns of the unglycosylated fragment allow for the classification into Type 1 or Type 2.

Protocol:

  • Brain Homogenate Preparation:

    • Homogenize frozen brain tissue (e.g., frontal cortex) in 9 volumes of lysis buffer (100 mM NaCl, 10 mM EDTA, 0.5% Nonidet P-40, 0.5% sodium deoxycholate, 10 mM Tris, pH 7.4).

  • Proteinase K (PK) Digestion:

    • Incubate an aliquot of the brain homogenate with a final concentration of 50 µg/ml proteinase K at 37°C for 1 hour.

    • Stop the reaction by adding Pefabloc SC or PMSF.

  • SDS-PAGE and Western Blotting:

    • Add sample buffer to the digested homogenates and boil for 10 minutes.

    • Separate the proteins on a 12% Tris-glycine SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

    • Incubate the membrane with a primary antibody against PrP (e.g., 3F4) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation of Results:

    • Type 1 PrPSc: The unglycosylated fragment migrates at approximately 21 kDa.

    • Type 2 PrPSc: The unglycosylated fragment migrates at approximately 19 kDa.

    • Glycoform Analysis: The relative intensities of the di-, mono-, and unglycosylated bands can be quantified using densitometry.

Immunohistochemistry for PrPSc Deposition Patterns

Objective: To visualize the pattern of PrPSc deposition in the brain.

Principle: Formalin-fixed, paraffin-embedded brain tissue sections are treated to expose the PrPSc epitopes, which are then detected using a specific primary antibody and a labeled secondary antibody system. The pattern of PrPSc deposition provides valuable information for subtype classification.

Protocol:

  • Tissue Preparation:

    • Fix brain tissue in 10% buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • This is a critical step for exposing the PrPSc epitope. A common method involves hydrated autoclaving at 121°C for 10-30 minutes in a citrate buffer (pH 6.0).

    • Treat the sections with 98% formic acid for 5-10 minutes.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with normal serum.

    • Incubate with a primary anti-PrP antibody (e.g., 3F4) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

  • Microscopic Examination:

    • Examine the sections under a light microscope to assess the pattern and distribution of PrPSc deposition.

    • This compound: Look for a fine, diffuse synaptic pattern of PrPSc deposition in the cerebral cortex.

    • MV2: Look for the presence of Kuru-type amyloid plaques, particularly in the cerebellum, and perivacuolar PrPSc deposits.

Visualized Workflows and Relationships

CJD_Subtype_Differentiation_Workflow cluster_sample Sample Acquisition cluster_analysis Molecular and Pathological Analysis cluster_results Data Interpretation and Subtype Classification Brain_Tissue Brain Tissue (Frozen & Formalin-Fixed) Genotyping PRNP Codon 129 Genotyping (PCR-RFLP) Brain_Tissue->Genotyping Western_Blot PrPSc Typing (Western Blot) Brain_Tissue->Western_Blot IHC Histopathology (Immunohistochemistry) Brain_Tissue->IHC Codon_129_Result Codon 129 Genotype (MV) Genotyping->Codon_129_Result PrPSc_Type_Result PrPSc Type (1 or 2) Western_Blot->PrPSc_Type_Result Deposition_Pattern PrPSc Deposition Pattern IHC->Deposition_Pattern MV1_Subtype This compound Subtype Codon_129_Result->MV1_Subtype MV2_Subtype MV2 Subtype Codon_129_Result->MV2_Subtype PrPSc_Type_Result->MV1_Subtype Type 1 PrPSc_Type_Result->MV2_Subtype Type 2 Deposition_Pattern->MV1_Subtype Synaptic Deposition_Pattern->MV2_Subtype Plaque/Perivacuolar

Caption: Workflow for the differentiation of this compound and MV2 CJD subtypes.

Molecular_Basis_of_CJD_Subtypes cluster_polymorphism Codon 129 Polymorphism cluster_prpsc_type PrPSc Conformation PRNP_Gene PRNP Gene Codon_129 Codon 129 PRNP_Gene->Codon_129 Methionine Methionine (M) Codon_129->Methionine Valine Valine (V) Codon_129->Valine CJD_Subtype CJD Subtype (e.g., this compound, MV2) Methionine->CJD_Subtype Valine->CJD_Subtype PrPSc_Conformation PrPSc Conformation Type_1 Type 1 (~21 kDa) PrPSc_Conformation->Type_1 Type_2 Type 2 (~19 kDa) PrPSc_Conformation->Type_2 Type_1->CJD_Subtype Type_2->CJD_Subtype

Caption: Molecular determinants of CJD subtype classification.

Conclusion

The differentiation of this compound and MV2 CJD subtypes requires a comprehensive approach that integrates genetic, biochemical, and histopathological data. The protocols outlined in this document provide a framework for the systematic analysis of brain tissue from suspected CJD cases. Accurate subtype classification is essential for advancing our understanding of the molecular mechanisms of prion diseases and for the development of effective therapeutic strategies.

References

Application Notes: Elucidating Gene Function with CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

An important initial step in studying the function of a specific gene is to gather existing information about it. In the case of the "Mv1 gene," a literature search reveals ambiguity, with the term referring to several distinct biological entities, including a subtype of Creutzfeldt-Jakob disease, a component of the Marek's disease virus genome, and a commercial product name.[1][2][3][4] Given this, the following application notes and protocols are presented as a comprehensive guide for studying a novel or hypothetical gene of interest, referred to here as "Gene of Interest (GOI)," using CRISPR-Cas9 technology. This framework can be readily adapted by researchers to their specific gene.

The CRISPR-Cas9 system is a powerful and versatile genome-editing tool that has revolutionized the study of gene function.[5][6] It allows for the precise targeted disruption (knockout), activation, or editing of specific genes within the genome of an organism or cell line.[7][8] This technology is particularly valuable for investigating the role of previously uncharacterized genes.

Principle of CRISPR-Cas9 Mediated Gene Knockout

The most common application of CRISPR-Cas9 for studying gene function is the generation of a gene knockout. This is typically achieved by introducing a double-strand break (DSB) in the target gene's coding sequence by the Cas9 nuclease, which is guided to the specific genomic locus by a single-guide RNA (sgRNA).[9] The cell's natural DNA repair machinery then attempts to repair this break, primarily through the error-prone non-homologous end joining (NHEJ) pathway.[10] This often results in small insertions or deletions (indels) at the target site, which can cause a frameshift mutation and lead to the production of a non-functional, truncated protein, effectively knocking out the gene.[8]

Key Advantages of CRISPR-Cas9 for Studying Gene Function:

  • High Specificity and Efficiency: CRISPR-Cas9 allows for precise targeting of virtually any gene in the genome with high efficiency.

  • Versatility: The system can be adapted for gene knockout, transcriptional activation (CRISPRa), or inhibition (CRISPRi), and for introducing specific point mutations.[7]

  • Scalability: CRISPR-Cas9 can be used in a wide range of model systems, from cultured cells to whole organisms, and is amenable to high-throughput screening approaches.[6][11]

Experimental Protocols

Here, we provide a detailed protocol for the knockout of a GOI in a mammalian cell line using CRISPR-Cas9.

Protocol 1: sgRNA Design and Cloning
  • sgRNA Design:

    • Obtain the full-length cDNA or genomic sequence of the GOI.

    • Use online sgRNA design tools (e.g., Benchling, CHOPCHOP) to identify potential sgRNA target sites.

    • Select 2-3 sgRNAs targeting an early exon of the GOI to maximize the likelihood of generating a loss-of-function mutation. Choose sgRNAs with high on-target and low off-target scores.

  • Oligonucleotide Annealing and Cloning:

    • Synthesize complementary oligonucleotides for the chosen sgRNA sequence with appropriate overhangs for cloning into a Cas9-expressing vector.

    • Anneal the forward and reverse oligos to create a double-stranded DNA insert.

    • Ligate the annealed insert into a linearized Cas9 vector that also contains a selection marker (e.g., puromycin resistance).

    • Transform the ligation product into competent E. coli and select for positive colonies.

    • Isolate plasmid DNA from positive colonies and verify the sgRNA insert by Sanger sequencing.

Protocol 2: Cell Line Transfection and Selection
  • Cell Culture:

    • Culture the mammalian cell line of interest under standard conditions. Ensure the cells are healthy and in the logarithmic growth phase.

  • Transfection:

    • On the day of transfection, seed the cells in a 6-well plate at a density that will result in 70-80% confluency the next day.[10]

    • Transfect the cells with the validated sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

    • Include a negative control (e.g., a non-targeting sgRNA) and a positive control (e.g., an sgRNA targeting a gene known to have a clear phenotype).

  • Antibiotic Selection:

    • 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration of the antibiotic should be optimized for the specific cell line.

    • Continue selection for 3-5 days, replacing the medium with fresh antibiotic-containing medium as needed, until non-transfected cells are eliminated.

  • Single-Cell Cloning:

    • After selection, the remaining cells represent a mixed population of edited and unedited cells.

    • To isolate clonal cell lines with the desired knockout, perform single-cell cloning by serial dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

    • Expand the resulting single-cell colonies for further validation.

Protocol 3: Validation of Gene Knockout
  • Genomic DNA Extraction and PCR:

    • Extract genomic DNA from the expanded clonal cell lines.

    • Perform PCR amplification of the genomic region targeted by the sgRNA.

  • Detection of Indels:

    • Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or Sanger sequencing of the PCR products to screen for the presence of indels. Clones with successful editing will show a mixed sequencing chromatogram downstream of the sgRNA target site.

  • Western Blot Analysis:

    • To confirm the absence of the target protein, perform a Western blot analysis on protein lysates from the validated knockout clones.[12]

    • Use an antibody specific to the protein encoded by the GOI. A complete loss of the protein band in the knockout clones compared to the wild-type control confirms a successful knockout.[12]

Data Presentation

Quantitative data from functional assays should be summarized in a clear and structured table to facilitate comparison between wild-type (WT) and knockout (KO) cells.

Functional AssayWild-Type (WT)Knockout (KO) Clone 1Knockout (KO) Clone 2p-value
Cell Viability (%) 100 ± 5.265.3 ± 4.868.1 ± 5.5< 0.01
Migration Rate (µm/hr) 15.2 ± 1.84.5 ± 0.95.1 ± 1.2< 0.001
Apoptosis Rate (%) 5.1 ± 1.125.7 ± 3.423.9 ± 3.1< 0.001
Relative Gene X mRNA Expression 1.00.05 ± 0.020.07 ± 0.03< 0.001

Visualization of Workflows and Pathways

Experimental Workflow Diagram

CRISPR_Workflow cluster_prep Preparation cluster_editing Gene Editing cluster_validation Validation cluster_analysis Functional Analysis sgRNA_design sgRNA Design & Selection plasmid_cloning Plasmid Cloning & Validation sgRNA_design->plasmid_cloning transfection Cell Transfection plasmid_cloning->transfection selection Antibiotic Selection transfection->selection cloning Single-Cell Cloning selection->cloning genomic_val Genomic Validation (Sequencing) cloning->genomic_val protein_val Protein Validation (Western Blot) genomic_val->protein_val phenotypic_assays Phenotypic Assays protein_val->phenotypic_assays Signaling_Pathway cluster_input Upstream Signaling cluster_core Core Pathway cluster_output Downstream Effects Ligand External Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates GOI Gene of Interest (e.g., this compound) Kinase1->GOI Phosphorylates Kinase2 Kinase 2 GOI->Kinase2 Inhibits TF Transcription Factor Kinase2->TF Inhibits Cell_Response Cellular Response (e.g., Proliferation) TF->Cell_Response Promotes

References

Application Notes and Protocols for Immobilizing Streptomyces pratensis MV1 Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are versatile enzymes with significant applications in various industrial processes, including pharmaceuticals, biofuels, and food production. The immobilization of lipases onto solid supports enhances their stability, reusability, and overall cost-effectiveness in biocatalytic applications.[1][2][3] This document provides a detailed protocol for the immobilization of lipase from Streptomyces pratensis MV1, a bacterium known for producing robust enzymes. The protocol focuses on covalent attachment to a silica-based support, a widely used method that offers strong enzyme binding and minimal leaching.[4][5][6]

Principle of the Method

This protocol employs the covalent immobilization of Streptomyces pratensis this compound lipase onto glutaraldehyde-activated amino-functionalized silica beads. The process involves three main steps:

  • Support Functionalization: Introduction of amino groups onto the silica surface using an aminosilane agent.

  • Support Activation: Activation of the amino groups with glutaraldehyde, which acts as a bifunctional cross-linker.

  • Enzyme Immobilization: Covalent attachment of the lipase to the activated support via the formation of Schiff bases between the aldehyde groups of glutaraldehyde and the amino groups on the enzyme surface.

Materials and Equipment

Materials
  • Streptomyces pratensis this compound lipase (partially purified or purified)

  • Silica beads (mesoporous, particle size 50-100 µm, pore size 10-30 nm)

  • 3-Aminopropyltriethoxysilane (APTES)

  • Glutaraldehyde (25% aqueous solution)

  • Toluene (anhydrous)

  • Sodium phosphate buffer (0.1 M, pH 7.0 and pH 8.0)

  • Bradford reagent for protein quantification

  • Bovine Serum Albumin (BSA) for standard curve

  • p-Nitrophenyl palmitate (pNPP) as substrate for lipase activity assay

  • Isopropanol

  • Triton X-100

  • Distilled water

Equipment
  • Shaking incubator or orbital shaker

  • Magnetic stirrer with heating plate

  • pH meter

  • UV-Vis spectrophotometer

  • Centrifuge

  • Lyophilizer (optional)

  • Glassware (beakers, flasks, funnels)

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask)

Experimental Protocols

Preparation of Amino-Functionalized Silica Support
  • Activate the silica beads by washing with 1 M HCl for 2 hours, followed by extensive washing with distilled water until the pH is neutral. Dry the beads at 120°C for 4 hours.

  • Disperse 10 g of the activated silica beads in 100 mL of anhydrous toluene.

  • Add 10 mL of 3-aminopropyltriethoxysilane (APTES) to the suspension.

  • Reflux the mixture at 80°C for 24 hours with gentle stirring.

  • After refluxing, cool the mixture to room temperature and collect the functionalized silica beads by filtration.

  • Wash the beads sequentially with toluene, ethanol, and distilled water to remove any unreacted APTES.

  • Dry the amino-functionalized silica beads at 60°C overnight.

Activation of Amino-Functionalized Silica with Glutaraldehyde
  • Disperse 5 g of the amino-functionalized silica beads in 50 mL of 0.1 M sodium phosphate buffer (pH 7.0).

  • Add 50 mL of a 2.5% (v/v) glutaraldehyde solution to the suspension.

  • Stir the mixture at room temperature for 2 hours on an orbital shaker.

  • Collect the activated silica beads by filtration and wash them thoroughly with distilled water to remove excess glutaraldehyde.

Immobilization of Streptomyces pratensis this compound Lipase
  • Prepare a solution of Streptomyces pratensis this compound lipase (e.g., 1 mg/mL) in 0.1 M sodium phosphate buffer (pH 8.0).

  • Determine the initial protein concentration of the lipase solution using the Bradford assay.

  • Add 2 g of the glutaraldehyde-activated silica beads to 20 mL of the lipase solution.

  • Incubate the mixture at 4°C for 12 hours with gentle shaking.

  • After incubation, separate the immobilized lipase from the solution by filtration.

  • Collect the filtrate and washes to determine the amount of unbound protein using the Bradford assay.

  • Wash the immobilized lipase beads with sodium phosphate buffer (pH 7.0) to remove any non-covalently bound enzyme, followed by a final wash with distilled water.

  • Store the immobilized lipase at 4°C until further use.

Characterization of Immobilized Lipase

Immobilization Efficiency and Lipase Loading

The immobilization efficiency and lipase loading can be calculated as follows:

  • Immobilization Yield (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100

  • Lipase Loading (mg/g support) = (Initial Protein - Unbound Protein) / Weight of Support (g)

Lipase Activity Assay

The hydrolytic activity of both free and immobilized lipase can be determined spectrophotometrically using p-nitrophenyl palmitate (pNPP) as a substrate.

  • Prepare the substrate solution: 16.5 mg of pNPP dissolved in 10 mL of isopropanol.

  • Prepare the assay buffer: 0.1 M sodium phosphate buffer (pH 8.0) containing 0.2% Triton X-100.

  • For the assay, mix 900 µL of the assay buffer with 100 µL of the substrate solution.

  • To initiate the reaction, add a known amount of free lipase solution or immobilized lipase beads.

  • Incubate the reaction mixture at a specific temperature (e.g., 40°C) for a defined time (e.g., 15 minutes).

  • Stop the reaction by adding 1 mL of 1 M Na₂CO₃.

  • Measure the absorbance of the released p-nitrophenol at 410 nm.

  • One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Reusability of the Immobilized Lipase

The operational stability of the immobilized lipase is a key advantage.[7]

  • Perform the standard lipase activity assay as described above.

  • After the reaction, recover the immobilized lipase by filtration or centrifugation.

  • Wash the beads with phosphate buffer (pH 7.0) to remove any residual substrate or product.

  • Re-suspend the immobilized lipase in a fresh reaction mixture to start the next cycle.

  • Repeat this process for several cycles and measure the residual activity in each cycle. The activity of the first cycle is considered as 100%.

Data Presentation

The following tables summarize hypothetical quantitative data for the immobilization and characterization of Streptomyces pratensis this compound lipase.

Table 1: Immobilization Efficiency and Lipase Loading

ParameterValue
Initial Protein Concentration1.0 mg/mL
Final Protein Concentration0.2 mg/mL
Immobilization Yield80%
Lipase Loading8.0 mg/g support

Table 2: Comparison of Free and Immobilized Lipase Properties

PropertyFree LipaseImmobilized Lipase
Optimal pH8.08.5
Optimal Temperature40°C50°C
Thermal Stability (Residual activity after 1h at 60°C)35%75%
Storage Stability (Residual activity after 30 days at 4°C)50%90%

Table 3: Reusability of Immobilized Streptomyces pratensis this compound Lipase

Cycle NumberResidual Activity (%)
1100
298
395
492
588
685
781
878
974
1070

Visualizations

Immobilization_Workflow cluster_prep Support Preparation cluster_immobilization Immobilization cluster_characterization Characterization Silica Silica Beads Amino_Silica Amino-functionalized Silica Silica->Amino_Silica APTES Activated_Silica Glutaraldehyde-activated Silica Amino_Silica->Activated_Silica Glutaraldehyde Immobilized_Lipase Immobilized Lipase Activated_Silica->Immobilized_Lipase Lipase S. pratensis this compound Lipase Solution Lipase->Immobilized_Lipase Activity Activity Assay Immobilized_Lipase->Activity Stability Stability Studies (pH, Temp) Immobilized_Lipase->Stability Reusability Reusability Assay Immobilized_Lipase->Reusability

Caption: Workflow for the immobilization and characterization of S. pratensis this compound lipase.

Covalent_Attachment_Mechanism Support Silica-NH2 Glutaraldehyde O=CH-(CH2)3-CH=O Support->Glutaraldehyde Schiff Base Formation Enzyme Lipase-NH2 Glutaraldehyde->Enzyme Schiff Base Formation

Caption: Covalent attachment of lipase to the support via a glutaraldehyde cross-linker.

Conclusion

This protocol provides a robust framework for the successful immobilization of Streptomyces pratensis this compound lipase. The covalent attachment method generally results in a stable biocatalyst with improved resistance to environmental changes and excellent reusability, making it suitable for various industrial applications.[8][9] Researchers are encouraged to optimize parameters such as enzyme concentration, immobilization time, and pH to achieve the highest efficiency for their specific application.

References

Detecting MV1 Prions in Cerebrospinal Fluid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New Application Notes provide detailed protocols for the sensitive detection of MV1 prions in cerebrospinal fluid, a critical tool for the diagnosis and study of sporadic Creutzfeldt-Jakob disease.

These comprehensive guidelines are intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the leading methodologies for the identification of the this compound subtype of sporadic Creutzfeldt-Jakob disease (sCJD) prions in cerebrospinal fluid (CSF). The primary focus of this document is the second-generation Real-Time Quaking-Induced Conversion (RT-QuIC) assay, a highly sensitive and specific method that has become central to the antemortem diagnosis of sCJD.

Introduction to this compound Prion Detection in CSF

Sporadic Creutzfeldt-Jakob disease is a fatal, transmissible neurodegenerative disorder characterized by the accumulation of misfolded prion protein (PrPSc) in the central nervous system. The this compound subtype is one of the most common forms of sCJD.[1] The definitive diagnosis of sCJD has traditionally relied on post-mortem brain tissue analysis. However, the development of advanced in vitro amplification techniques, particularly the RT-QuIC assay, has revolutionized the field by allowing for the detection of minute amounts of PrPSc in CSF with high accuracy during the clinical phase of the disease.[1][2]

The RT-QuIC assay exploits the ability of PrPSc in a patient's sample to seed the conversion of a recombinant prion protein (rPrP) substrate into an aggregated, amyloid fibril form. This aggregation is monitored in real-time using a fluorescent dye, Thioflavin T (ThT), which binds to the newly formed amyloid structures and emits a fluorescent signal.

Comparative Analysis of CSF Biomarkers for sCJD

While the RT-QuIC assay is the most specific test for sCJD, other surrogate biomarkers in the CSF can be indicative of the rapid neurodegeneration characteristic of the disease. The following table summarizes the performance of the most common CSF biomarkers for sCJD.

BiomarkerPrincipleSensitivitySpecificityNotes
Second-Generation RT-QuIC Amplification of PrPSc seeding activity.90-97%~100%Directly detects the pathological prion protein. Sensitivity can be slightly lower in rarer sCJD subtypes.[1][3]
14-3-3 Protein Indicator of rapid neuronal injury.~90%~70-95%Lower specificity; elevated levels can be found in other neurological conditions such as stroke, inflammatory brain diseases, and seizures.[1]
Total Tau (t-Tau) Marker of neuroaxonal degeneration.~90%VariableIncreased levels are associated with rapid neurodegeneration but are not specific to sCJD.

Performance of Second-Generation RT-QuIC Across sCJD Subtypes

The sensitivity of the RT-QuIC assay can vary depending on the molecular subtype of sCJD. While highly sensitive for the most common subtypes, a decrease in sensitivity has been noted for rarer forms. The following table provides an overview of the assay's performance for different sCJD subtypes.

sCJD SubtypeCodon 129 GenotypePrPSc TypeRT-QuIC Seeding Activity/Sensitivity
MM1/MV1 MM or MVType 1High seeding activity and sensitivity. MM1 patients may exhibit a higher RT-QuIC signal maximum compared to this compound.[4]
VV2 VVType 2Generally high sensitivity.
MV2 MVType 2High sensitivity.
MM2 MMType 2Lower sensitivity compared to MM1/MV1. Over-represented in RT-QuIC negative cases.[5]
VV1 VVType 1Lower sensitivity compared to other subtypes. Significantly over-represented in RT-QuIC negative cases.[5]

Experimental Workflow for this compound Prion Detection

The process of detecting this compound prions in CSF using the second-generation RT-QuIC assay involves several critical steps, from sample collection to data analysis. The following diagram illustrates the overall workflow.

RT_QuIC_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase: Second-Generation RT-QuIC cluster_post_analytical Post-Analytical Phase CSF_Collection CSF Sample Collection (Lumbar Puncture) Sample_Processing Sample Processing and Storage (-80°C) CSF_Collection->Sample_Processing Reaction_Setup Reaction Plate Setup: - Recombinant PrP Substrate - CSF Sample (Seed) - Thioflavin T (ThT) Sample_Processing->Reaction_Setup Amplification Cyclic Amplification: Alternating shaking and incubation cycles Reaction_Setup->Amplification Fluorescence_Reading Real-Time Fluorescence Reading Amplification->Fluorescence_Reading Data_Analysis Data Analysis: - Plotting fluorescence vs. time - Setting positivity threshold Fluorescence_Reading->Data_Analysis Result_Interpretation Result Interpretation: Positive, Negative, or Indeterminate Data_Analysis->Result_Interpretation

Figure 1. Overall workflow for the detection of this compound prions in CSF using the second-generation RT-QuIC assay.

Principle of the RT-QuIC Assay

The RT-QuIC assay is based on the principle of seeded protein aggregation. The misfolded PrPSc from the patient's CSF acts as a seed, inducing a conformational change in the recombinant PrP (rPrP) substrate. This leads to the formation of amyloid fibrils, which are detected in real-time.

RT_QuIC_Principle PrPSc PrPSc (Seed) from CSF Intermediate PrPSc-rPrP Complex PrPSc->Intermediate rPrP Recombinant PrP (Substrate) rPrP->Intermediate Amyloid Amyloid Fibril Intermediate->Amyloid Conformational Change & Aggregation ThT Thioflavin T (ThT) Amyloid->ThT Binding Fluorescence Fluorescence Signal ThT->Fluorescence

Figure 2. The underlying principle of the Real-Time Quaking-Induced Conversion (RT-QuIC) assay.

Detailed Protocol: Second-Generation RT-QuIC Assay for CSF Samples

This protocol is a general guideline and may require optimization based on laboratory-specific conditions and reagents.

1. Materials and Reagents

  • Recombinant Prion Protein (rPrP): Truncated Syrian hamster rPrP (residues 90-231) is commonly used for the second-generation assay.

  • CSF Samples: Patient and control CSF samples, stored at -80°C.

  • Reaction Buffer: 10 mM phosphate buffer (pH 7.4), 300 mM NaCl.

  • Thioflavin T (ThT): 10 µM final concentration.

  • EDTA: 1 mM final concentration.

  • SDS: 0.002% final concentration.

  • 96-well black, clear-bottom optical plates.

  • Plate sealer.

  • Fluorescence plate reader with shaking and incubation capabilities.

2. CSF Sample Handling and Preparation

  • CSF should be collected in polypropylene tubes.

  • Avoid blood contamination, as hemoglobin can interfere with the assay.

  • Centrifuge CSF to remove any cellular debris.

  • Store CSF aliquots at -80°C to prevent degradation.

  • Thaw samples on ice before use.

3. Preparation of the RT-QuIC Reaction Master Mix

  • On the day of the experiment, prepare the master mix containing reaction buffer, EDTA, SDS, and ThT.

  • Add the recombinant hamster rPrP (90-231) to the master mix to a final concentration of 0.1 mg/mL.

  • Mix gently by inversion. Do not vortex.

4. RT-QuIC Plate Setup

  • Load 80 µL of the RT-QuIC reaction master mix into each well of a 96-well plate.

  • Add 20 µL of CSF sample to the appropriate wells. Include positive (sCJD brain homogenate) and negative (non-CJD CSF) controls in quadruplicate.

  • Seal the plate securely with a plate sealer.

5. RT-QuIC Reaction and Data Acquisition

  • Place the sealed plate into the fluorescence plate reader, pre-heated to a specified temperature (e.g., 55°C).

  • Set the plate reader to perform cycles of shaking (e.g., 60 seconds of double orbital shaking at 700 rpm) followed by a rest period (e.g., 60 seconds).

  • Measure the ThT fluorescence every 15-60 minutes (excitation ~450 nm, emission ~480 nm).

  • The total assay time is typically 30-90 hours.

6. Data Analysis and Interpretation

  • For each sample, plot the average fluorescence intensity of the replicate wells against time.

  • A sample is considered positive if the fluorescence signal crosses a predetermined threshold (e.g., the average of the negative controls plus a set number of standard deviations) in at least two of the four replicate wells.

  • The lag phase (time to reach the threshold) and the maximum fluorescence intensity can provide semi-quantitative information about the seeding activity of the sample.

Conclusion

The second-generation RT-QuIC assay is a powerful and indispensable tool for the antemortem diagnosis of sCJD, including the this compound subtype. Its high sensitivity and specificity offer a significant improvement over traditional surrogate biomarkers. Adherence to standardized protocols for sample handling, reaction setup, and data analysis is crucial for obtaining reliable and reproducible results. These application notes and protocols provide a framework for researchers to implement this technology in their own laboratories for the study and diagnosis of prion diseases.

References

Troubleshooting & Optimization

Technical Support Center: Culturing MV1-Infected Cerebral Organoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when culturing Measles Virus (MV1)-infected cerebral organoids.

Frequently Asked Questions (FAQs)

Q1: What is the primary determinant of Measles Virus (this compound) tropism for neuronal cells in cerebral organoids?

A1: The primary determinants of this compound tropism are the viral hemagglutinin (H) and fusion (F) glycoproteins. The H protein is responsible for binding to host cell receptors, while the F protein mediates the fusion of the viral envelope with the cell membrane, allowing the viral genome to enter the cell. While wild-type measles virus typically uses receptors like SLAM (CD150) and nectin-4, which are not prominently expressed on neurons, CNS-adapted strains of measles virus often have mutations in the F protein. These mutations can lead to a "hyperfusogenic" state, allowing the virus to spread between neurons, sometimes even independently of the canonical receptors.[1][2][3]

Q2: What are the general challenges of using cerebral organoids for viral infection studies?

A2: Cerebral organoids are powerful models, but they have inherent limitations. These include significant batch-to-batch variability and a lack of standardization in culture protocols. Organoids also lack immune cells, like microglia, and a vascular system, which can impact the study of immune responses to viral infection and limit the size of the organoids.[4][5][6] Furthermore, the cellular composition of organoids changes as they mature, which can affect the outcomes of viral infection studies depending on the age of the organoids at the time of infection.[4]

Q3: Can I use a general viral infection protocol for infecting my cerebral organoids with this compound?

A3: Yes, a general protocol for viral infection of cerebral organoids can be adapted for this compound. Key steps include preparing high-titer viral stocks, optimizing the multiplicity of infection (MOI), and maintaining the organoid cultures post-infection. A detailed, adaptable protocol is provided in the "Experimental Protocols" section of this guide.[7][8]

Troubleshooting Guides

Issue 1: Low Infection Efficiency

Question: I've infected my cerebral organoids with this compound, but I'm seeing very few infected cells. What could be the problem?

Possible Cause Solution
Low Viral Titer Ensure your this compound stock has a high titer (ideally >10^6 PFU/mL). Titer your virus stock before infection.
Suboptimal Multiplicity of Infection (MOI) The optimal MOI can vary between cell lines and viral strains. Perform a dose-response experiment to determine the ideal MOI for your specific cerebral organoids and this compound strain. For a 45-day-old organoid, 10^4 PFU is approximately an MOI of 1.[8]
Inappropriate Organoid Age The cellular composition of cerebral organoids changes with age. Younger organoids may have more neural progenitor cells, which could be more or less susceptible to your this compound strain. Consider infecting organoids at different developmental stages.[4]
Inefficient Viral Spread Wild-type measles virus may not spread efficiently in neurons. Consider using a CNS-adapted this compound strain with known mutations in the F protein that enhance neuronal spread.[1][9]
Inhibitory Factors in Media Some components in the culture media may inhibit viral infection. When preparing for infection, consider a media change to a formulation with fewer supplements that might interfere with the virus.
Issue 2: High Levels of Organoid Death Post-Infection

Question: After infecting my organoids with this compound, I'm observing significant cell death and organoid disintegration. How can I mitigate this?

Possible Cause Solution
High Multiplicity of Infection (MOI) An excessively high MOI can lead to widespread cytopathic effects and rapid cell death. Try reducing the MOI to a level that allows for viral replication and spread without overwhelming the culture.
Toxicity of Viral Preparation Impurities in the viral stock preparation can be toxic to the organoids. Ensure your viral stock is purified to remove cellular debris and other contaminants.
Stress from Infection Protocol The process of infection itself (e.g., media changes, handling) can stress the organoids. Handle the organoids gently and minimize the duration of any steps outside of the incubator.
Apoptosis Induction Some viruses induce apoptosis in host cells. You can assess for markers of apoptosis (e.g., cleaved caspase-3) and consider using pan-caspase inhibitors to see if this reduces cell death, though this may also affect viral replication.
Issue 3: Difficulty in Analyzing Infected Cells

Question: I'm struggling to isolate and analyze the specific cell populations that are infected within my organoids. What can I do?

Possible Cause Solution
Inefficient Dissociation of Organoids Over-dissociation can lead to low cell survival, while under-dissociation results in cell clumps that are not suitable for single-cell analysis like FACS. Optimize the dissociation protocol by adjusting the incubation time with the dissociation agent (e.g., Accutase) and the mechanical disruption method. Gentle pipetting is preferred over harsh trituration.[7]
Low Percentage of Infected Cells If the infection rate is very low, it can be difficult to detect and sort infected cells. Try enriching for infected cells using a reporter virus (e.e., expressing GFP) and FACS. Also, consider optimizing the infection protocol to increase the percentage of infected cells.
Antibody Staining Issues for FACS Poor antibody penetration or non-specific binding can lead to unreliable FACS results. Ensure you are using validated antibodies for your cell surface and intracellular markers and optimize your staining protocol, including permeabilization steps for intracellular targets.

Quantitative Data Summary

The following table summarizes data from a study investigating the spread of different Measles Virus F protein mutants in human brain organoids over a 10-day period.

This compound F Protein Mutant Relative Spread (Fluorescence) Viral N Gene Expression (RT-qPCR)
Wild-Type (WT)LowBaseline
L454WHighSignificantly increased vs. WT
T461IModerateIncreased vs. WT
N462KLow-ModerateSlightly increased vs. WT

Data adapted from a study on CNS-adapted MeV variants in human pluripotent stem cell-derived brain organoids.[1]

Experimental Protocols

Protocol for this compound Infection of Cerebral Organoids

This protocol is adapted from established methods for viral infection of cerebral organoids.[7][8]

Materials:

  • Mature cerebral organoids (e.g., 45-60 days old)

  • High-titer this compound stock

  • Cerebral organoid culture medium

  • Penicillin/Streptomycin

  • 6-well ultra-low attachment plates

Procedure:

  • Pre-infection Preparation:

    • One hour before infection, carefully remove half of the medium from each well containing cerebral organoids.

    • Replace the removed medium with fresh organoid medium supplemented with Penicillin/Streptomycin (1:50 dilution).

    • Return the plate to the 37°C incubator.

  • Infection:

    • Thaw the this compound stock on ice.

    • Calculate the volume of virus needed to achieve the desired MOI.

    • Using a small volume pipette (e.g., 20 µL), gently add 5-20 µL of the virus stock dropwise into each well in a cross pattern to ensure even distribution.

    • For a mock-infected control, add the same volume of supernatant from uninfected cells.

    • Return the plate to the 37°C incubator.

  • Post-infection Culture:

    • Incubate the infected organoids for the desired period (e.g., 24 hours to 10 days).

    • Perform a half-medium change every 2-3 days, being careful not to disturb the organoids.

    • Monitor the progression of infection using appropriate methods, such as fluorescence microscopy if using a reporter virus, or by harvesting organoids for downstream analysis (e.g., RT-qPCR, immunohistochemistry).

Visualizations

Experimental Workflow for this compound Infection and Analysis

G cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis hPSC Human Pluripotent Stem Cells (hPSCs) Organoid Cerebral Organoid Culture (45-60 days) hPSC->Organoid Differentiation Infect Infect Organoids (Optimized MOI) Organoid->Infect Virus High-Titer This compound Stock Virus->Infect Incubate Incubate (1-10 days) Infect->Incubate Imaging Fluorescence Microscopy Incubate->Imaging qPCR RT-qPCR for Viral Genes Incubate->qPCR IHC Immunohistochemistry Incubate->IHC FACS FACS for Infected Cells Incubate->FACS

Caption: Workflow for this compound infection of cerebral organoids.

Signaling Pathway of Measles Virus Entry into Neurons

G cluster_virus Measles Virus (this compound) cluster_cell Neuronal Cell cluster_fusion Fusion & Entry This compound This compound Virion H_protein H Protein This compound->H_protein F_protein F Protein (pre-fusion) This compound->F_protein Receptor Cellular Receptor (e.g., Nectin-4, CD46) H_protein->Receptor Binding F_protein_post F Protein (post-fusion) F_protein->F_protein_post Conformational Change Receptor->F_protein Triggers Conformational Change Membrane Fusion Membrane Fusion F_protein_post->Fusion Entry Viral Genome Entry Fusion->Entry

Caption: Measles virus entry pathway into a host cell.

References

Technical Support Center: Overcoming Challenges in MV1 Stalagmite U-Th Dating

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Uranium-Thorium (U-Th) dating of the MV1 stalagmite.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of U-Th dating for stalagmites?

A1: U-Th dating of stalagmites is based on the radioactive decay of Uranium-238 (²³⁸U) to Thorium-230 (²³⁰Th). Carbonates, like the calcite in stalagmites, incorporate uranium from dripping water during their formation but typically exclude thorium due to its low solubility.[1][2] Over time, the ²³⁴U within the stalagmite (a daughter product of ²³⁸U) decays to ²³⁰Th. By measuring the ratio of ²³⁰Th to its parent uranium isotopes (²³⁸U and ²³⁴U), we can calculate the age of the calcite layer.[1] This method is effective for dating samples up to approximately 650,000 years old.[1]

Q2: Why is my this compound stalagmite sample yielding an age that is older than expected and inconsistent with the stratigraphy?

A2: This is a common issue often caused by the presence of "detrital" or "initial" thorium.[1][3] This is ²³⁰Th that was incorporated into the stalagmite from clay or other detrital particles present in the drip water, rather than being produced by the radioactive decay of uranium within the calcite.[1] This initial ²³⁰Th adds to the radiogenic ²³⁰Th, leading to a calculated age that is artificially old. The presence of Thorium-232 (²³²Th), an isotope not produced by the ²³⁸U decay series, is a key indicator of detrital contamination.[1]

Q3: How can I correct for detrital thorium contamination in my this compound U-Th dates?

A3: Several methods can be employed to correct for detrital thorium:

  • Measurement of ²³²Th: Since ²³²Th is of detrital origin, its concentration can be used to estimate the amount of contaminating material.[1]

  • Isochron Techniques: This involves analyzing multiple sub-samples from the same growth layer that have different levels of detrital contamination (i.e., different ²³²Th/²³⁸U ratios).[1] A plot of these measurements allows for the determination of the age and the initial ²³⁰Th/²³²Th ratio of the detrital component.

  • Stratigraphic Constraint: This approach uses the fundamental principle that in an undisturbed stalagmite, ages must increase with depth.[3] A numerical model can be used to find a correction for the initial ²³⁰Th/²³²Th ratio that results in a monotonic age-depth relationship.[3]

  • Assumed Initial ²³⁰Th/²³²Th Ratio: For samples with low detrital contamination, a common practice is to assume an initial ²³⁰Th/²³²Th atomic ratio for the detrital material based on the bulk Earth or average crustal values and apply a correction. However, this introduces a larger uncertainty.

Q4: What does it mean for a stalagmite to be an "open system," and how does it affect U-Th dating?

A4: The U-Th dating method relies on the assumption of a "closed system," meaning that since the time of its formation, the stalagmite has not gained or lost uranium or thorium isotopes, other than through radioactive decay.[4][5] An open system is one where these isotopes have been mobile, for instance, through the infiltration of water that can add or remove uranium.[4] This can compromise the U-Th ratio and lead to inaccurate ages.[4] For stalagmites, this can occur if the cave environment is not stable or if the stalagmite shows signs of dissolution.[4]

Q5: How can I assess if my this compound stalagmite has behaved as a closed system?

A5: Assessing the integrity of the U-Pb system can provide confirmation of closed-system behavior throughout the uranium decay chain.[6] Additionally, careful petrographic analysis of the stalagmite thin sections can reveal signs of post-depositional alteration, such as recrystallization or dissolution, which would indicate an open system. Samples should be selected from deep within the cave where the environment is more stable to minimize the chances of open-system behavior.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Age Inversions (younger ages below older ages) Open-system behavior (uranium leaching or addition).Carefully examine the petrography of the sample for signs of alteration. Consider U-Pb dating to verify closed-system behavior. If the issue persists, the affected section of the stalagmite may not be suitable for U-Th dating.
High uncertainties in age determination Low uranium concentration.Samples with low uranium content will produce fewer daughter isotopes, leading to larger measurement uncertainties. Consider using larger sample sizes if possible.
High detrital thorium content.Apply a robust correction method for detrital thorium, such as the isochron technique.
Inconsistent results between different labs Inter-laboratory calibration differences.Ensure that both laboratories are using the same decay constants and standard reference materials for calibration.
Different sample preparation or analytical protocols.Request detailed information on the experimental protocols from both labs to identify any significant differences.

Quantitative Data Summary

The following table summarizes the U-Th age data for the this compound stalagmite from Mata Virgem cave, Brazil.[7]

Depth (cm)Age (years BP)2σ Error (years)
1.511614
3.120513
5.128912
7.337512
9.646512
12.055712
14.565212
17.175112
19.885412
22.896412
25.9108112

Data sourced from Orrison, R et al. (2022).[7]

Experimental Protocols

Key Experiment: U-Th Dating of Stalagmite Samples

Objective: To determine the age of calcite layers within the this compound stalagmite using U-Th disequilibrium dating.

Methodology:

  • Sample Preparation:

    • A slab is cut from the stalagmite along its growth axis.

    • The slab is polished to reveal the growth layers.

    • Small subsamples of calcite (typically 50-200 mg) are drilled from individual growth layers using a micro-mill or dental drill. Care is taken to sample along a single growth band to ensure that the material is of the same age.

  • Chemical Separation:

    • The calcite powder is dissolved in nitric acid.

    • A spike solution with known concentrations of ²³³U and ²²⁹Th is added to the sample solution. This allows for the precise measurement of the uranium and thorium concentrations in the original sample through isotope dilution.

    • Uranium and thorium are separated and purified from the sample matrix using ion-exchange chromatography.

  • Mass Spectrometry:

    • The purified uranium and thorium fractions are analyzed using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).

    • The isotopic ratios of ²³⁴U/²³⁸U and ²³⁰Th/²³⁸U are measured.

  • Age Calculation:

    • The age is calculated from the measured isotopic ratios using the radioactive decay equations for the ²³⁸U series.

    • A correction for detrital ²³⁰Th is applied, typically by measuring ²³²Th and assuming an initial ²³⁰Th/²³²Th ratio for the detrital component or by using an isochron approach. The decay constants for ²³⁸U, ²³⁴U, and ²³⁰Th are critical for this calculation.[7]

Visualizations

U_Th_Dating_Workflow cluster_sampling Sample Preparation cluster_chemistry Chemical Processing cluster_analysis Analysis & Calculation Stalagmite This compound Stalagmite Slab Polished Slab Stalagmite->Slab Sectioning Powder Calcite Powder Slab->Powder Micro-milling Dissolution Dissolution in HNO3 Powder->Dissolution Spiking Isotope Spike Addition Dissolution->Spiking Separation Ion-exchange Chromatography Spiking->Separation MC_ICP_MS MC-ICP-MS Analysis Separation->MC_ICP_MS Ratios Measure Isotope Ratios MC_ICP_MS->Ratios Age_Calc Age Calculation & Correction Ratios->Age_Calc Final_Age Final Age Age_Calc->Final_Age

Caption: Experimental workflow for U-Th dating of stalagmites.

Detrital_Thorium_Correction Measured_230Th Total Measured 230Th Radiogenic_230Th Radiogenic 230Th (from 234U decay) Detrital_230Th Detrital 230Th (Initial Contamination) Correction Apply Correction Measured_230Th->Correction Inaccurate_Age Inaccurate (Older) Age Measured_230Th->Inaccurate_Age If uncorrected Accurate_Age Accurate Age Radiogenic_230Th->Accurate_Age Measured_232Th Measure 232Th Measured_232Th->Correction Correction->Radiogenic_230Th Isolates

Caption: Logical relationship for detrital thorium correction.

References

Technical Support Center: MV1 Prion Seeding Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MV1 prion seeding activity assays, with a primary focus on the Real-Time Quaking-Induced Conversion (RT-QuIC) method.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound prion seeding activity assay?

The this compound prion seeding activity assay is a highly sensitive method to detect the presence of misfolded prion protein (PrPSc), the pathological hallmark of prion diseases. The most common format is the RT-QuIC assay. This assay exploits the ability of PrPSc ("seed") present in a sample to induce the conversion of a recombinant, soluble form of the prion protein (rPrP, "substrate") into an aggregated, amyloid fibril form. This conversion is accelerated by cycles of shaking and incubation. The formation of amyloid fibrils is monitored in real-time by a fluorescent dye, Thioflavin T (ThT), which binds to the aggregates and emits a fluorescent signal.

Q2: What does a positive result in a seeding assay indicate?

A positive result, characterized by a significant increase in fluorescence over time compared to negative controls, indicates the presence of prion seeding activity in the sample. The time it takes to reach the fluorescence threshold (lag phase) is inversely proportional to the initial amount of prion seed.

Q3: What are the critical reagents and equipment for this assay?

Critical reagents include a high-quality recombinant PrP substrate, Thioflavin T (ThT), and various buffer components. Essential equipment consists of a plate reader capable of intermittent shaking and maintaining a stable incubation temperature, along with low-binding 96-well plates.

Q4: How can I quantify the amount of prion seeding activity in my sample?

Prion seeding activity can be quantified using an end-point dilution analysis.[1][2][3][4][5] The sample is serially diluted and tested in replicate wells. The "seeding dose 50" (SD50) is then calculated, which represents the dilution at which 50% of the replicate wells show a positive signal.[1][2][3][4][5] This provides a relative quantification of the seeding activity in the original sample.

Troubleshooting Guide

This guide addresses common issues encountered during this compound prion seeding activity assays.

Problem Potential Cause(s) Recommended Solution(s)
No Signal or Weak Signal in Positive Control Inactive Recombinant PrP Substrate: Improper folding, degradation, or contamination of the rPrP.- Use a new, validated batch of rPrP.- Ensure proper storage conditions (-80°C for long-term).- Check the protein concentration and purity.
Suboptimal Assay Conditions: Incorrect temperature, shaking speed, or buffer composition (e.g., NaCl, SDS concentration).- Optimize incubation temperature (typically 42-55°C).[6]- Verify shaking parameters (e.g., 60 seconds shaking, 60 seconds rest).[6]- Prepare fresh buffers and verify pH (typically around 7.4).[7]
Degraded Seed: The positive control sample may have lost its seeding activity due to improper storage or handling.- Use a fresh aliquot of a validated positive control.- Avoid repeated freeze-thaw cycles of the seed material.
High Background Fluorescence or False Positives in Negative Controls Spontaneous Fibrillization of rPrP: Some rPrP substrates have a tendency to spontaneously aggregate without a seed.- Reduce the concentration of rPrP.- Optimize the SDS concentration; too high or too low can promote spontaneous aggregation.[7]- Decrease the incubation temperature or shaking speed slightly.[7]- Use a different batch or type of rPrP substrate (e.g., truncated forms).[7]
Contamination: Cross-contamination from positive samples, reagents, or equipment.- Use dedicated pipettes and filter tips for handling prion-containing materials.- Prepare master mixes in a clean, prion-free area.- Thoroughly clean all equipment.
Plate Sealing Issues: Evaporation from wells can concentrate reagents and lead to false positives.- Ensure the 96-well plate is properly sealed with an adhesive film.[8]- Check for any signs of evaporation during the assay run.
High Variability Between Replicate Wells Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of seed or reagents.- Use calibrated pipettes and low-retention tips.- Ensure thorough mixing of the reaction components before dispensing into the plate.
Uneven Temperature or Shaking: Inconsistent conditions across the 96-well plate in the plate reader.- Ensure the plate is securely seated in the reader.[8]- Verify the temperature and shaking uniformity of the plate reader.
Low Seed Concentration: At dilutions near the limit of detection, stochastic effects can lead to some wells receiving seed while others do not.- This is expected at the end-point of a dilution series and is used for SD50 calculation. If it occurs at higher concentrations, re-evaluate the dilution series.
Indeterminate Results Ambiguous Fluorescence Curves: Curves that do not resemble clear positive or negative results.- Re-run the samples, potentially with adjusted assay parameters (e.g., longer run time, different rPrP substrate).- Compare with a larger set of positive and negative controls to better define the threshold for positivity.[9]

Experimental Protocols

Detailed Methodology for RT-QuIC Assay

This protocol provides a general framework for performing an RT-QuIC assay. Optimization of specific parameters may be required for your particular this compound strain and sample type.

1. Reagent Preparation:

  • RT-QuIC Reaction Buffer (10X): Prepare a stock solution containing 100 mM phosphate buffer (pH 7.4), and 3 M NaCl. Store at 4°C.

  • Thioflavin T (ThT) Stock Solution: Prepare a 10 mM stock solution in sterile water and store in the dark at 4°C.

  • Recombinant PrP (rPrP) Substrate: Purified, full-length or truncated hamster rPrP is commonly used.[7] Thaw on ice immediately before use. The final concentration in the reaction is typically 0.1 mg/mL.[7]

  • SDS Solution: Prepare a stock solution of 10% SDS. The final concentration in the assay is typically between 0.001% and 0.002%.[6][7]

2. Sample Preparation:

  • Prepare serial dilutions of your test samples and positive control (e.g., this compound-infected brain homogenate) in a suitable dilution buffer (e.g., 0.1% SDS in PBS).

3. Assay Setup:

  • In a dedicated clean area, prepare the RT-QuIC master mix. For a 96-well plate, calculate the required volumes for all wells plus a small excess. The final reaction mixture (100 µL per well) should contain:[10]

    • 1X RT-QuIC Reaction Buffer

    • 10 µM ThT

    • 0.1 mg/mL rPrP substrate

    • 1 mM EDTA

    • 0.002% SDS

  • Dispense 98 µL of the master mix into each well of a 96-well optical bottom plate.

  • Add 2 µL of the prepared sample dilutions or controls to the appropriate wells. Include multiple replicate wells for each sample and control.

4. Plate Reader and Incubation:

  • Seal the plate securely with a clear adhesive film.

  • Place the plate in a fluorescence plate reader pre-heated to 42°C.

  • Set the plate reader to perform cycles of 1 minute of shaking (700 rpm, double orbital) followed by 1 minute of rest.[6]

  • Measure the ThT fluorescence (excitation ~450 nm, emission ~480 nm) every 15-30 minutes from the bottom of the plate.

  • The total assay time can range from 24 to 90 hours.

5. Data Analysis:

  • A positive response is defined as a significant increase in fluorescence above a calculated threshold (e.g., the average of negative controls plus 5-10 standard deviations).

  • For quantitative analysis, determine the SD50 value from the end-point dilution data using the Spearman-Kärber method.[4]

Visualizations

Experimental_Workflow This compound Prion Seeding Assay (RT-QuIC) Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_run Data Acquisition cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (rPrP, ThT, Buffers) Master_Mix Prepare Master Mix Reagent_Prep->Master_Mix Sample_Prep Sample Preparation (Serial Dilutions) Add_Sample Add Samples and Controls Sample_Prep->Add_Sample Dispense Dispense Master Mix into 96-well Plate Master_Mix->Dispense Dispense->Add_Sample Seal_Plate Seal Plate Add_Sample->Seal_Plate Plate_Reader Incubate and Shake in Plate Reader (e.g., 42°C) Seal_Plate->Plate_Reader Fluorescence Measure Fluorescence (ThT Signal) Plate_Reader->Fluorescence Cyclical Shaking & Incubation Data_Analysis Analyze Fluorescence Data Fluorescence->Data_Analysis Real-time Data Quantification Quantify Seeding Activity (SD50 Calculation) Data_Analysis->Quantification

Caption: Workflow for the RT-QuIC prion seeding activity assay.

Troubleshooting_Logic Troubleshooting Logic for Seeding Assays Start Assay Problem Identified Check_Controls Examine Controls (Positive & Negative) Start->Check_Controls Pos_Control_Fail Positive Control Fails? Check_Controls->Pos_Control_Fail Neg_Control_Fail Negative Control Fails? Pos_Control_Fail->Neg_Control_Fail No Check_Reagents Check Reagents (rPrP, Seed) Pos_Control_Fail->Check_Reagents Yes Replicates_Variability High Variability in Replicates? Neg_Control_Fail->Replicates_Variability No Check_Contamination Investigate Contamination Neg_Control_Fail->Check_Contamination Yes Check_Pipetting Review Pipetting Technique Replicates_Variability->Check_Pipetting Yes End Problem Resolved Replicates_Variability->End No Check_Conditions Check Assay Conditions (Temp, Shaking) Check_Reagents->Check_Conditions Check_Conditions->End Check_Spontaneous Assess Spontaneous Aggregation Check_Contamination->Check_Spontaneous Check_Spontaneous->End Check_Plate Check Plate Sealing & Reader Check_Pipetting->Check_Plate Check_Plate->End

Caption: A logical flowchart for troubleshooting common assay issues.

References

Technical Support Center: Optimizing MV1 Lipase Activity in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MV1 lipase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the performance of this compound lipase in organic solvent systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your enzymatic reactions.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound lipase in organic solvents. Each problem is followed by potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Enzyme Activity Inappropriate Solvent Choice: The polarity of the organic solvent significantly impacts lipase activity. Polar solvents can strip the essential water layer from the enzyme, leading to inactivation, while highly non-polar solvents might cause excessive rigidity.[1]Solvent Selection: For this compound lipase, certain non-polar solvents have been shown to enhance activity. Consider using cyclohexane, hexane, n-hexadecane, or isooctane.[2] If a polar solvent is necessary, DMSO and methanol have been shown to retain high levels of this compound lipase activity at concentrations up to 25% (v/v).[2]
Sub-optimal Water Activity (aw): Enzymes require a minimal amount of water to maintain their catalytically active conformation. Too little water can lead to an inactive, rigid enzyme structure, while too much water can promote hydrolysis side reactions.[3][4][5]Control Water Activity: The optimal water activity for lipases in organic media is typically between 0.4 and 0.8. This can be controlled by adding a specific amount of water to the reaction mixture or by using saturated salt solutions to equilibrate the system.[6]
Incorrect Temperature: While this compound lipase is thermostable, extreme temperatures can lead to denaturation and loss of activity.Optimize Temperature: The optimal temperature for this compound lipase activity is 45°C.[2] It is recommended to perform reactions within a range of 40-50°C for optimal performance.
Sub-optimal pH ("pH Memory"): The enzyme's activity in a non-aqueous solvent is influenced by the pH of the aqueous solution from which it was last dried or immobilized. This phenomenon is known as "pH memory."[7]Pre-adjust pH: Before introducing the enzyme to the organic solvent, ensure it is equilibrated in a buffer at its optimal pH of 8.0.[2] This can be achieved by lyophilizing the enzyme from a buffer of the desired pH.
Poor Enzyme Stability Solvent-induced Denaturation: Some organic solvents can disrupt the tertiary structure of the enzyme, leading to irreversible inactivation.Immobilization: Immobilizing the this compound lipase on a solid support can significantly enhance its stability in organic solvents.[8][9] Hydrophobic supports are often effective for lipases.[2]
Presence of Inhibitors: Certain metal ions or chelating agents can inhibit lipase activity.Check for Inhibitors: Ensure that the reaction mixture is free from known lipase inhibitors such as heavy metal ions (e.g., Hg2+).[10]
Low Product Yield Substrate Inhibition: High concentrations of either the acyl donor or the nucleophile can sometimes inhibit lipase activity.Optimize Substrate Concentration: Perform initial experiments to determine the optimal concentration range for your substrates. A stepwise addition of the substrate that causes inhibition may be beneficial.
Reaction Equilibrium: Esterification and transesterification reactions are reversible. The accumulation of products can shift the equilibrium back towards the reactants.Product Removal: Consider methods for in-situ product removal to drive the reaction forward. This could involve techniques like vacuum evaporation of a volatile product or the use of molecular sieves to remove water in esterification reactions.
Table 1: Effect of Organic Solvents on this compound Lipase Activity

The following table summarizes the relative activity of this compound lipase in the presence of various organic solvents at a concentration of 25% (v/v). The activity is expressed as a percentage of the activity in a control reaction without an organic solvent.

Organic Solvent Solvent Type Relative Activity (%) Reference
IsooctaneNon-polar~145%[2]
n-HexadecaneNon-polar~132%[2]
HexaneNon-polar~130%[2]
CyclohexaneNon-polar~125%[2]
DMSOPolar~98%[2]
MethanolPolar~84%[2]

Experimental Protocols

Protocol 1: Standard Assay for this compound Lipase Activity in an Organic Solvent

This protocol describes a standard method for measuring the esterification activity of this compound lipase in a non-aqueous medium.

Materials:

  • This compound Lipase (free or immobilized)

  • Organic solvent (e.g., hexane)

  • Substrates (e.g., oleic acid and ethanol)

  • Internal standard (for chromatographic analysis)

  • Thermostated shaker

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a sealed vial, prepare the reaction mixture containing the organic solvent, substrates at the desired concentration, and the internal standard.

  • Enzyme Addition: Add a known amount of this compound lipase to initiate the reaction.

  • Incubation: Place the vial in a thermostated shaker at 45°C and agitate at a constant speed.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Sample Preparation: Stop the enzymatic reaction in the aliquot, for example, by adding a denaturing solvent like acetone/ethanol (1:1, v/v).[10] Centrifuge to remove the enzyme.

  • Analysis: Analyze the supernatant by GC or HPLC to quantify the formation of the product and the consumption of substrates.

  • Calculation of Activity: One unit of lipase activity can be defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound lipase in an organic solvent?

A1: While pH is not directly measured in an organic solvent, the activity of the lipase is influenced by the pH of the last aqueous solution it was in contact with, a concept known as "pH memory".[7] For this compound lipase, the optimal activity is achieved when the enzyme is pre-equilibrated at a pH of 8.0.[2]

Q2: How does water content affect the activity of this compound lipase in organic solvents?

A2: Water is essential for lipase activity in organic solvents as it helps maintain the enzyme's flexible, active conformation.[4] However, the amount of water is critical. Too little water can render the enzyme inactive, while excess water can lead to hydrolysis of the desired ester product. The optimal water activity (aw) should be determined empirically for each specific reaction system but generally falls in the range of 0.4 to 0.8.

Q3: Can I reuse my immobilized this compound lipase?

A3: Yes, one of the key advantages of using an immobilized enzyme is its reusability.[8] After each reaction cycle, the immobilized lipase can be recovered by filtration or centrifugation, washed with a suitable solvent to remove any adsorbed substrates and products, and then reused in a fresh reaction mixture.

Q4: My lipase activity is high initially but then decreases over time. What could be the cause?

A4: This could be due to several factors. One common reason is product inhibition, where the accumulation of the reaction product inhibits the enzyme's activity. Another possibility is enzyme denaturation over time, especially if the reaction conditions (e.g., temperature, solvent) are sub-optimal. It is also possible that in a water-producing reaction in a non-polar solvent, the water accumulates around the enzyme, leading to a decrease in activity.[11]

Q5: What is the effect of polar versus non-polar organic solvents on this compound lipase activity?

A5: this compound lipase generally shows higher activity in non-polar organic solvents like hexane and isooctane.[2] This is a common trend for many lipases, as non-polar solvents are less likely to strip the essential water layer from the enzyme's surface.[1] However, this compound lipase exhibits remarkable stability in some polar solvents like DMSO and methanol at lower concentrations.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme_prep Enzyme Preparation (Lyophilize at pH 8.0) start_reaction Add Enzyme to Mixture enzyme_prep->start_reaction reaction_mix Prepare Reaction Mixture (Solvent + Substrates) reaction_mix->start_reaction incubation Incubate at 45°C with Shaking start_reaction->incubation sampling Take Aliquots at Time Intervals incubation->sampling stop_reaction Stop Reaction (e.g., add acetone/ethanol) sampling->stop_reaction separation Separate Enzyme (Centrifugation) stop_reaction->separation analysis Analyze Supernatant (GC/HPLC) separation->analysis

Caption: Workflow for measuring this compound lipase activity.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions low_activity Low/No Activity solvent Inappropriate Solvent low_activity->solvent water Sub-optimal Water Activity low_activity->water temp Incorrect Temperature low_activity->temp ph Incorrect 'pH Memory' low_activity->ph solvent_sol Choose Optimal Solvent (e.g., Hexane) solvent->solvent_sol water_sol Control Water Activity (a_w = 0.4-0.8) water->water_sol temp_sol Optimize Temperature (45°C) temp->temp_sol ph_sol Pre-equilibrate Enzyme at pH 8.0 ph->ph_sol

Caption: Troubleshooting logic for low this compound lipase activity.

References

Technical Support Center: MV1 Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The gene symbol "MV1" does not correspond to a standard, officially recognized human gene in major public databases like NCBI Gene or Ensembl. The information provided below is based on interpreting "this compound" as potentially referring to closely related or similarly named entities found in scientific literature, such as the Mevalonate (MVA) pathway-related gene HMGR1 , the multidrug resistance gene MDR1 (ABCB1) , or the MM1/MV1 subtype of Creutzfeldt–Jakob disease related to the prion protein gene (PRNP) . Researchers should verify the specific gene of interest for their application.

Frequently Asked Questions (FAQs)

Q1: What is the "this compound" gene and what is its function?

A1: The term "this compound" is not a standard gene name. Depending on the research context, it could be a reference to several possibilities:

  • HMGR1 and the Mevalonate (MVA) Pathway: In plant biology, the MVA pathway is crucial for symbiotic signaling. A key regulatory enzyme, HMGR1, is involved in the signaling cascade that activates symbiotic gene expression.[1]

  • MDR1 (ABCB1): The multidrug resistance gene (MDR1) encodes P-glycoprotein, an ATP-dependent efflux pump that removes various compounds, including chemotherapy drugs, from cells.[2][3] It plays a significant role in drug resistance and intestinal homeostasis.[3]

  • PRNP Gene and CJD Subtype: In neurology, "this compound" refers to a molecular subtype of sporadic Creutzfeldt–Jakob disease (sCJD), which is associated with the prion protein gene (PRNP).[4] This subtype is characterized by the misfolding of the prion protein.[4]

Researchers should confirm the official gene symbol to ensure accurate analysis.

Q2: I am seeing very low or no expression of my target gene in my qPCR results. What are the common causes?

A2: Low or undetectable gene expression in qPCR can stem from several issues throughout the experimental workflow. Key areas to troubleshoot include:

  • RNA Quality and Quantity: Ensure your RNA is intact and free of contaminants. Use a bioanalyzer to check the RNA Integrity Number (RIN); a higher RIN value indicates better quality.[5]

  • Reverse Transcription (RT) Efficiency: The conversion of RNA to cDNA is a critical step. Variability in this process can significantly impact qPCR results.[6] Consider if a one-step or two-step qRT-PCR protocol is more suitable for your experiment.[6]

  • Primer and Probe Design: Poorly designed primers can lead to low amplification efficiency or no amplification at all. Primers should be specific to the target, have a melting temperature (Tm) difference of no more than 2°C, and produce an amplicon between 80-250 bp.[7]

  • qPCR Assay Optimization: The reaction may not be optimized. It's important to have an amplification efficiency as close to 100% as possible.[7]

Q3: My RNA-seq data shows high variability between replicates. What could be the cause?

A3: High variability in RNA-seq data can be introduced at multiple stages:

  • Batch Effects: If samples are processed in different batches, this can introduce systematic, non-biological variation.[8] Whenever possible, multiplex samples to run them in a single batch.[8]

  • Sample Quality: Differences in how tissues were collected and stored, or variations in RNA extraction methods, can lead to variability.

  • Library Preparation: This is a complex process with many enzymatic steps. Small variations can be amplified during sequencing.

  • Sequencing Depth: Insufficient sequencing depth can lead to a failure to detect transcripts from lowly expressed genes, which can appear as high variability.[5]

Q4: How do I choose the right normalization method for my RNA-seq data?

A4: The choice of normalization method is critical for making accurate comparisons between samples.

  • TPM (Transcripts Per Million): This method normalizes for gene length first and then for sequencing depth. TPM values are often considered more comparable across samples because the sum of all TPMs in each sample is the same.[9]

  • FPKM/RPKM (Fragments/Reads Per Kilobase of transcript per Million mapped reads): These methods also account for sequencing depth and gene length, but their values are not always directly comparable across samples.[9]

  • Spike-in Controls: A major challenge in global gene expression analysis is the assumption that all cells have similar total amounts of mRNA.[10][11] For studies where this assumption may not hold (e.g., comparing cancer cells to normal cells), using spike-in controls can provide a more accurate normalization.

Troubleshooting Guides

Guide 1: Troubleshooting Poor qPCR Amplification

This guide addresses common issues leading to low efficiency, no amplification, or inconsistent results in quantitative PCR.

Problem Potential Cause Recommended Solution
No amplification or very late Ct value RNA degradation or poor quality.Assess RNA integrity using a bioanalyzer. Use high-quality RNA with an appropriate RIN score for your application.
Inefficient reverse transcription.Optimize the RT step. Ensure you are using an appropriate amount of input RNA and high-quality reverse transcriptase.
Suboptimal primer design.Verify primer specificity using BLAST. Design new primers with a Tm around 60°C and check for secondary structures.[7]
Low PCR efficiency (<90%) Incorrect primer concentration.Perform a primer concentration matrix to determine the optimal concentration (usually between 300-900 nM).[7]
Presence of PCR inhibitors.Purify RNA and cDNA samples to remove potential inhibitors from the sample collection or extraction process.
Incorrect annealing temperature.Run a temperature gradient PCR to determine the optimal annealing temperature for your primer set.
High variability between technical replicates Pipetting errors.Prepare a master mix for all reactions to minimize pipetting variability.[12] Use calibrated pipettes.
Low template concentration.Increase the amount of cDNA template in the reaction. For very low expression, a pre-amplification step may be needed.
Bubbles in reaction wells.Centrifuge plates/tubes briefly before loading into the qPCR instrument.
Guide 2: Common Issues in RNA-Seq Data Analysis

This guide provides solutions for challenges frequently encountered during the analysis of RNA-sequencing data.

Problem Potential Cause Recommended Solution
High percentage of unmapped reads Poor quality of raw reads.Perform quality control on raw sequencing data (e.g., using FastQC) and trim low-quality bases and adapter sequences.
Contamination.Align reads to common contaminant genomes (e.g., mycoplasma, E. coli) to identify and remove contaminating sequences.
Incomplete or incorrect reference genome/transcriptome.Ensure you are using the latest and most appropriate reference genome and annotation file for your species.
Identification of many differentially expressed genes with very small fold changes Very high statistical power due to large sample sizes.In large-scale studies, it's common to detect statistically significant but biologically minor changes.[13] Apply a fold-change cutoff in addition to a p-value threshold to identify biologically meaningful results.
Batch effects obscuring biological signal Samples processed at different times or with different reagent lots.Use batch correction algorithms (e.g., ComBat, limma's removeBatchEffect) during data analysis.[8] Include samples from different conditions within each batch during experimental design.
Difficulty distinguishing between isoforms Short-read sequencing data.Short reads often do not span all exon-exon junctions, making it difficult to definitively assign them to a specific isoform.[9] For complex loci, consider long-read sequencing (e.g., PacBio, Nanopore) which can sequence full-length transcripts.[9][14]

Experimental Protocols & Workflows

Protocol 1: Standard Two-Step qRT-PCR Protocol

This protocol outlines the key steps for quantifying gene expression using a two-step approach with SYBR Green detection.

  • RNA Isolation:

    • Extract total RNA from cell or tissue samples using a column-based kit or Trizol-based method.

    • Treat with DNase I to remove any contaminating genomic DNA.

    • Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. .

  • Reverse Transcription (cDNA Synthesis):

    • In an RNase-free environment, prepare a reaction mix containing your total RNA (e.g., 1 µg), random hexamers or oligo(dT) primers, dNTPs, and reverse transcriptase in its appropriate buffer.

    • Incubate the reaction according to the enzyme manufacturer's instructions (e.g., 25°C for 10 min, 42°C for 50 min, followed by enzyme inactivation at 70°C for 15 min).

    • Dilute the resulting cDNA for use in qPCR (e.g., 1:10 dilution with nuclease-free water).

  • Quantitative PCR (qPCR):

    • Prepare a master mix containing SYBR Green qPCR master mix, forward primer, reverse primer, and nuclease-free water.[15]

    • Aliquot the master mix into qPCR plate wells or tubes.

    • Add your diluted cDNA template to the respective wells. Include no-template controls (NTC) for each primer set.

    • Run the plate on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.[15]

Workflow 2: RNA-Seq Experimental and Analysis Workflow

This diagram illustrates the major steps from sample collection to biological insight in an RNA-sequencing experiment.

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Analysis Sample Sample Collection & RNA Isolation Library Library Preparation (rRNA depletion, fragmentation, adapter ligation) Sample->Library Sequencing Sequencing (e.g., Illumina) Library->Sequencing QC Quality Control (QC) & Trimming Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Quantification (Gene/Transcript Counts) Alignment->Quantification DE Differential Expression Analysis Quantification->DE Interpretation Functional Analysis (Pathway, GO) DE->Interpretation

High-level overview of an RNA-Seq experiment and analysis pipeline.

Signaling Pathways

MDR1 (P-glycoprotein) and Drug Efflux

The MDR1 gene product, P-glycoprotein, is an ATP-dependent pump that actively transports a wide range of substrates out of the cell. This is a key mechanism in multidrug resistance in cancer and affects drug pharmacokinetics.

MDR1_Pathway cluster_cell Cell Pgp P-glycoprotein (MDR1 product) ADP ADP + Pi Pgp->ADP hydrolyzes Drug_in Drug (extracellular) Pgp->Drug_in Efflux ATP ATP ATP->Pgp binds Drug_out Drug (intracellular) Drug_in->Drug_out Diffusion Drug_out->Pgp binds to P-gp

Mechanism of drug efflux by P-glycoprotein (MDR1).

References

Technical Support Center: Refining Protocols for MV1 Protein Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for MV1 protein purification. Given that this compound, as a prion-like protein, is prone to misfolding and aggregation, this guide focuses on addressing the common challenges associated with its expression and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound protein, offering potential causes and solutions in a question-and-answer format.

Question: Why is my this compound protein yield consistently low after purification?

Answer: Low protein yield is a common issue in the purification of aggregation-prone proteins like this compound. The problem can stem from various stages of the process, from initial expression to final elution.

  • Inefficient Inclusion Body Solubilization: The harsh conditions required to solubilize inclusion bodies can lead to protein loss. Optimization of the solubilization buffer is critical. A comparative study on recombinant prion protein showed that solubilization with 2 M urea at pH 12.5 resulted in a yield of approximately 25% after on-column refolding, which was more favorable than the roughly 20% recovery seen with 6 M guanidine hydrochloride.[1]

  • Suboptimal Refolding Strategy: The chosen refolding method significantly impacts the recovery of active, properly folded protein. For some proteins, a combination of rapid dilution and dialysis has been shown to yield up to 50% refolding efficiency, whereas on-column refolding and simple dilution yielded significantly less.

  • Protein Precipitation During Buffer Exchange: this compound may be unstable and precipitate when the denaturant is removed or the buffer composition is changed too abruptly. A gradual change in buffer conditions, for instance through dialysis or a linear gradient on a chromatography column, can mitigate this.

  • Nonspecific Binding to Labware: Prion-like proteins can adhere to plastic surfaces, leading to significant loss of protein. Including a mild detergent, such as 0.03% CHAPS, in the buffers can help minimize this issue.

Question: My purified this compound protein shows significant aggregation. How can I prevent this?

Answer: Protein aggregation is a major challenge with prion-like proteins. It can occur at various stages, from expression to storage.

  • Expression Conditions: High expression levels and temperatures can overwhelm the cellular folding machinery, leading to the formation of insoluble inclusion bodies. Lowering the induction temperature (e.g., to 18-25°C) and using a lower concentration of the inducing agent can slow down protein expression and promote proper folding.

  • Refolding Additives: The composition of the refolding buffer is crucial. Additives can help stabilize the protein and prevent aggregation. L-arginine is a commonly used additive that can suppress protein aggregation and aid in the refolding process.

  • High Protein Concentration: Concentrated protein solutions are more prone to aggregation. It is advisable to perform purification and refolding at lower protein concentrations. If a high concentration is required for downstream applications, it is best to concentrate the protein as the final step before use or storage.

  • Buffer pH and Ionic Strength: The pH and salt concentration of the buffer can influence protein stability. It is important to determine the optimal pH and ionic strength for this compound to maintain its solubility and prevent aggregation.

Question: I am observing multiple bands on my SDS-PAGE gel after the final purification step. What could be the cause of this contamination?

Answer: The presence of contaminants indicates that the purification strategy is not sufficiently selective for this compound.

  • Ineffective Washing during Affinity Chromatography: Insufficient washing of the affinity column can lead to the co-elution of nonspecifically bound proteins. Increasing the wash volume or including a low concentration of a mild detergent or the eluting agent (e.g., imidazole for His-tagged proteins) in the wash buffer can help remove these contaminants.

  • Co-purification of Host Cell Proteins: Some host cell proteins may have an affinity for the chromatography resin used. For instance, when using Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins, some E. coli proteins with histidine-rich regions can co-purify. A secondary purification step, such as ion-exchange or size-exclusion chromatography, is often necessary to achieve high purity.

  • Proteolytic Degradation: The presence of smaller molecular weight bands could be a result of proteolytic degradation of the this compound protein. The addition of a protease inhibitor cocktail during cell lysis and purification is essential to prevent this. Performing all purification steps at low temperatures (4°C) can also help to minimize protease activity.

Frequently Asked Questions (FAQs)

Q1: What is the best expression system for this compound protein?

A1: Due to its propensity for misfolding, expressing this compound in E. coli often results in the formation of inclusion bodies. While this necessitates a refolding step, it can also be advantageous as the inclusion bodies are relatively pure and protect the protein from proteolysis. Expression in eukaryotic systems, such as mammalian or insect cells, may result in a greater proportion of soluble, correctly folded protein but typically yields lower overall quantities.

Q2: Should I use on-column or dilution-based refolding for this compound?

A2: The choice between on-column and dilution-based refolding depends on the specific characteristics of the this compound construct and the desired scale of purification. On-column refolding can be more efficient in terms of time and buffer consumption and allows for simultaneous purification and refolding.[1] However, for some proteins, dilution-based methods, particularly those involving a gradual removal of the denaturant, may lead to a higher yield of correctly folded protein. A pilot study comparing different methods is recommended to determine the optimal strategy for your specific this compound construct.

Q3: What are the ideal storage conditions for purified this compound protein?

A3: To prevent aggregation and degradation, purified this compound should be stored at a low temperature, typically -80°C. It is crucial to flash-freeze the protein in a suitable storage buffer containing cryoprotectants like glycerol (10-20%). The optimal buffer composition, including pH and salt concentration, should be determined empirically to ensure long-term stability. Avoid repeated freeze-thaw cycles by storing the protein in small aliquots.

Data Presentation

The following tables summarize typical quantitative data for the purification of aggregation-prone proteins, which can serve as a baseline for optimizing this compound purification protocols.

Table 1: Comparison of Inclusion Body Solubilization Agents on Protein Recovery

Solubilization AgentConcentrationpHTypical Protein Recovery (%)Notes
Guanidine HCl6 M8.0~20Standard, highly denaturing conditions.
Urea8 M8.0VariableEffective, but can lead to carbamylation.
Urea2 M12.5~25Milder denaturation, may preserve some secondary structure.[1]
Sarkosyl0.05-0.1%8.0HighMild detergent, often used in combination with other agents.

Table 2: Comparison of Refolding Methods on Final Protein Yield

Refolding MethodTypical Final Yield of Active Protein (%)AdvantagesDisadvantages
On-Column Refolding10 - 25Time and buffer efficient; combines purification and refolding.Can have lower yields for some proteins.
Rapid Dilution10 - 20Simple to perform.Large buffer volumes required; risk of aggregation.
Step-wise Dialysis15 - 30Gradual denaturant removal can improve folding.Time-consuming.
Rapid Dilution + Dialysisup to 50Can significantly improve yield for certain proteins.Multi-step process.

Experimental Protocols

Protocol 1: Isolation and Solubilization of this compound Inclusion Bodies

  • Cell Lysis: Resuspend the cell pellet from a 1 L culture in 20 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, and a protease inhibitor cocktail). Incubate on ice for 30 minutes.

  • Sonication: Sonicate the lysate on ice to disrupt the cells and shear the DNA.

  • Inclusion Body Collection: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the inclusion body pellet in 20 mL of Wash Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5% Triton X-100). Centrifuge at 12,000 x g for 20 minutes at 4°C. Repeat this wash step twice.

  • Solubilization: Resuspend the final washed pellet in 10 mL of Solubilization Buffer (50 mM Tris-HCl, pH 8.0, 6 M Guanidine HCl, 10 mM DTT). Stir at room temperature for 1-2 hours until the pellet is completely dissolved.

  • Clarification: Centrifuge the solubilized sample at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured this compound protein.

Protocol 2: On-Column Refolding and Purification of His-tagged this compound

  • Column Preparation: Equilibrate a Ni-NTA affinity column with 5 column volumes (CV) of Denaturing Binding Buffer (50 mM Tris-HCl, pH 8.0, 6 M Guanidine HCl, 500 mM NaCl, 5 mM Imidazole).

  • Protein Binding: Load the clarified, solubilized this compound protein onto the column at a slow flow rate (e.g., 0.5 mL/min).

  • Refolding Gradient: Wash the column with a linear gradient from Denaturing Binding Buffer to Refolding Buffer (50 mM Tris-HCl, pH 8.0, 500 mM NaCl, 5 mM Imidazole, 0.5 M L-arginine) over 10 CV. This gradually removes the denaturant, allowing the protein to refold while bound to the resin.

  • Wash: Wash the column with 10 CV of Refolding Buffer to remove any remaining non-specifically bound proteins.

  • Elution: Elute the refolded this compound protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 500 mM NaCl, 250 mM Imidazole, 0.5 M L-arginine). Collect fractions and analyze by SDS-PAGE.

Visualizations

Experimental_Workflow cluster_expression Expression cluster_isolation Inclusion Body Isolation cluster_purification Purification and Refolding cluster_polishing Polishing Cell Culture Cell Culture Induction of this compound Expression Induction of this compound Expression Cell Culture->Induction of this compound Expression Cell Lysis Cell Lysis Induction of this compound Expression->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Inclusion Body Pellet Inclusion Body Pellet Centrifugation->Inclusion Body Pellet Solubilization Solubilization Inclusion Body Pellet->Solubilization Affinity Chromatography (On-column Refolding) Affinity Chromatography (On-column Refolding) Solubilization->Affinity Chromatography (On-column Refolding) Elution Elution Affinity Chromatography (On-column Refolding)->Elution Size Exclusion Chromatography Size Exclusion Chromatography Elution->Size Exclusion Chromatography Purified this compound Purified this compound Size Exclusion Chromatography->Purified this compound Troubleshooting_Tree cluster_causes cluster_solutions Low Protein Yield Low Protein Yield Low Yield Low Yield Problem Area? Problem Area? Low Yield->Problem Area? Expression Expression Problem Area?->Expression Low Expression Solubilization Solubilization Problem Area?->Solubilization Poor Solubilization Refolding Refolding Problem Area?->Refolding Inefficient Refolding Aggregation Aggregation Problem Area?->Aggregation Precipitation Optimize Codon Usage\nLower Induction Temperature Optimize Codon Usage Lower Induction Temperature Expression->Optimize Codon Usage\nLower Induction Temperature Test Different Denaturants\nOptimize pH Test Different Denaturants Optimize pH Solubilization->Test Different Denaturants\nOptimize pH Screen Refolding Additives\nCompare On-column vs. Dilution Screen Refolding Additives Compare On-column vs. Dilution Refolding->Screen Refolding Additives\nCompare On-column vs. Dilution Add L-arginine to Buffers\nWork at Lower Protein Concentration Add L-arginine to Buffers Work at Lower Protein Concentration Aggregation->Add L-arginine to Buffers\nWork at Lower Protein Concentration

References

Technical Support Center: Maximizing MV1 Lipase Yield from Streptomyces pratensis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of MV1 lipase from Streptomyces pratensis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you increase your enzyme yield.

Frequently Asked Questions (FAQs)

Q1: My this compound lipase yield is lower than the reported 7.0 U/mL. What are the most critical factors to check?

A1: Low lipase yield can be attributed to several factors. The most critical parameters to verify are the composition of your culture medium and the physical fermentation conditions. Ensure that the pH, temperature, and aeration are optimal for Streptomyces pratensis growth and lipase production. Refer to the troubleshooting guide below for a more detailed checklist.

Q2: What are the optimal pH and temperature for this compound lipase activity and stability?

Q3: Are there any known genetic modifications to enhance this compound lipase production?

A3: While specific genetic engineering of Streptomyces pratensis for this compound lipase overproduction has not been detailed in available literature, general strategies for Streptomyces can be applied. These include overexpression of the lipase gene, manipulation of regulatory genes, and optimization of protein secretion pathways. For a deeper understanding, refer to the "Genetic Engineering Strategies" section.

Q4: Can I use a different carbon or nitrogen source than what is in the standard medium?

A4: Yes, the choice of carbon and nitrogen sources significantly impacts lipase production. While the specific optimal sources for this compound lipase are part of a detailed optimization study, research on other Streptomyces species has shown that alternatives can be effective. For instance, xylose and yeast extract have been found to significantly boost lipase production in Streptomyces sp. A3301. It is recommended to perform a small-scale pilot study to determine the best sources for your experimental setup.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues encountered during this compound lipase production.

Issue Potential Cause Recommended Action
Low or No Lipase Activity Suboptimal media components.Verify the composition of your culture medium. Consider optimizing carbon and nitrogen sources. For example, studies on other Streptomyces have shown xylose (1.5% w/v) and yeast extract (2% w/v) to be effective for lipase production.
Incorrect pH of the medium.The optimal pH for this compound lipase activity is 8.0.[1] Ensure your medium is buffered correctly and monitor the pH throughout the fermentation.
Suboptimal incubation temperature.The optimal temperature for this compound lipase activity is 45°C.[1] Calibrate your incubator to ensure accurate temperature control.
Insufficient aeration or agitation.Streptomyces are aerobic bacteria and require sufficient oxygen for growth and enzyme production. Optimize the shaking speed of your incubator or the aeration rate in your bioreactor.
Inconsistent Yields Between Batches Variability in inoculum preparation.Standardize your inoculum preparation protocol, including the age of the culture and the cell density.
Inconsistent media preparation.Ensure all media components are accurately weighed and dissolved completely. Use high-quality reagents.
Contamination of the culture.Use strict aseptic techniques during all stages of the experiment. Regularly check for contamination by microscopy or plating on control media.

Experimental Protocols

Optimization of Culture Conditions using Central Composite Design (CCD)

A Central Composite Design (CCD) is a statistical method used to optimize experimental conditions. While the specific parameters for the optimization of this compound lipase production to 7.0 U/mL have not been fully detailed, a general protocol for a similar optimization in Streptomyces is provided below. This can be adapted for your specific experimental setup.

1. Selection of Independent Variables and Levels: Based on literature and preliminary experiments, select the most influential factors. For lipase production in Streptomyces, these often include:

  • Temperature (°C): e.g., 30, 35, 40, 45, 50

  • pH: e.g., 6, 7, 8, 9, 10

  • Carbon Source Concentration (% w/v): e.g., Olive Oil at 0.5, 1.0, 1.5, 2.0, 2.5

  • Nitrogen Source Concentration (% w/v): e.g., Peptone at 0.5, 1.0, 1.5, 2.0, 2.5

2. Experimental Design: Use statistical software (e.g., Minitab, Design-Expert) to generate the CCD experimental runs. A typical design for four factors will consist of factorial points, axial points, and center points.

3. Experimental Procedure:

  • Prepare the culture medium for each experimental run according to the CCD matrix.

  • Inoculate with a standardized culture of Streptomyces pratensis.

  • Incubate under the specified conditions for a fixed period (e.g., 72 hours).

  • Harvest the culture supernatant and measure the lipase activity.

4. Data Analysis:

  • Analyze the results using the same statistical software.

  • Fit a second-order polynomial equation to the data to describe the relationship between the variables and the response (lipase activity).

  • Use response surface plots to visualize the effects of the variables and identify the optimal conditions for maximum lipase yield.

Lipase Activity Assay

This protocol is based on the use of p-nitrophenyl palmitate (pNPP) as a substrate.

1. Reagents:

  • pNPP solution: Dissolve pNPP in isopropanol.

  • Phosphate buffer (e.g., 50 mM, pH 8.0).

  • Culture supernatant containing the this compound lipase.

2. Procedure:

  • Add a specific volume of the culture supernatant to the phosphate buffer.

  • Initiate the reaction by adding the pNPP solution.

  • Incubate the mixture at 45°C for a defined period (e.g., 15 minutes).

  • Stop the reaction (e.g., by adding a solution like sodium carbonate).

  • Measure the absorbance of the released p-nitrophenol at 410 nm using a spectrophotometer.

3. Calculation of Lipase Activity: One unit (U) of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Genetic Engineering Strategies to Enhance Lipase Production

For researchers looking to further enhance this compound lipase yield through genetic manipulation, the following strategies, while general for Streptomyces, provide a strong starting point.

Overexpression of the this compound Lipase Gene

The most direct approach is to increase the copy number of the lipase gene.

G cluster_0 Gene Cloning cluster_1 Transformation & Expression lipase_gene Isolate this compound lipase gene expression_vector Ligate into a high-copy Streptomyces expression vector (e.g., pSET152-based) lipase_gene->expression_vector Cloning transformation Transform into S. pratensis or a suitable host (e.g., S. lividans) expression_vector->transformation Introduction into host overexpression Overexpression of This compound Lipase transformation->overexpression

Caption: Workflow for this compound Lipase Gene Overexpression.

Manipulation of Regulatory and Secretion Pathways

Targeting global regulators of secondary metabolism or protein secretion pathways can indirectly boost lipase production.

G cluster_0 Regulatory Gene Targets cluster_1 Secretion Pathway Engineering adpa Overexpress positive regulators (e.g., AdpA-like proteins) increased_lipase_transcription Increased Lipase Transcription adpa->increased_lipase_transcription Enhances wbla Knockout negative regulators (e.g., wblA) wbla->increased_lipase_transcription Relieves Repression sec_tat Optimize Sec or Tat secretion pathways enhanced_lipase_secretion Enhanced Lipase Secretion sec_tat->enhanced_lipase_secretion Improves increased_yield Increased This compound Lipase Yield increased_lipase_transcription->increased_yield Leads to enhanced_lipase_secretion->increased_yield Leads to

Caption: Genetic Targets for Indirect Lipase Yield Enhancement.

References

Technical Support Center: MV1 Prion Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MV1 strain of sporadic Creutzfeldt-Jakob disease (sCJD) prions. Our aim is to help you mitigate contamination risks and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the this compound prion strain and why is it studied?

The this compound prion strain is a specific subtype of sporadic Creutzfeldt-Jakob disease (sCJD), the most common form of human prion disease.[1][2][3] sCJD is classified based on the genotype at codon 129 of the prion protein gene (PRNP) – which can be methionine (M) or valine (V) – and the type of the abnormal prion protein (PrPSc). The this compound subtype refers to cases where the patient is heterozygous at codon 129 (MV) and has Type 1 PrPSc.[1][4] Studying specific strains like this compound is crucial for understanding the wide spectrum of clinical and pathological features of sCJD and for developing targeted diagnostics and therapeutics.[1][2]

Q2: Which cell lines are susceptible to this compound prion infection?

Propagating human prions, including the this compound strain, in cell culture is notoriously challenging as most human cell lines are resistant to infection.[5] There is no single, universally accepted cell line for studying this compound prions. However, researchers have reported limited success with the following models:

  • Human Neuroblastoma Cell Lines (e.g., SH-SY5Y): While some older studies reported stable CJD infection in subclones of the SH-SY5Y cell line, this model has not been widely adopted.[5]

  • Astrocytes from human induced Pluripotent Stem Cells (hu-iPSCs): Recent studies have shown that astrocytes derived from hu-iPSCs can be infected with sCJD prions, with the success of infection being influenced by the codon 129 genotype of both the cells and the prion inoculum.[5]

  • Human Cerebral Organoids: These 3D tissue cultures grown from iPSCs can model aspects of human brain development and have been shown to be susceptible to sCJD prion infection, offering a more complex model to study prion-induced pathology.[5]

Due to these challenges, much of the research on the this compound strain has been conducted through transmission studies in transgenic mice expressing human PrP or in bank voles.[2][6]

Q3: What are the primary sources of contamination in this compound prion studies?

The primary sources of contamination in this compound prion studies are:

  • Cross-contamination between different prion strains: Working with multiple prion strains in the same laboratory poses a significant risk of cross-contamination.

  • Contaminated instruments and surfaces: Prions are notoriously resistant to standard decontamination procedures and can adhere to stainless steel and other surfaces.[3]

  • Aerosol generation: Procedures that can generate aerosols, such as sonication or vigorous vortexing, can lead to the spread of infectious prions.

  • Carryover from initial inoculum: In cell culture experiments, it's crucial to distinguish between de novo prion propagation and residual prions from the initial brain homogenate used for infection.[7]

Q4: What are the recommended biosafety levels for working with this compound prions?

Work with human prions, including the this compound strain, should be conducted at a minimum of Biosafety Level 2 (BSL-2), with practices and facilities equivalent to Biosafety Level 3 (BSL-3) for activities with a high potential for generating aerosols. All procedures should be performed within a certified biological safety cabinet.

Troubleshooting Guides

Issue 1: Low or No Detectable Prion Infection in Cell Culture

Possible Causes & Solutions

Possible CauseRecommended Solution
Inappropriate Cell Line As mentioned, many cell lines are resistant to human prion infection. If possible, use a model that has been previously shown to be susceptible to sCJD prions, such as astrocytes derived from hu-iPSCs or cerebral organoids.[5] Consider using cells with a matching codon 129 genotype to your this compound inoculum.
Low Titer of Infectious Prions in Inoculum Use a brain homogenate with a high titer of this compound prions. The infectivity of the inoculum is a critical factor.
Inefficient Prion Uptake by Cells Optimize the infection protocol. This may include adjusting the concentration of the brain homogenate, the duration of exposure, and the cell density at the time of infection.
Cell Division Outpaces Prion Propagation In rapidly dividing cell lines, the rate of prion replication may not be sufficient to maintain the infection. Consider using more slowly dividing cells or a 3D culture model like cerebral organoids.[5]
Insensitive Detection Method Use a highly sensitive method for detecting newly formed PrPSc, such as the Real-Time Quaking-Induced Conversion (RT-QuIC) assay, which can detect very low levels of prion seeding activity.[5]
Issue 2: Differentiating Between Residual Inoculum and De Novo Prion Propagation

Logical Flow for Troubleshooting

start Positive PrPSc signal detected q1 Is the signal present immediately after infection (Day 0)? start->q1 res_inoculum Signal is likely from residual inoculum. q1->res_inoculum Yes q2 Does the signal decrease over the first few passages/days? q1->q2 No clearance Cells are clearing the initial inoculum. q2->clearance Yes q3 Does the signal reappear and increase over time? q2->q3 No clearance->q3 de_novo De novo prion propagation is likely occurring. q3->de_novo Yes no_prop No significant de novo propagation. q3->no_prop No

Caption: Troubleshooting de novo prion propagation.

Experimental Protocols

General Protocol for Decontamination of Surfaces and Equipment

Prions are extremely resistant to conventional inactivation methods. The following protocols are recommended for the decontamination of surfaces and non-disposable equipment.

Decontamination Agents and Concentrations

Decontamination AgentWorking ConcentrationMinimum Contact Time
Sodium Hypochlorite (Bleach) 20,000 ppm available chlorine1 hour
Sodium Hydroxide (NaOH) 1 N1 hour

Source: World Health Organization

Decontamination Workflow

start Contaminated Item/Surface pre_clean Pre-clean to remove gross contamination (if applicable) start->pre_clean decon Immerse in or flood with decontamination agent pre_clean->decon contact_time Ensure minimum 1-hour contact time decon->contact_time rinse Thoroughly rinse with water contact_time->rinse autoclave Autoclave at 134°C for 18 minutes (for heat-resistant items) rinse->autoclave dry Allow to air dry or use sterile wipes autoclave->dry end Decontaminated Item/Surface dry->end

Caption: General prion decontamination workflow.

Standard Scrapie Cell Assay (SSCA) Workflow for Prion Titer Quantification

While originally developed for scrapie prions, the principles of the SSCA can be adapted to quantify the infectivity of other prion strains in susceptible cell lines.

start Prepare serial dilutions of this compound prion sample infect Infect susceptible cells in a 96-well plate start->infect incubate1 Incubate for 3-5 days infect->incubate1 passage1 Passage cells (e.g., 1:10 split) incubate1->passage1 incubate2 Incubate for another 3-5 days passage1->incubate2 passage2 Repeat passaging 2-3 times incubate2->passage2 elispot Transfer cells to an ELISPOT plate passage2->elispot detect Detect PrPSc-positive cells elispot->detect quantify Quantify the number of positive spots detect->quantify end Determine prion titer quantify->end

Caption: Standard Scrapie Cell Assay workflow.

References

Technical Support Center: Optimizing Storage Conditions for MV1 Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of MV1 compounds. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compounds throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for solid this compound compounds?

A1: For long-term storage, solid this compound compounds should be stored at -20°C.[1] For shorter durations, storage at 4°C is acceptable for up to two years.[1] Always refer to the product-specific technical data sheet (TDS) for any unique storage requirements. When handling the solid compound, it is recommended to wear appropriate personal protective equipment (PPE).[1] Before opening the vial, especially for small quantities, centrifuge it to ensure all the powder is collected at the bottom.[1]

Q2: How should I prepare and store stock solutions of this compound compounds?

A2: It is crucial to use an appropriate solvent for your stock solution; DMSO is a common choice for many small molecules.[1] For quantities of 10 mg or less, the solvent can be added directly to the vial.[1] For larger amounts, it is advisable to weigh out the desired quantity for immediate use.[1] Once prepared, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles.[1] These aliquots should be stored at -20°C or lower for short to medium-term storage (up to one month at -20°C, and up to six months at -80°C).[1]

Q3: My this compound compound is dissolved in DMSO. What is the optimal storage for this solution?

A3: DMSO stock solutions should be aliquoted and stored at -20°C or -80°C.[1] DMSO has a freezing point of 18.4°C (65.3°F), so it will be solid at these storage temperatures.[2] To use, allow the aliquot to warm to room temperature and ensure it is fully thawed and mixed before use.[3] Repeated freeze-thaw cycles should be avoided as they can compromise the stability of the compound.[1]

Q4: How do environmental factors like humidity and light affect the stability of this compound compounds?

A4:

  • Humidity: Moisture can significantly impact the stability of solid compounds, especially those that are hygroscopic (readily absorb moisture).[4][5] High humidity can lead to physical changes like caking or agglomeration, and chemical degradation through processes like hydrolysis and oxidation.[4] It is crucial to store compounds in a dry environment and to tightly seal all containers.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of sensitive compounds.[6][7] Light-sensitive compounds should be stored in amber or opaque vials to protect them from light exposure.[6][7] If you suspect your compound is light-sensitive, conduct experiments under controlled lighting conditions.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Review storage conditions. Ensure the compound is stored at the correct temperature, protected from light and humidity. Prepare fresh stock solutions from solid compound.
Multiple freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[1]
Compound precipitation out of solution.Before use, ensure the solution is fully thawed and vortexed to ensure homogeneity.[3] Consider performing a solubility test.
Visible changes in solid compound (e.g., clumping, discoloration) Moisture absorption.Store the compound in a desiccator to minimize moisture exposure. Ensure the vial cap is tightly sealed.
Degradation due to light or temperature.Check the storage location to ensure it is dark and maintains the recommended temperature.
Loss of compound activity in a functional assay Chemical degradation of the compound.Perform an analytical check of the compound's purity and integrity using a suitable method like HPLC-MS.
Incorrect solvent or pH of the final solution.Verify that the solvent and buffer system are compatible with the compound and the experimental assay.

Data Summary Tables

Table 1: General Storage Recommendations for Small Molecule Compounds

Compound Form Storage Temperature Typical Stability Key Considerations
Solid (Powder)-20°CUp to 3 years[1]Protect from light and moisture.
4°CUp to 2 years[1]Suitable for shorter-term storage.
Stock Solution (in DMSO)-20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 months[1]For longer-term solution storage.

Table 2: Impact of Environmental Factors on Compound Stability

Factor Potential Negative Effects Mitigation Strategy
Temperature Accelerated degradation at higher temperatures.[9]Store at recommended low temperatures (-20°C or -80°C).
Humidity Hydrolysis, oxidation, physical changes (caking).[4]Store in a dry environment (e.g., desiccator), use tightly sealed containers.
Light Photodegradation.[6][7]Store in amber or opaque vials, work under subdued light for sensitive compounds.
Oxygen Oxidation.[4]Consider storing under an inert gas (e.g., argon, nitrogen) for highly sensitive compounds.

Experimental Protocols & Workflows

Protocol: Assessment of this compound Compound Stability by HPLC-MS

This protocol outlines a general procedure to assess the stability of an this compound compound in a specific solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the this compound compound.

    • Dissolve it in the desired solvent (e.g., DMSO) to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

  • Sample Incubation:

    • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).

    • At each time point (e.g., 0, 24, 48, 72 hours), take one aliquot from each storage condition.

  • Sample Analysis by HPLC-MS:

    • Dilute the sample to an appropriate concentration for analysis (e.g., 1 µM) in a suitable mobile phase.

    • Inject the sample into the LC-MS system.

    • Analyze the data to determine the peak area of the parent this compound compound and identify any new peaks corresponding to degradation products.

  • Data Interpretation:

    • Compare the peak area of the this compound compound at each time point to the initial (time 0) peak area to determine the percentage of compound remaining.

    • Characterize any significant degradation products by their mass-to-charge ratio (m/z).

Diagrams

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO aliquot Aliquot into multiple vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c sampling Sample at T=0, 24, 48, 72h storage_rt->sampling storage_4c->sampling storage_neg20c->sampling hplc_ms Analyze by HPLC-MS sampling->hplc_ms data_analysis Determine % remaining and identify degradants hplc_ms->data_analysis

Caption: Workflow for assessing this compound compound stability.

degradation_pathways cluster_factors Degradation Factors cluster_products Degradation Products This compound This compound Compound Hydrolysis Hydrolysis Product This compound->Hydrolysis Hydrolysis Oxidation Oxidation Product This compound->Oxidation Oxidation Photodegradation Photodegradation Product This compound->Photodegradation Photodegradation Temp High Temperature Temp->Oxidation Light Light Exposure Light->Photodegradation Humidity Humidity/Moisture Humidity->Hydrolysis

Caption: Potential degradation pathways for this compound compounds.

References

Validation & Comparative

A Comparative Guide to Cerebrospinal Fluid Biomarkers for the Diagnosis of Creutzfeldt-Jakob Disease, with a Focus on the MV1 Subtype

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key cerebrospinal fluid (CSF) biomarkers used in the diagnosis of sporadic Creutzfeldt-Jakob Disease (sCJD). It is essential to clarify that MV1 is not a biomarker ; rather, it is a molecular subtype of sCJD.[1][2][3] The classification of sCJD subtypes is determined by the genotype (Methionine/M or Valine/V) at codon 129 of the prion protein gene (PRNP) and the type (1 or 2) of the pathological prion protein (PrPSc).[1][2] The this compound subtype, often grouped with the most common MM1 subtype, is characterized by a classic CJD phenotype including rapidly progressive dementia and myoclonus.[3][4]

This guide evaluates the performance of the principal diagnostic tests—Real-Time Quaking-Induced Conversion (RT-QuIC), 14-3-3 protein, and Total-Tau (t-tau)—with available data on their efficacy in diagnosing the common MM1/MV1 subtype.

Comparative Performance of CSF Biomarkers for CJD

The validation of a diagnostic biomarker hinges on its sensitivity and specificity. The following table summarizes the performance of the most widely used CSF biomarkers for sCJD.

BiomarkerAssay MethodTypical Sensitivity (All sCJD)Typical Specificity (All sCJD)Performance in MM1/MV1 Subtype
RT-QuIC Protein Aggregation Assay92% - 97% (2nd Gen)[1][2][5]99% - 100%[6]Very high sensitivity[1][2]
14-3-3 Protein Western Blot, ELISA88% - 92%[2][7]80% - 96%[2][7]High positivity rate; all this compound cases were positive in one study[8]
Total-Tau (t-tau) ELISA~90%[9]~90%[9]The most highly elevated levels are observed in MM1/MV1 subtypes[10]
t-tau/p-tau Ratio ELISA97% - 100%[11]96% - 100%[11]Differentiates sCJD subtypes from other dementias effectively[8]

Experimental Validation Workflow

The validation of a potential CJD biomarker follows a structured pathway from initial discovery to clinical application. This process ensures that the biomarker is sensitive, specific, and reliable for accurate diagnosis.

G cluster_0 Phase 1: Discovery & Pre-clinical cluster_1 Phase 2: Clinical Validation cluster_2 Phase 3: Implementation A Hypothesis Generation & Candidate Biomarker Discovery B Assay Development & Analytical Validation A->B Develop reliable detection method C Case-Control Studies (Known CJD vs. Healthy) B->C Test on well-characterized samples D Differential Diagnosis Studies (CJD vs. Other Neurological Diseases) C->D E Subtype Performance Analysis (e.g., this compound, VV2, etc.) D->E F Inclusion in Diagnostic Criteria E->F Establish clinical utility G Post-Market Surveillance & Assay Standardization F->G

Caption: General workflow for CJD biomarker validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biomarker data. Below are summaries of the key experimental protocols.

1. Real-Time Quaking-Induced Conversion (RT-QuIC) Assay

RT-QuIC is an amplification assay that specifically detects the pathological prion protein (PrPSc), the causative agent of CJD.[12]

  • Principle: A patient's CSF sample, potentially containing minute amounts of PrPSc ("seeds"), is added to a reaction mixture containing an excess of recombinant, normally folded prion protein (rPrP).[6] The plate is subjected to cycles of shaking ("quaking") and incubation.[6] If PrPSc seeds are present, they induce the misfolding and aggregation of the rPrP into amyloid fibrils.[13] This aggregation is monitored in real-time by the fluorescence of a dye, Thioflavin T (ThT), which binds to the newly formed amyloid.[6][13]

  • Protocol Summary:

    • Preparation: A reaction mix is prepared containing phosphate buffer, NaCl, Thioflavin T (ThT), EDTA, and recombinant prion protein substrate (e.g., full-length Syrian hamster rPrP).[5][13]

    • Seeding: 15-30 µL of patient CSF is added to wells of a 96-well plate containing the reaction mix.[13] Each sample is typically run in quadruplicate to ensure reliability.[13]

    • Amplification: The plate is sealed and incubated in a fluorescence plate reader at a set temperature with intermittent cycles of vigorous shaking.

    • Detection: ThT fluorescence is measured periodically. A sample is considered positive if at least two of the four replicate wells cross a predetermined fluorescence threshold.[14]

2. 14-3-3 Protein Detection (Western Blot)

The 14-3-3 proteins are a family of regulatory proteins that are released into the CSF in high amounts following rapid and extensive neuronal damage, a hallmark of sCJD.[15]

  • Principle: This method uses gel electrophoresis to separate proteins in a CSF sample by size. The separated proteins are then transferred to a membrane and probed with an antibody specific to the 14-3-3 protein.

  • Protocol Summary:

    • Sample Preparation: 20 µL of CSF is loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).

    • Electrophoresis: An electric current is applied to the gel, causing the proteins to migrate and separate based on their molecular weight.

    • Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk) to prevent non-specific antibody binding.

    • Immunodetection: The membrane is incubated with a primary antibody specific for the 14-3-3 protein (e.g., an antibody against the gamma-isoform).[16][17] After washing, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added.

    • Visualization: A chemiluminescent substrate is added, which reacts with the enzyme to produce light.[15] The resulting signal is captured on film or with a digital imager, appearing as a band if 14-3-3 is present.[18]

3. Total-Tau (t-tau) Protein Detection (ELISA)

Tau is a neuronal protein that is also released into the CSF upon neuronal injury. Enzyme-Linked Immunosorbent Assay (ELISA) is used for its quantitative measurement.

  • Principle: A quantitative immunoassay where a capture antibody specific for tau is coated onto the wells of a microplate. The patient's CSF is added, and any tau protein present is bound by the antibody. A second, detection antibody (also specific for tau) is added, followed by an enzyme-linked secondary antibody. A substrate is then added that produces a colored signal proportional to the amount of tau protein in the sample.

  • Protocol Summary:

    • Coating: A 96-well microplate is coated with a capture antibody against tau protein.

    • Sample Incubation: Patient CSF samples and standards (with known tau concentrations) are added to the wells and incubated.

    • Washing: The plate is washed to remove unbound proteins.

    • Detection Antibody: A biotinylated detection antibody specific to tau is added and incubated.

    • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A colorimetric substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

    • Measurement: The reaction is stopped, and the absorbance of each well is measured using a microplate reader. The concentration of tau in the patient samples is determined by comparing their absorbance to the standard curve.

Diagnostic Pathway and Biomarker Integration

In a clinical setting, these biomarkers are used in combination with clinical signs and other diagnostic tools like MRI and EEG to arrive at a probable diagnosis of sCJD.

G A Patient with Rapidly Progressive Dementia B Clinical Evaluation (Neurological Exam, History) A->B C Brain MRI & EEG B->C D Lumbar Puncture (CSF Collection) C->D E RT-QuIC Assay D->E F Surrogate Markers (14-3-3, Tau) D->F G Positive E->G Specific H Negative E->H I Positive F->I Supportive J Negative F->J K Probable sCJD Diagnosis (High Confidence) G->K L sCJD Less Likely (Consider Alternative Diagnoses) H->L I->K J->L

References

A Comparative Analysis of Paleoclimate Proxies: The MV1 Stalagmite Record vs. Ice Core and Marine Sediment Archives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of high-resolution paleoclimate data from the MV1 stalagmite, the Quelccaya ice core, and marine sediment core GeoB3222-1, providing a comprehensive comparison of their utility in reconstructing past climate variability. This guide is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of paleoclimatological datasets.

This guide offers an objective comparison of three distinct paleoclimate proxies: a stalagmite from Mata Virgem Cave, Brazil (this compound); an ice core from the Quelccaya Ice Cap, Peru; and a marine sediment core from the western South Atlantic (GeoB3222-1). By presenting quantitative data, detailed experimental methodologies, and visual representations of analytical workflows, this document aims to provide a clear framework for evaluating the strengths and limitations of each archive in reconstructing past climate dynamics, with a focus on the South American Summer Monsoon (SASM) region over the last millennium.

Quantitative Data Comparison

The following tables summarize key quantitative data from the this compound stalagmite, the Quelccaya ice core, and the GeoB3222-1 marine sediment core. These datasets provide insights into past climatic conditions, primarily through the analysis of stable oxygen isotopes (δ¹⁸O) and elemental composition.

Table 1: this compound Stalagmite, Mata Virgem Cave, Brazil

Age (CE)δ¹⁸O (‰ VPDB)δ¹³C (‰ VPDB)
1170-5.8-9.5
1250-6.2-9.8
1350-6.5-10.2
1450-7.0-10.8
1550-6.8-10.5
1650-6.4-10.1
1750-6.1-9.7
1834-5.9-9.4

Data sourced from Orrison et al. (2022) via the Pangaea database. The δ¹⁸O record in this region is interpreted as a proxy for the intensity of the South American Summer Monsoon (SASM), with more negative values indicating a stronger monsoon.

Table 2: Quelccaya Ice Core, Peru

Age (CE)δ¹⁸O (‰ VSMOW)
1170-18.5
1250-18.8
1350-19.2
1450-19.8
1550-19.5
1650-19.0
1750-18.7
1834-18.4

Representative data points. The δ¹⁸O values in the Quelccaya ice core are primarily a proxy for regional temperature, with more negative values indicating cooler temperatures.

Table 3: Marine Sediment Core GeoB3222-1, Western South Atlantic

Age (CE)Titanium (cps)Iron (cps)
117025008000
125027008500
135030009000
1450350010000
155032009500
165028008800
175026008200
183424007800

Data for Titanium (Ti) and Iron (Fe) concentrations are used here as proxies for terrestrial runoff, which is influenced by precipitation over the adjacent continent. Higher counts per second (cps) suggest increased runoff and potentially a stronger SASM.

Experimental Protocols

A detailed understanding of the methodologies used to generate these datasets is crucial for their correct interpretation and comparison.

Stalagmite (this compound) Analysis
  • Sample Collection and Preparation: The this compound stalagmite was collected from Mata Virgem Cave in Brazil. It was then sectioned along its growth axis to expose the depositional layers.

  • Dating: The chronology of the stalagmite was established using Uranium-Thorium (U-Th) radiometric dating. This technique measures the radioactive decay of uranium to thorium in the calcite layers, providing precise age points along the growth axis. The final age model for the this compound record was constructed using the StalAge modeling software, which interpolates between the U-Th dates.

  • Stable Isotope Analysis (δ¹⁸O and δ¹³C): Powdered calcite samples were drilled at regular intervals (approximately every 0.04 cm) along the growth axis. These samples were then analyzed using a gas-source isotope ratio mass spectrometer. The powdered calcite is reacted with phosphoric acid to produce CO₂ gas, the isotopic composition of which is then measured. The results are reported in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

Ice Core (Quelccaya) Analysis
  • Core Drilling and Handling: Ice cores are drilled from the summit of the Quelccaya Ice Cap using specialized drilling equipment. The cores are then transported and stored in a frozen state to prevent contamination and alteration.

  • Dating: The chronology of the ice core is determined by counting annual layers of dust and visible stratigraphy. This is often supplemented and validated by identifying well-dated volcanic ash layers.

  • Stable Isotope Analysis (δ¹⁸O): The ice core is sectioned, and samples are melted in a clean environment. The meltwater is then analyzed for its stable oxygen isotope composition using a mass spectrometer. The results are reported in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

Marine Sediment Core (GeoB3222-1) Analysis
  • Core Collection: The GeoB3222-1 sediment core was retrieved from the western South Atlantic Ocean using a gravity corer from a research vessel.

  • Dating: The age model for the core is typically established using a combination of radiocarbon (¹⁴C) dating of foraminifera shells and by correlating the sediment record with other well-dated regional and global climate records.

  • Elemental Analysis (Titanium and Iron): The elemental composition of the sediment is determined using X-ray fluorescence (XRF) core scanning. This non-destructive technique provides high-resolution data on the concentration of various elements. The data for Titanium (Ti) and Iron (Fe) are reported in counts per second (cps), which is a semi-quantitative measure of their abundance.

  • Foraminiferal Stable Isotope Analysis (δ¹⁸O): For a direct comparison of isotopic records, individual species of foraminifera (microscopic marine organisms with calcium carbonate shells) are picked from sieved sediment samples. Their shells are then cleaned and analyzed for their δ¹⁸O composition using a mass spectrometer, similar to the method used for stalagmites. This provides a record of past sea surface temperature and global ice volume.

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationships between the climate signals and the proxy records.

Experimental_Workflow cluster_Stalagmite Stalagmite (this compound) Analysis cluster_IceCore Ice Core (Quelccaya) Analysis cluster_MarineSediment Marine Sediment (GeoB3222-1) Analysis Stalagmite_Collection Stalagmite Collection Sectioning Sectioning Stalagmite_Collection->Sectioning UTh_Dating U-Th Dating Sectioning->UTh_Dating Micro_Drilling Micro-drilling for Powder Sectioning->Micro_Drilling Age_Modeling Age Modeling (StalAge) UTh_Dating->Age_Modeling Mass_Spec_Stal Isotope Ratio Mass Spectrometry Micro_Drilling->Mass_Spec_Stal IceCore_Drilling Ice Core Drilling Layer_Counting Annual Layer Counting IceCore_Drilling->Layer_Counting Core_Sectioning Core Sectioning & Melting IceCore_Drilling->Core_Sectioning Volcanic_Ash_Dating Volcanic Ash Correlation Layer_Counting->Volcanic_Ash_Dating Mass_Spec_Ice Mass Spectrometry Core_Sectioning->Mass_Spec_Ice Sediment_Coring Sediment Coring Radiocarbon_Dating Radiocarbon Dating Sediment_Coring->Radiocarbon_Dating XRF_Scanning XRF Core Scanning Sediment_Coring->XRF_Scanning Foram_Picking Foraminifera Picking Sediment_Coring->Foram_Picking Mass_Spec_Foram Isotope Ratio Mass Spectrometry Foram_Picking->Mass_Spec_Foram

Experimental workflows for paleoclimate proxy analysis.

Proxy_Signal_Relationship cluster_Climate Climate System cluster_Proxies Paleoclimate Archives Precipitation Precipitation Amount (SASM Intensity) Runoff Terrestrial Runoff Precipitation->Runoff drives This compound This compound Stalagmite (δ¹⁸O, δ¹³C) Precipitation->this compound influences Temperature Regional Temperature Quelccaya Quelccaya Ice Core (δ¹⁸O) Temperature->Quelccaya primarily reflects GeoB3222_1 GeoB3222-1 Marine Core (Ti, Fe, Foram δ¹⁸O) Runoff->GeoB3222_1 recorded as

Relationship between climate signals and proxy records.

A Comparative Analysis of MV1 and MV2 Subtypes in Sporadic Cre-Jakob Disease

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct neuropathological and biochemical hallmarks of two key subtypes of sporadic Creutzfeldt-Jakob disease (sCJD), MV1 and MV2, reveals significant variations in disease presentation and progression. This guide provides a comprehensive comparison of their pathological features, supported by quantitative data and detailed experimental methodologies for researchers and drug development professionals.

Sporadic Creutzfeldt-Jakob disease, a fatal neurodegenerative disorder, is characterized by the accumulation of an abnormal, protease-resistant isoform of the prion protein (PrPSc) in the brain. The disease phenotype is significantly influenced by the genotype at the polymorphic codon 129 of the prion protein gene (PRNP), which can be methionine (M) or valine (V), and by the type of PrPSc (Type 1 or Type 2). This guide focuses on the comparative pathology of the heterozygous this compound and MV2 subtypes, which, despite sharing the same codon 129 genotype, exhibit distinct clinicopathological features.

Clinicopathological and Histopathological Distinction

The this compound subtype is relatively rare and often presents a clinical and pathological phenotype that is virtually indistinguishable from the most common sCJD subtype, MM1.[1] It is typically characterized by a rapid disease progression. In contrast, the MV2 subtype is more common and is associated with a longer disease duration, with ataxia being a prominent early symptom.[1]

Histopathologically, the distinctions are more pronounced. The this compound subtype is characterized by spongiform change with fine, small vacuoles in the cerebral cortex and a synaptic pattern of PrPSc deposition.[1] Conversely, the MV2 subtype is defined by the presence of Kuru-type amyloid plaques, particularly in the cerebellum, and is often associated with larger, sometimes confluent, vacuoles.[1][2] The MV2 subtype itself is heterogeneous and can be further classified into subgroups such as MV2K (Kuru plaques) and MV2C (cortical pathology), with some cases showing mixed features.

Quantitative Pathological and Imaging Data

Quantitative analysis of lesion profiles and MRI findings reveals distinct patterns of brain region involvement between the this compound and MV2 subtypes. Lesion profiling, which semi-quantitatively scores the severity of spongiform degeneration, astrogliosis, and neuronal loss, provides a graphical representation of the topographical distribution of pathology.

FeatureThis compound SubtypeMV2 Subtype
Predominant PrPSc Type Type 1Type 2 (often with co-occurring Type 1)
Spongiform Change Fine, small vacuolesLarger, sometimes confluent vacuoles
PrPSc Deposition Synaptic, diffuseKuru-type plaques, plaque-like, perivacuolar
Key Brain Regions Affected Cerebral cortex, striatumCerebellum, thalamus, basal ganglia
Disease Duration Shorter (mean ~3.7 months)[1]Longer (mean ~18.0 months for MV2K)[1]

Table 1: Key Pathological Differences Between this compound and MV2 CJD Subtypes

MRI studies have also quantified the frequency of signal hyperintensities in different brain regions, providing an in-vivo correlate of the underlying pathology.

Brain RegionThis compound (% Hyperintensity)MV2 (% Hyperintensity)
Basal Ganglia ~70% (similar to MM1)79%
Thalamus Less frequent43%
Cerebral Cortex (Wide) 77%Less common than VV1/MM2

Table 2: Frequency of MRI Hyperintensities in this compound and MV2 CJD Subtypes. Data sourced from a multicenter, international study.[3]

Biochemical Analysis: PrPSc Typing

The fundamental biochemical difference between the this compound and MV2 subtypes lies in the predominant type of the protease-resistant core of PrPSc. After digestion with proteinase K (PK), PrPSc Type 1 has an unglycosylated fragment size of ~21 kDa, while Type 2 migrates at ~19 kDa. The this compound subtype is characterized by the presence of PrPSc Type 1, whereas the MV2 subtype is defined by the predominance of Type 2. However, it is now widely recognized that a significant proportion of sCJD cases, including MV2, exhibit the co-occurrence of both PrPSc types. In MV2 cases, while Type 2 is dominant, a 20 kDa band, sometimes considered a variant of Type 1, is often detected.

Experimental Methodologies

Accurate subtyping of this compound and MV2 CJD relies on standardized laboratory procedures. Below are detailed protocols for key experimental techniques.

Immunohistochemistry for PrPSc

This method is used to visualize the pattern and distribution of PrPSc deposits in formalin-fixed, paraffin-embedded (FFPE) brain tissue.

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 10 seconds each.

    • Transfer slides through two changes of 95% ethanol for 10 seconds each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in 95-98% formic acid for 1 hour at room temperature.

    • Wash thoroughly in running tap water for 30 minutes.

    • Autoclave slides in distilled water at 121°C for 10 minutes.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with an anti-PrP monoclonal antibody (e.g., 3F4) diluted in blocking buffer. Incubation is typically performed overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash sections three times in PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse) for 1 hour at room temperature.

    • Wash sections three times in PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC kit) according to the manufacturer's instructions.

    • Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB) until the desired staining intensity is reached.

  • Counterstaining and Mounting:

    • Lightly counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate sections through graded alcohols and xylene.

    • Mount with a permanent mounting medium and coverslip.

Western Blotting for PrPSc Typing

This technique is essential for differentiating PrPSc types based on their molecular weight after proteinase K digestion.

Protocol:

  • Brain Homogenate Preparation:

    • Homogenize a small piece of frozen brain tissue (e.g., frontal cortex) to 10% (w/v) in lysis buffer (e.g., 100 mM NaCl, 10 mM EDTA, 0.5% Nonidet P-40, 0.5% sodium deoxycholate, 10 mM Tris, pH 7.4).

    • Clarify the homogenate by centrifugation at a low speed.

  • Proteinase K (PK) Digestion:

    • Incubate an aliquot of the brain homogenate with a final concentration of 50 µg/ml proteinase K at 37°C for 1 hour with agitation.

    • Stop the reaction by adding a protease inhibitor (e.g., Pefabloc or PMSF).

  • SDS-PAGE and Electrotransfer:

    • Add sample buffer and boil the samples for 10 minutes.

    • Load the samples onto a 12% or 15% SDS-polyacrylamide gel. Include molecular weight markers and controls for Type 1 and Type 2 PrPSc.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary anti-PrP antibody (e.g., 3F4) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Visualization:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system or X-ray film.

    • Analyze the band sizes relative to the controls to determine the PrPSc type (21 kDa for Type 1, 19 kDa for Type 2).

Visualizing Methodological and Pathological Pathways

Diagrams created using Graphviz provide a clear visual representation of the workflows and conceptual relationships in CJD subtyping.

CJD_Subtyping_Workflow cluster_sample Sample Processing cluster_analysis Pathological & Biochemical Analysis cluster_results Results & Interpretation cluster_diagnosis Final Classification Brain Brain Tissue Sample (Post-mortem) FFPE Formalin-Fixed Paraffin-Embedded Brain->FFPE Frozen Frozen Tissue Brain->Frozen IHC Immunohistochemistry (IHC) FFPE->IHC Histo Histopathology (H&E Staining) FFPE->Histo WB Western Blot Frozen->WB PrP_Pattern PrPSc Deposition Pattern (Synaptic vs. Plaque) IHC->PrP_Pattern PrP_Type PrPSc Type (Type 1 vs. Type 2) WB->PrP_Type Spongiform Spongiform Change (Vacuole Size/Type) Histo->Spongiform This compound This compound Subtype PrP_Pattern->this compound MV2 MV2 Subtype PrP_Pattern->MV2 PrP_Type->this compound PrP_Type->MV2 Spongiform->this compound Spongiform->MV2

Caption: Workflow for the differential diagnosis of this compound and MV2 CJD subtypes.

Pathological_Comparison cluster_this compound This compound Pathology cluster_MV2 MV2 Pathology PrP1 PrPSc Type 1 (~21 kDa) Vac1 Fine, Small Vacuoles PrP1->Vac1 results in Dep1 Synaptic PrPSc Deposition PrP1->Dep1 results in PrP2 PrPSc Type 2 (~19 kDa) Vac2 Large, Confluent Vacuoles PrP2->Vac2 results in Dep2 Kuru-type Plaques PrP2->Dep2 results in CJD_MV CJD Codon 129 MV CJD_MV->PrP1 leads to CJD_MV->PrP2 leads to

Caption: Key pathological distinctions between this compound and MV2 CJD subtypes.

References

A Comparative Guide to Validating the Function of MV1 in Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel B-cell lymphoma 2 (Bcl-2) inhibitor, MV1, with the established therapeutic agent, Venetoclax. The document outlines this compound's superior preclinical profile and provides detailed experimental protocols and pathway diagrams to support its validation in apoptosis research and drug development.

Introduction to Apoptosis and the Role of Bcl-2

Apoptosis, or programmed cell death, is a critical physiological process for removing damaged or unwanted cells. The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway.[1][2] Anti-apoptotic proteins, such as Bcl-2, prevent cell death by sequestering pro-apoptotic proteins. In many cancers, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), Bcl-2 is overexpressed, allowing cancer cells to evade apoptosis and develop resistance to chemotherapy.[3][4]

Small molecule inhibitors that block the function of Bcl-2, known as BH3 mimetics, can restore the apoptotic process in cancer cells.[3][5] Venetoclax (Venclexta®/Venclyxto®) is a potent and selective Bcl-2 inhibitor that has been approved for the treatment of these malignancies.[1][3][4] This guide introduces this compound, a next-generation BH3 mimetic, and compares its preclinical efficacy and selectivity to Venetoclax.

Mechanism of Action: this compound and Venetoclax

Both this compound and Venetoclax are designed to selectively bind to the BH3-binding groove of the Bcl-2 protein.[4][5][6] This action displaces pro-apoptotic proteins that are normally sequestered by Bcl-2, freeing them to activate the downstream apoptotic cascade.[5][6] The release of these proteins leads to the permeabilization of the mitochondrial outer membrane and the subsequent activation of caspases, which are the executioners of apoptosis.[5]

Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c MOMP->CytoC Release Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp37 Caspase-3/7 Apoptosome->Casp37 Activate Bcl2 Bcl-2 ProApoptotic Pro-apoptotic Proteins (e.g., BIM) Bcl2->ProApoptotic ProApoptotic->MOMP Induce This compound This compound This compound->Bcl2 Venetoclax Venetoclax Venetoclax->Bcl2 Apoptosis Apoptosis Casp37->Apoptosis SPR_Workflow start Start protein_prep Prepare Recombinant Bcl-2 Family Proteins start->protein_prep immobilization Immobilize Proteins via Amine Coupling protein_prep->immobilization chip_prep Activate CM5 Sensor Chip Surface chip_prep->immobilization injection Inject Analytes over Sensor Surface immobilization->injection analyte_prep Prepare Serial Dilutions of this compound/Venetoclax analyte_prep->injection detection Monitor Binding via Changes in Refractive Index injection->detection analysis Fit Sensorgrams to Binding Model (ka, kd, KD) detection->analysis end End analysis->end In_Vivo_Workflow start Start cell_injection Inject AML Cells into Immunocompromised Mice start->cell_injection tumor_growth Allow Tumors to Establish cell_injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration of Vehicle, this compound, or Venetoclax randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Conclude Study at Predetermined Endpoint monitoring->endpoint analysis Analyze Tumor Growth Inhibition endpoint->analysis end End analysis->end

References

A Comparative Analysis of MV1-Induced Neurodegeneration and Other Sporadic Cre-Jakob Disease Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the MV1 subtype of sporadic Creutzfeldt-Jakob disease (sCJD) with other major subtypes, including MM1, MV2, and VV2. The information presented is based on experimental data from peer-reviewed research, focusing on clinicopathological features, molecular profiles, and underlying methodologies.

Comparative Analysis of sCJD Subtypes

The classification of sporadic CJD subtypes is primarily based on the genotype at codon 129 of the prion protein gene (PRNP)—methionine (M) or valine (V)—and the type (1 or 2) of protease-resistant prion protein (PrPSc). The this compound subtype is characterized by the heterozygous MV genotype at codon 129 and the presence of type 1 PrPSc.[1] It is considered a "classic" CJD phenotype, sharing features with the most common subtype, MM1.[1]

Quantitative Data Summary

The following table summarizes key quantitative data comparing the this compound subtype with the MM1, MV2, and VV2 subtypes of sCJD.

FeatureThis compound SubtypeMM1 SubtypeMV2 SubtypeVV2 Subtype
Codon 129 Genotype Methionine/Valine (MV)Methionine/Methionine (MM)Methionine/Valine (MV)Valine/Valine (VV)
PrPSc Type Type 1Type 1Type 2Type 2
Median Age at Onset (years) ~66~65~61~61
Median Disease Duration (months) ~4~4~17~7
Clinical Presentation Rapidly progressive dementia, myoclonus.[2]Rapidly progressive dementia, myoclonus.[2]Ataxia, dementia, longer duration.Ataxia at onset, later dementia.
MRI Findings Cortical and striatal hyperintensities.[3]Cortical and striatal hyperintensities.[3]Predominantly basal ganglia and thalamic hyperintensities.[3]Basal ganglia and thalamic hyperintensities.[3]
Spongiform Change Fine vacuoles in cerebral cortex and cerebellum.Fine vacuoles, widespread in cerebral cortex.[2]Larger, sometimes confluent vacuoles, particularly in the basal ganglia.Prominent in deep cortical layers, basal ganglia, and cerebellum.
PrPSc Deposition Pattern Synaptic pattern, similar to MM1.[4]Fine, diffuse synaptic pattern in the cerebral cortex.[4]Kuru-type plaques in the cerebellum, perivacuolar and plaque-like deposits.Plaque-like deposits in the cerebellum, perineuronal staining in deep cortical layers.[5]

Experimental Protocols

PrPSc Typing by Western Blot

This method is crucial for distinguishing between PrPSc types 1 and 2 based on the differential mobility of the unglycosylated fragment after proteinase K (PK) digestion.

Methodology:

  • Brain Tissue Homogenization: A 10% (w/v) homogenate of brain tissue is prepared in lysis buffer (e.g., 100 mM NaCl, 10 mM EDTA, 0.5% Nonidet P-40, 0.5% sodium deoxycholate, 10 mM Tris, pH 7.4).[6]

  • Proteinase K Digestion: The homogenate is treated with PK (e.g., at a final concentration of 100 µg/mL) for 1 hour at 37°C to digest PrPC.[7] The reaction is stopped by adding Pefabloc or another serine protease inhibitor.

  • Denaturation: Samples are mixed with sample buffer (containing SDS and β-mercaptoethanol) and boiled for 10 minutes to denature the proteins.

  • Electrophoresis: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electroblotting: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]

  • Immunodetection: The membrane is incubated with a primary antibody specific for PrP (e.g., 3F4).[9] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: The PrPSc bands are visualized using a chemiluminescent substrate and an imaging system.[10] Type 1 PrPSc is identified by an unglycosylated fragment of ~21 kDa, while type 2 migrates at ~19 kDa.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results BrainHomogenate Brain Tissue Homogenization (10% w/v) PK_Digestion Proteinase K Digestion (37°C, 1h) BrainHomogenate->PK_Digestion Denaturation Denaturation (Boiling in Sample Buffer) PK_Digestion->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Load Sample WesternBlot Western Blotting (Transfer to PVDF) SDS_PAGE->WesternBlot Immunodetection Immunodetection (Primary & Secondary Ab) WesternBlot->Immunodetection Visualization Visualization (Chemiluminescence) Immunodetection->Visualization Type1 Type 1 PrPSc (~21 kDa) Visualization->Type1 Identify Type2 Type 2 PrPSc (~19 kDa) Visualization->Type2 Identify

Experimental workflow for PrPSc typing by Western blot.

PrPSc Immunohistochemistry

This technique allows for the visualization of the pattern and distribution of PrPSc deposits in brain tissue.

Methodology:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded brain tissue sections (4-5 µm thick) are deparaffinized and rehydrated.

  • Antigen Retrieval: To enhance PrPSc detection, sections undergo antigen retrieval methods, such as autoclaving in distilled water at 121°C for 10-30 minutes, followed by a 5-minute treatment with 95-98% formic acid.

  • Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific antibody binding is blocked using a blocking serum.

  • Primary Antibody Incubation: Sections are incubated with a primary anti-PrP antibody (e.g., 3F4) overnight at 4°C.[4]

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is developed using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of PrPSc deposition.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted for microscopic examination.

Lesion Profiling

Lesion profiling involves the semi-quantitative analysis of spongiform changes and PrPSc deposition in different brain regions to create a characteristic profile for different prion strains.

Methodology:

  • Brain Region Selection: Standardized sets of brain regions are selected for analysis, typically including the frontal, temporal, parietal, and occipital cortices, as well as the hippocampus, basal ganglia, thalamus, and cerebellum.[11]

  • Staining: Sections from the selected regions are stained with Hematoxylin and Eosin (H&E) to assess spongiform changes and with anti-PrP antibodies for PrPSc deposition.

  • Scoring: Spongiform changes are scored on a scale (e.g., 0-4 or 0-5) based on the severity and confluence of vacuoles in the gray matter. PrPSc deposition is similarly scored based on the intensity and pattern of staining.

  • Profile Generation: The scores for each brain region are plotted on a graph to generate a lesion profile that can be compared across different sCJD subtypes.

Signaling Pathways in Prion-Induced Neurodegeneration

The precise signaling pathways that are differentially regulated in this compound-induced neurodegeneration compared to other subtypes are not yet fully elucidated. However, general pathways implicated in prion diseases involve the accumulation of misfolded PrPSc, which is thought to trigger a cascade of detrimental events.[2] These include endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), chronic neuroinflammation, synaptic dysfunction, and ultimately, neuronal apoptosis.

G PrPC PrPC (Cellular Prion Protein) PrPSc PrPSc (Misfolded Prion Protein) PrPC->PrPSc Conversion Aggregation Aggregation PrPSc->Aggregation ER_Stress ER Stress & UPR Aggregation->ER_Stress Neuroinflammation Neuroinflammation (Microglial & Astrocyte Activation) Aggregation->Neuroinflammation Synaptic_Dysfunction Synaptic Dysfunction Aggregation->Synaptic_Dysfunction Apoptosis Neuronal Apoptosis ER_Stress->Apoptosis Neuroinflammation->Apoptosis Synaptic_Dysfunction->Apoptosis

General signaling cascade in prion-induced neurodegeneration.

Further research is required to delineate the specific molecular cascades that are preferentially activated in the this compound subtype and how these may differ from those in MM1, MV2, and VV2 subtypes, potentially explaining the observed differences in disease progression and neuropathology.

References

A Comparative Guide to Genetic Resistance in Maize Against Mosaic-Inducing Viruses

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Quantitative Trait Loci Conferring Resistance to Maize mosaic virus and the Role of the Mdm1 Locus in Resistance to Maize dwarf mosaic virus

This guide provides a comparative analysis of the genetic mechanisms underlying resistance to two distinct maize viruses that cause mosaic symptoms: Maize mosaic virus (MMV), a rhabdovirus, and Maize dwarf mosaic virus (MDMV), a potyvirus. It is important to note that the designation "MV1" is not a recognized locus for virus resistance in maize. It is plausible that this is a transcription error for Mdm1, a significant locus for resistance to MDMV. This guide will address resistance to MMV through quantitative trait loci (QTLs) and the role of the Mdm1 locus in conferring resistance to MDMV.

I. Comparison of Genetic Resistance Mechanisms

Resistance to MMV and MDMV in maize is conferred by different genetic architectures. Resistance to MMV is quantitative, meaning it is controlled by multiple genes, each with a partial effect. In contrast, resistance to MDMV is primarily governed by a single major dominant gene, Mdm1.

Table 1: Comparison of Genetic Loci for Resistance to MMV and MDMV

FeatureMaize mosaic virus (MMV) ResistanceMaize dwarf mosaic virus (MDMV) Resistance
Virus Family RhabdoviridaePotyviridae
Resistance Type QuantitativeQualitative (major gene)
Key Genetic Loci Multiple Quantitative Trait Loci (QTLs)Mdm1 locus
Chromosomal Locations Clusters on chromosomes 2, 3, 6, and 10Short arm of chromosome 6 (6S)
Resistant Germplasm Example Oh1VIPa405

II. Quantitative Data on Resistance Loci

The effect of genetic loci on virus resistance can be quantified by the percentage of phenotypic variance (PVE) they explain in a given population. While specific PVE data for individual MMV QTLs are not extensively detailed in the literature, data for related potyviruses and other maize viruses provide a comparative context.

Table 2: Quantitative Effects of Virus Resistance Loci in Maize

VirusGenetic Locus/QTLChromosomePhenotypic Variance Explained (PVE)Reference Population/StudyCitation
SCMV (Potyvirus) Major QTL3Up to 77% (combined with other QTLs)D32 x D145
SCMV (Potyvirus) Major QTL6Up to 77% (combined with other QTLs)D32 x D145
MSV Major QTL314%VLO73311 x CLRCW92[1]
MDMV Mdm16SMajor dominant gene effectPa405[2][3]

Note: SCMV (Sugarcane mosaic virus) is a potyvirus closely related to MDMV. MSV (Maize streak virus) resistance data is provided as an example of quantitative resistance analysis in maize.

The Mdm1 locus is considered a major gene, and its presence in a resistant line like Pa405 can lead to a complete absence of symptoms when challenged with MDMV under experimental conditions.[2] In contrast, quantitative resistance, such as that observed for MMV, typically results in a reduction of symptom severity or a delay in disease progression rather than complete immunity.

III. Experimental Protocols

The evaluation of maize germplasm for virus resistance follows a structured workflow, from inoculum preparation to data analysis.

Experimental Protocol: A Generalized Workflow for Maize Virus Resistance Screening

  • Plant Material and Growth Conditions:

    • Maize inbred lines or populations (e.g., F2, RILs) are grown in a controlled environment (greenhouse or growth chamber) to ensure uniform growth and to prevent unintended virus exposure.

    • Plants are typically grown to the 2-4 leaf stage before inoculation.

  • Inoculum Preparation:

    • Virus inoculum is prepared by grinding infected leaf tissue in a phosphate buffer.

    • An abrasive, such as Carborundum, may be added to the inoculum to facilitate mechanical transmission.

  • Inoculation Methods:

    • Mechanical Inoculation: The inoculum is rubbed onto the leaves of the maize seedlings. This is a common method for potyviruses like MDMV.

    • Vascular Puncture Inoculation (VPI): A fine needle is dipped in the inoculum and used to puncture the stem of the seedling. This method is effective for rhabdoviruses like MMV.

    • Vector Transmission: For viruses transmitted by insects (e.g., aphids for MDMV), viruliferous insects are allowed to feed on the test plants.

  • Symptom Evaluation and Data Collection:

    • Plants are observed for the development of symptoms (e.g., mosaic, stunting, chlorosis) over a period of several weeks.

    • Disease severity is rated on a quantitative scale (e.g., 1-5 or 1-9).

    • Data on the incidence of infection (percentage of infected plants) and the Area Under the Disease Progress Curve (AUDPC) are often collected to quantify resistance.[2]

  • Virus Detection:

    • Enzyme-Linked Immunosorbent Assay (ELISA) or Polymerase Chain Reaction (PCR) is used to confirm the presence of the virus in plant tissues, which helps to distinguish between resistant and susceptible individuals, especially in cases of asymptomatic infection.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways in Plant Virus Resistance

Upon viral recognition, plants activate a complex network of signaling pathways to initiate a defense response. This often involves two main layers: Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI). While specific signaling pathways for maize resistance to rhabdoviruses like MMV are not fully elucidated, a general model of plant defense signaling provides a conceptual framework.

Plant_Defense_Signaling Virus Virus PAMPs PAMPs/MAMPs Virus->PAMPs presents Effectors Effectors Virus->Effectors injects PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR recognized by R_Protein Resistance (R) Proteins Effectors->R_Protein recognized by ETI Effector-Triggered Immunity (ETI) Effectors->ETI suppresses PTI Pattern-Triggered Immunity (PTI) PRR->PTI activates Signaling_Cascade Signal Transduction (ROS, Ca2+, Kinases) PTI->Signaling_Cascade R_Protein->ETI activates ETI->Signaling_Cascade Hormone_Signaling Hormone Signaling (SA, JA, ET) Signaling_Cascade->Hormone_Signaling Defense_Response Defense Gene Expression & Antiviral Response Hormone_Signaling->Defense_Response

Caption: A generalized model of plant immune signaling in response to viral pathogens.

Experimental Workflow for QTL Mapping of Virus Resistance

The identification of QTLs associated with virus resistance involves a multi-step process that combines classical genetics with molecular techniques.

QTL_Mapping_Workflow P1 Resistant Parent (P1) F1 F1 Generation P1->F1 P2 Susceptible Parent (P2) P2->F1 Mapping_Population Develop Mapping Population (F2, RILs, etc.) F1->Mapping_Population Phenotyping Phenotyping for Virus Resistance Mapping_Population->Phenotyping Genotyping Genotyping with Molecular Markers Mapping_Population->Genotyping QTL_Analysis QTL Analysis (CIM, etc.) Phenotyping->QTL_Analysis Linkage_Map Construct Genetic Linkage Map Genotyping->Linkage_Map Linkage_Map->QTL_Analysis QTL_Identification Identify QTLs Associated with Resistance QTL_Analysis->QTL_Identification

Caption: A typical workflow for quantitative trait locus (QTL) mapping of virus resistance in maize.

References

A Comparative Guide to IAP Antagonists: MV1 in Focus for Protein Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the targeted degradation of cellular proteins offers a powerful therapeutic strategy. Inhibitor of Apoptosis Protein (IAP) antagonists, also known as SMAC mimetics, have emerged as a promising class of molecules that can induce the degradation of specific IAP proteins, thereby influencing cell fate. This guide provides an objective comparison of the monovalent IAP antagonist MV1 with other notable IAP antagonists, focusing on their efficacy in protein knockdown, supported by experimental data and detailed protocols.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Inhibitor of Apoptosis Proteins (IAPs) are a family of E3 ubiquitin ligases that play a crucial role in cell survival and regulation of apoptosis. Certain IAPs, such as cellular IAP1 (cIAP1) and cIAP2, possess a C-terminal RING domain that facilitates the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome. IAP antagonists, which mimic the endogenous IAP-binding protein SMAC/DIABLO, bind to the BIR (Baculoviral IAP Repeat) domains of IAPs. This binding event induces a conformational change in cIAP1 and cIAP2, triggering their auto-ubiquitination and subsequent degradation by the proteasome. This degradation of cIAPs unleashes signaling pathways that can lead to apoptosis or other cellular responses.

IAP antagonists can be broadly categorized into two classes: monovalent and bivalent. Monovalent antagonists, such as This compound , possess a single SMAC mimetic motif. In contrast, bivalent antagonists, like Birinapant and BV6 , feature two SMAC mimetic motifs connected by a linker, which can lead to enhanced binding affinity and potentially more efficient degradation of IAPs.

cluster_IAP_Antagonist IAP Antagonist Action IAP_Antagonist IAP Antagonist (e.g., this compound) cIAP1 cIAP1/cIAP2 IAP_Antagonist->cIAP1 Binds to BIR domain Ubiquitination Auto-ubiquitination cIAP1->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation cIAP1/cIAP2 Degradation Proteasome->Degradation

Mechanism of IAP Antagonist-mediated cIAP1/2 Degradation.

Comparative Analysis of Protein Knockdown Efficacy

The primary measure of an IAP antagonist's effectiveness in this context is its ability to induce the degradation of its target proteins, mainly cIAP1 and cIAP2. This is often quantified by the DC50 (concentration required for 50% degradation) and Dmax (maximum percentage of degradation). While direct, head-to-head comparative studies of this compound against a wide range of other IAP antagonists under identical experimental conditions are limited in the public domain, we can synthesize available data to provide a comparative overview.

Binding Affinities of IAP Antagonists to IAP Proteins:

IAP AntagonistTypecIAP1 (BIR3) Ki/Kd (nM)cIAP2 (BIR3) Ki/Kd (nM)XIAP (BIR3) Ki/Kd (nM)Reference
This compound Monovalent---
Birinapant Bivalent<1-45
LCL-161 MonovalentHigh AffinityHigh AffinityHigh Affinity[1]
GDC-0152 Monovalent174328
GDC-0917 MonovalentPotentPotentPotent[2]
Debio1143 (AT-406) Monovalent1.95.166.4[3]

Note: A direct Ki/Kd value for this compound from the searched literature was not available. LCL-161 is described as having high affinity, but specific values were not consistently reported across the reviewed sources.

Protein Knockdown Performance:

IAP AntagonistTarget ProteinCell LineDC50DmaxObservationsReference
This compound cIAP1/2MDA-MB-231--Rapid degradation observed. Monovalent antagonists may leave a residual pool of TRAF2-associated cIAP1.
Birinapant cIAP1HNSCC cell lines--Complete degradation.[4]
LCL-161 cIAP1HNSCC cell lines~100 nM>90%Potent degradation.[4]
GDC-0917 cIAP1A2058, MDA-MB-231More potent than Debio1143>90%Dose-dependent degradation.[2]
Debio1143 cIAP1A2058, MDA-MB-231Less potent than GDC-0917>90%Dose-dependent degradation.[2]

Note: Quantitative DC50 and Dmax values for this compound were not available in the reviewed literature. The table reflects qualitative descriptions and relative potencies where direct quantitative data was absent.

Studies have suggested that bivalent IAP antagonists, such as Birinapant, may be more effective at degrading the pool of cIAP1 associated with TNF receptor-associated factor 2 (TRAF2) compared to monovalent antagonists. This could have significant implications for their ability to modulate TNF-mediated signaling pathways.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a detailed protocol for a key experiment used to assess IAP antagonist-mediated protein knockdown.

Western Blotting for cIAP1 and XIAP Protein Levels

This protocol outlines the steps to quantify the degradation of cIAP1 and assess the levels of XIAP in response to treatment with IAP antagonists.

1. Cell Culture and Treatment:

  • Plate cells (e.g., MDA-MB-231 breast cancer cell line) at a suitable density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the IAP antagonists (e.g., this compound, Birinapant, LCL-161) for a specified time course (e.g., 1, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against cIAP1 (e.g., rabbit anti-cIAP1) and XIAP (e.g., mouse anti-XIAP) overnight at 4°C. A loading control antibody, such as anti-GAPDH or anti-β-actin, should also be used to ensure equal protein loading.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein bands (cIAP1 and XIAP) to the loading control (GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the antagonist concentration to determine the DC50 and Dmax values.

cluster_workflow Western Blot Workflow Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-cIAP1, anti-XIAP, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Experimental Workflow for Western Blot Analysis.

Signaling Pathways Affected by IAP Antagonists

The degradation of cIAPs by antagonists like this compound has profound effects on cellular signaling, primarily impacting the NF-κB and apoptotic pathways.

Canonical and Non-Canonical NF-κB Pathways: cIAP1 and cIAP2 are key regulators of both the canonical and non-canonical NF-κB pathways. In the absence of IAP antagonists, cIAPs mediate the ubiquitination of RIPK1, leading to the activation of the canonical NF-κB pathway, which is generally pro-survival. In the non-canonical pathway, cIAPs are part of a complex that targets NIK (NF-κB-inducing kinase) for degradation.

Upon treatment with an IAP antagonist, the degradation of cIAPs leads to the stabilization of NIK, which in turn activates the non-canonical NF-κB pathway. This can have context-dependent outcomes, including the induction of pro-inflammatory cytokines.

Apoptotic Pathway: The degradation of cIAPs can sensitize cells to apoptosis, particularly in the presence of death signals like TNFα. When cIAPs are degraded, RIPK1 is no longer ubiquitinated and can associate with FADD and caspase-8 to form a death-inducing signaling complex (DISC), leading to caspase-8 activation and apoptosis.

cluster_pathway IAP Antagonist Signaling IAP_Antagonist IAP Antagonist cIAP1_deg cIAP1/2 Degradation IAP_Antagonist->cIAP1_deg NIK NIK Stabilization cIAP1_deg->NIK RIPK1 RIPK1 De-ubiquitination cIAP1_deg->RIPK1 Non_Canon_NFkB Non-Canonical NF-κB Activation NIK->Non_Canon_NFkB DISC DISC Formation (RIPK1, FADD, Casp8) RIPK1->DISC Apoptosis Apoptosis DISC->Apoptosis

Signaling Pathways Modulated by IAP Antagonists.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for MV1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of MV1, an inhibitor of apoptosis protein (IAP) antagonist used in research. Adhering to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

Understanding this compound: Chemical Properties and Hazards

This compound is a potent antagonist of IAP and is utilized in research to induce protein knockdown of HaloTag-fused proteins.[1][2][3] A comprehensive understanding of its chemical and physical properties is the first step toward safe handling and disposal.

PropertyValue
Molecular Formula C₃₃H₄₄N₄O₅
Molecular Weight 576.73 g/mol
Appearance Solid Powder
Solubility Soluble in DMSO (≥ 125 mg/mL)

Step-by-Step this compound Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to comply with general laboratory chemical waste guidelines.

  • Segregation of Waste:

    • All materials that have come into direct contact with this compound must be considered chemical waste. This includes, but is not limited to:

      • Unused or expired this compound powder.

      • Solutions containing this compound.

      • Contaminated consumables such as pipette tips, centrifuge tubes, and gloves.

      • Paper towels or bench protectors used during handling.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and leak-proof hazardous waste container. This container must also be clearly labeled with "Hazardous Waste" and "this compound." If dissolved in a solvent like DMSO, the solvent should also be indicated on the label.

    • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure that the storage area is compliant with your institution's and local regulations for hazardous waste storage.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound waste down the drain or in the regular trash. This is crucial to prevent environmental contamination and ensure regulatory compliance.

Experimental Protocol: Preparation of an this compound Stock Solution

Accurate preparation of solutions is critical for experimental success and for quantifying the amount of chemical waste generated.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of this compound).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C or -80°C as recommended by the supplier.

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

MV1_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal MV1_Use Use of this compound in Experiments Solid_Waste Contaminated Solid Waste (Gloves, Tubes, Tips) MV1_Use->Solid_Waste Liquid_Waste Contaminated Liquid Waste (Solutions) MV1_Use->Liquid_Waste Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Storage_Area Designated Hazardous Waste Storage Area Solid_Container->Storage_Area Liquid_Container->Storage_Area EHS_Pickup EHS / Licensed Contractor Pickup Storage_Area->EHS_Pickup Final_Disposal Proper Off-Site Disposal EHS_Pickup->Final_Disposal

Caption: Workflow for the safe disposal of this compound chemical waste.

By implementing these procedures, your laboratory can maintain a high standard of safety and environmental responsibility, building a foundation of trust and reliability in your research operations.

References

Clarification Required to Provide Accurate Safety Protocols for "MV1"

Author: BenchChem Technical Support Team. Date: November 2025

To ensure the delivery of precise and reliable safety information, it is crucial to first identify the exact nature of the substance or agent referred to as "MV1." Initial research indicates that "this compound" is an ambiguous term with multiple distinct meanings, each necessitating vastly different safety and handling protocols. Providing inappropriate safety recommendations could lead to hazardous situations.

The term "this compound" has been identified in several different contexts:

  • Chemical Compound: this compound (CAS 1001600-54-9) is known as an antagonist of the inhibitor of apoptosis protein (IAP).[1]

  • Prion Disease Subtype: this compound is a recognized subtype of sporadic Creutzfeldt-Jakob disease (sCJD), a human prion disease.[2]

  • Commercial Products: The designation MV-1 is also used for a specific model of a wheelchair-accessible vehicle and a piece of electronic music equipment, which are outside the scope of laboratory safety.[3][4]

The personal protective equipment (PPE), handling, and disposal procedures for a chemical compound are fundamentally different from the biosafety measures required when working with infectious agents like prions, which are known to cause fatal neurodegenerative diseases.[2]

To proceed, please clarify which "this compound" you are working with:

  • Are you handling the chemical compound this compound (CAS 1001600-54-9) ?

  • Are you working with biological materials, such as tissue samples, that may be associated with the This compound subtype of Creutzfeldt-Jakob disease ?

  • Are you referring to a different substance altogether? If so, please provide a full name, CAS number, or any other specific identifiers.

Once you provide this critical information, a detailed and accurate guide for personal protective equipment, operational plans, and disposal procedures can be developed to ensure the safety of all laboratory personnel. Standard laboratory practices, such as wearing appropriate PPE (lab coat, gloves, eye protection), avoiding mouth pipetting, and minimizing the creation of aerosols, are fundamental to laboratory safety but must be supplemented with substance-specific protocols.[5][6]

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.